Product packaging for 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine(Cat. No.:CAS No. 76661-24-0)

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Cat. No.: B2867756
CAS No.: 76661-24-0
M. Wt: 286.07
InChI Key: SEGZIOXGXFJLHD-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H5Cl2N3O3 and its molecular weight is 286.07. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl2N3O3 B2867756 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine CAS No. 76661-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-(3-nitrophenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3/c11-8-5-13-10(12)14-9(8)18-7-3-1-2-6(4-7)15(16)17/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZIOXGXFJLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed exploration of the synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine, a key intermediate in the development of advanced pharmaceutical agents. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] This document elucidates the synthesis via a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, offering in-depth mechanistic insights, a field-proven, step-by-step experimental protocol, and methods for characterization. Designed for researchers, chemists, and drug development professionals, this guide bridges theoretical principles with practical application, ensuring a reproducible and efficient synthetic strategy.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a privileged heterocyclic motif in drug discovery, forming the structural basis for a multitude of FDA-approved drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial therapies.[1][3][4] Its prevalence stems from its ability to engage with biological targets like enzymes and nucleic acids, mimicking endogenous nucleobases.[1][2] The functionalization of the pyrimidine core is, therefore, a critical endeavor in medicinal chemistry, enabling the generation of novel molecular entities with tailored therapeutic properties.[5]

1.1 Spotlight on this compound

This compound (CAS No: 76661-24-0) is a crucial building block in the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapies.[6][7][8][9] Its structure, featuring two reactive chlorine atoms and a nitrophenoxy moiety, provides multiple points for further chemical modification.

PropertyValueSource
CAS Number 76661-24-0[6][7][10]
Molecular Formula C₁₀H₅Cl₂N₃O₃[6]
Molecular Weight 286.07 g/mol [6][7]
Appearance Solid[6]

The Synthetic Pathway: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[11] The starting material is 2,4,5-trichloropyrimidine, a highly reactive electrophile.

2.1 The Underlying Mechanism and Regioselectivity

The pyrimidine ring is inherently electron-deficient, and this property is significantly amplified by the presence of three electron-withdrawing chlorine atoms.[11][12] This electronic arrangement makes the carbon atoms of the ring susceptible to attack by nucleophiles. In this synthesis, the nucleophile is the phenoxide ion generated in situ from 3-nitrophenol and a base.

A critical aspect of this reaction is its regioselectivity. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4/C6 > C2 >> C5.[12] This preference is attributed to the superior stability of the intermediate Meisenheimer complex formed during the reaction. Attack at the C4 position allows the negative charge to be delocalized over the ring nitrogens and the nitro group of the phenoxy moiety more effectively than an attack at the C2 or C5 positions.[12][13] Consequently, the substitution of the chlorine atom at the C4 position by the 3-nitrophenoxide is the overwhelmingly favored pathway.

In-Depth Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and clear instructions to ensure reproducibility.

3.1 Materials and Reagents

ReagentGradeSupplierNotes
2,4,5-Trichloropyrimidine≥98%CommercialStarting electrophile.[14]
3-Nitrophenol≥99%CommercialNucleophile precursor.
Cesium Carbonate (Cs₂CO₃)≥99%CommercialBase; chosen for its high solubility in organic solvents and efficacy.
1,4-DioxaneAnhydrousCommercialReaction solvent.
Ethyl AcetateACS GradeCommercialFor extraction.
Brine (Saturated NaCl)-Lab PreparedFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.

3.2 Step-by-Step Synthesis Procedure

  • System Preparation: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a vacuum and allowed to cool under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Charging: To the flask, add 2,4,5-trichloropyrimidine (1.0 eq), 3-nitrophenol (1.1 eq), and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe to achieve a reactant concentration of approximately 0.2 M.

  • Reaction Execution: The reaction mixture is heated to 60°C with vigorous stirring.[15] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) every hour, using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 3-5 hours.

  • Reaction Quenching and Work-up: Upon completion, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is redissolved in ethyl acetate. This organic solution is then washed sequentially with water (2x) and brine (1x). The purpose of the water wash is to remove the cesium salts and any remaining 3-nitrophenol, while the brine wash aids in breaking any emulsions and further drying the organic layer.

  • Drying and Concentration: The separated organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Fractions containing the desired product are identified by TLC, combined, and concentrated to afford this compound as a solid.

  • Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight of 286.07 g/mol .[6][16]

Data Summary

4.1 Quantitative Reaction Parameters

The following table summarizes the typical quantities and conditions for the synthesis.

ParameterValueRationale
Scale 5.0 mmolStandard laboratory scale for initial synthesis.
2,4,5-Trichloropyrimidine 0.917 g (1.0 eq)Limiting reagent.
3-Nitrophenol 0.765 g (1.1 eq)Slight excess ensures complete consumption of the starting pyrimidine.
Cesium Carbonate 2.44 g (1.5 eq)Sufficient base to deprotonate the phenol and drive the reaction.
1,4-Dioxane 25 mLProvides good solubility for reactants and suitable boiling point.
Temperature 60°CModerate temperature to ensure a reasonable reaction rate without side reactions.[15]
Reaction Time 3-5 hoursTypical duration based on TLC monitoring.
Expected Yield 80-90%Based on similar reported SNAr reactions.[15]
Purity >95%After chromatographic purification.[6]

Visualization of Mechanism and Workflow

5.1 Reaction Mechanism Diagram

The following diagram illustrates the key steps in the regioselective SNAr reaction.

SNAr_Mechanism Figure 1: Regioselective SNAr Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Start 2,4,5-Trichloropyrimidine + 3-Nitrophenoxide Meisenheimer Meisenheimer Complex (Anionic σ-complex) Start->Meisenheimer Nucleophilic Attack at C4 Product This compound + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Cl⁻)

Caption: Figure 1: Regioselective SNAr Mechanism

5.2 Experimental Workflow Diagram

This flowchart provides a visual summary of the entire synthetic procedure.

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere (Flame-dried flask, N₂) B 2. Charge Reagents (Trichloropyrimidine, 3-Nitrophenol, Cs₂CO₃) A->B C 3. Add Anhydrous 1,4-Dioxane B->C D 4. Heat to 60°C & Stir C->D E 5. Monitor Reaction by TLC D->E F 6. Cool & Evaporate Solvent E->F Reaction Complete G 7. Extraction (Ethyl Acetate, H₂O, Brine) F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of this compound is reliably achieved through a regioselective Nucleophilic Aromatic Substitution reaction. By leveraging the inherent electronic properties of the 2,4,5-trichloropyrimidine core, the C4 position is selectively functionalized with 3-nitrophenol. The detailed protocol herein provides a robust and reproducible method for obtaining this valuable intermediate in high yield and purity, thereby facilitating further research and development in the critical field of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to this comprehensive technical guide on 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a detailed understanding of this molecule's core physicochemical properties, synthesis, and analytical characterization. This compound, with its unique arrangement of electron-withdrawing and sterically influential groups, represents a key intermediate in the synthesis of complex heterocyclic compounds, particularly those with potential as anticancer agents.[1][2] This guide is structured to not only present data but also to offer insights into the causality behind experimental design and analytical approaches, reflecting a commitment to scientific integrity and practical, field-proven expertise.

Core Physicochemical Characteristics

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. The following table summarizes the key physicochemical data for this compound. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models, a common practice in the early stages of characterizing novel compounds.

PropertyValueSource
CAS Number 76661-24-0[3]
Molecular Formula C₁₀H₅Cl₂N₃O₃[3]
Molecular Weight 286.07 g/mol [3]
Physical Form Solid[3]
Melting Point 164-165°C (Predicted)N/A
Boiling Point 432.4±40.0°C (Predicted)N/A
Density 1.569±0.06 g/cm³ (Predicted)N/A
pKa -6.02±0.29 (Predicted, most basic)[4]
LogP 1.692 (Predicted)[4]
Water Solubility log₁₀WS = -3.02 (Predicted)[4]
Storage Conditions Inert atmosphere, 2-8°C[3]

Expert Insight: The predicted low water solubility (log₁₀WS = -3.02) and moderate lipophilicity (LogP = 1.692) are critical parameters for drug development.[4] These values suggest that while the compound may have favorable membrane permeability, formulation strategies would need to address its poor aqueous solubility. The predicted pKa indicates that the pyrimidine nitrogens are very weakly basic, a consequence of the strong electron-withdrawing effects of the chloro and nitro groups.

Synthesis and Reactivity: A Tale of Regioselectivity

The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The pyrimidine ring is inherently electron-deficient, and the presence of multiple chlorine atoms further activates it towards nucleophilic attack.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of a suitable trichloropyrimidine precursor with 3-nitrophenol in the presence of a base. 2,4,5-trichloropyrimidine is the logical starting material.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions TCP 2,4,5-Trichloropyrimidine Product This compound TCP->Product Nitrophenol 3-Nitrophenol Nitrophenol->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Proposed synthesis of the target compound via SₙAr.

Expertise in Action: The critical aspect of this synthesis is controlling the regioselectivity. In dichloropyrimidines, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[1][2] For 2,4,5-trichloropyrimidine, the C4 position is expected to be the most reactive site for substitution by a phenoxide nucleophile. This is a crucial consideration for ensuring the desired isomer is the major product. The choice of a non-nucleophilic base is essential to prevent competition with the 3-nitrophenoxide.

Reactivity Profile

The two chlorine atoms on the pyrimidine ring of the title compound possess different reactivities. The C2-chloro substituent is generally less reactive towards nucleophilic substitution than the C4/C6-chloro substituents in many pyrimidine systems.[1] However, the electronic landscape of this specific molecule, with a chloro group at the 5-position and the nitrophenoxy group at the 4-position, will influence the reactivity of the remaining C2-chloro atom in subsequent reactions. This makes it a versatile building block for creating a library of disubstituted pyrimidine derivatives.

Analytical Characterization: A Multi-faceted Approach

Rigorous analytical characterization is non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is necessary to confirm the identity, purity, and properties of this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are the gold standard, in their absence, predicted spectra serve as a valuable tool for preliminary identification and characterization.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to be complex in the aromatic region (7.0-9.0 ppm). The single proton on the pyrimidine ring will likely appear as a singlet. The four protons of the 3-nitrophenoxy group will exhibit a characteristic splitting pattern for a meta-substituted benzene ring.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will be instrumental in confirming the number of unique carbon atoms and their chemical environment. The carbons attached to chlorine and oxygen will show characteristic downfield shifts. Online prediction tools can provide estimated chemical shifts to aid in spectral assignment.[5][6]

  • FT-IR Spectroscopy (Predicted): The infrared spectrum will provide information about the functional groups present. Key expected vibrational bands include:

    • C-Cl stretching vibrations.

    • Aromatic C=C and C-H stretching vibrations.

    • Asymmetric and symmetric stretching of the nitro group (NO₂), typically strong bands around 1530 and 1350 cm⁻¹.

    • C-O-C (ether) stretching vibrations.

  • Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of 286.07 g/mol .[3] The fragmentation pattern can provide structural information, with potential losses of Cl, NO₂, and the nitrophenoxy group. The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

Chromatographic Purity Assessment: A Self-Validating Protocol

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of organic compounds. The following is a robust, self-validating protocol for the analysis of this compound.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Prepare a gradient elution program (e.g., starting with 50% B, increasing to 95% B over 15 minutes).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or a mixture of acetonitrile and DMF).

    • Dilute to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Trustworthiness through Self-Validation: The robustness of this protocol is ensured by its reliance on a standard reversed-phase method, which is widely applicable to a range of organic molecules. The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. The choice of detection wavelength at 254 nm is a common practice for aromatic compounds, but for optimal sensitivity, it should be verified by acquiring a UV spectrum of the analyte.

HPLC_Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase (Water/Acetonitrile) Start->Prep_Mobile_Phase Prep_Sample Prepare Sample (Dissolve & Filter) Start->Prep_Sample HPLC_System HPLC System (C18 Column, UV Detector) Prep_Mobile_Phase->HPLC_System Inject Inject Sample Prep_Sample->Inject HPLC_System->Inject Run_Gradient Run Gradient Elution Inject->Run_Gradient Detect Detect at 254 nm Run_Gradient->Detect Analyze Analyze Chromatogram (Integrate Peaks) Detect->Analyze End End Analyze->End

Caption: A generalized workflow for HPLC purity analysis.

Concluding Remarks and Future Directions

This compound is a molecule with significant potential as a versatile intermediate in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its core physicochemical properties, a logical synthetic strategy rooted in the principles of nucleophilic aromatic substitution, and a robust analytical protocol for its characterization. While experimental data for some properties are yet to be reported in the literature, the information presented here, combining established chemical principles with predictive models, offers a solid foundation for researchers entering this area of study. Future work should focus on the experimental validation of the predicted properties and the exploration of this molecule's reactivity in the synthesis of novel, biologically active compounds.

References

Foreword: The Imperative of Unambiguous Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

In the realm of drug discovery and development, the precise molecular structure of a compound is its foundational identity. For heterocyclic compounds like pyrimidine derivatives, which form the backbone of numerous therapeutic agents, this identity dictates function, reactivity, and safety.[1] The subject of this guide, this compound (CAS No: 76661-24-0), is a key intermediate whose structural integrity is paramount for the synthesis of targeted, high-value active pharmaceutical ingredients (APIs).[2] This document serves as a comprehensive manual for researchers and scientists, detailing the multi-technique approach required to confirm the structure of this molecule with absolute certainty. We will move beyond simple data reporting to explore the underlying principles and experimental rationale, ensuring a robust and self-validating analytical workflow.

Foundational Molecular Attributes

Before embarking on complex analysis, it is crucial to establish the compound's basic physicochemical properties. These values serve as the initial benchmarks for all subsequent experimental verification.

PropertyValueSource(s)
CAS Number 76661-24-0[3][4]
Molecular Formula C₁₀H₅Cl₂N₃O₃[4][5]
Molecular Weight 286.07 g/mol [4][5]
Physical Form Solid[4]

A plausible synthetic route for this molecule involves a nucleophilic aromatic substitution (SₙAr) reaction. Typically, a highly reactive polychlorinated pyrimidine, such as 2,4,5-trichloropyrimidine, is treated with 3-nitrophenol in the presence of a non-nucleophilic base. The regioselectivity of such reactions can be complex, making rigorous structural confirmation essential to rule out potential isomers.[6]

Mass Spectrometry: The First Confirmation

High-Resolution Mass Spectrometry (HRMS) is the initial and most direct method for confirming the elemental composition of a molecule. Unlike nominal mass measurements, HRMS provides mass accuracy in the parts-per-million (ppm) range, leaving little ambiguity about the molecular formula.

Expertise & Rationale

We select Electrospray Ionization (ESI) as the ionization technique due to its soft nature, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion peak. A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolving power and mass accuracy. The presence of two chlorine atoms in the structure creates a highly characteristic isotopic pattern ([M]+, [M+2]+, and [M+4]+) with a predictable intensity ratio (~9:6:1), which serves as a crucial validation point.

Predicted HRMS Data
IonCalculated Exact Mass
[C₁₀H₅³⁵Cl₂N₃O₃+H]⁺285.9781
[C₁₀H₅³⁵Cl³⁷ClN₃O₃+H]⁺287.9751
[C₁₀H₅³⁷Cl₂N₃O₃+H]⁺289.9722
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile. Dilute to a final concentration of 10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS).[7]

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water (containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Purpose: To ensure the analyzed peak is pure and separate from any potential impurities.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: 50-500 m/z.

    • Acquisition Mode: Full scan, high resolution.

  • Data Analysis: Extract the mass spectrum for the analyte peak. Verify that the measured monoisotopic mass is within 5 ppm of the calculated exact mass. Confirm the presence and relative abundance of the M+2 and M+4 isotopic peaks.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[8] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Expertise & Rationale

The structure contains two isolated aromatic spin systems (the pyrimidine and the nitrophenoxy rings) and a single proton on the pyrimidine ring.

  • ¹H NMR will reveal the chemical shifts and coupling patterns of the protons on each ring.

  • ¹³C NMR will identify all unique carbon environments.

  • HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton directly to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe is between the pyrimidine proton (H6) and the carbons of the nitrophenoxy ring that are 3 bonds away across the ether linkage, and vice-versa. This unambiguously confirms the connection between the two ring systems.

Diagram: Key Structural Features for NMR

G cluster_pyrimidine Pyrimidine Ring cluster_phenoxy Nitrophenoxy Ring p2 N p3 C2-Cl p4 N p5 C4-O p6 C5-Cl ph1 C1' p1 C6-H6 ph2 C2'-H2' ph3 C3'-NO2 ph4 C4'-H4' ph5 C5'-H5' ph6 C6'-H6'

Caption: Atom Numbering Scheme for NMR Assignment.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, ~400 MHz)
AtomPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Rationale / Key Correlations (HMBC)
H6 ~8.6 (s)~160.0Correlates to C2, C4, C5
H2' ~8.1 (t, J=2.2)~123.0Correlates to C4', C6', C1', C3'
H4' ~7.9 (ddd, J=8.2, 2.3, 1.0)~130.0Correlates to C2', C6', C5'
H5' ~7.6 (t, J=8.2)~125.0Correlates to C1', C3'
H6' ~7.5 (ddd, J=8.2, 2.3, 1.0)~118.0Correlates to C2', C4', C1'
C2 -~158.0-
C4 -~165.0H6 correlates here
C5 -~115.0H6 correlates here
C1' -~153.0H2', H6' correlate here
C3' -~149.0H2', H4' correlate here
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum (16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (>1024 scans for good signal-to-noise).

  • 2D Spectra Acquisition:

    • Acquire a standard gradient-selected COSY spectrum to establish proton-proton couplings within the nitrophenoxy ring.

    • Acquire a gradient-selected HSQC spectrum to map protons to their attached carbons.

    • Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, to establish multi-bond connectivities. This is the key experiment for confirming the ether linkage.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations, verifying against the predicted data table.

Diagram: Key HMBC Correlations for Structural Confirmation

Caption: Expected key long-range NMR correlations across the ether bond.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the presence of key functional groups by probing their characteristic vibrational frequencies.[9]

Expertise & Rationale

While not a primary tool for determining connectivity, FTIR is an excellent orthogonal technique for verifying that the expected chemical moieties are present. We anticipate strong, characteristic absorptions for the nitro group (N-O stretches), the aromatic C=C and C=N bonds, the aryl ether (C-O-C) linkage, and the carbon-chlorine bonds.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~1600-1450C=C and C=N StretchAromatic Rings
~1530 & ~1350 Asymmetric & Symmetric N-O Stretch Nitro (NO₂) Group
~1250 Asymmetric C-O-C Stretch Aryl Ether
~800-600C-Cl StretchAryl Halide
Experimental Protocol: FTIR-ATR Analysis
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal (typically 16-32 scans).

    • Lower the ATR anvil to ensure firm contact with the sample.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically generate the transmittance or absorbance spectrum. Label the major peaks and compare them to the predicted absorption bands to confirm the presence of the key functional groups.

Integrated Analytical Workflow

No single technique is sufficient for absolute structural proof. The power of this analytical approach lies in the integration of orthogonal data sets, each of which validates the others. The workflow is a systematic process of elimination and confirmation.

Caption: A self-validating workflow for structural elucidation.

Conclusion

The structural analysis of this compound is a rigorous, multi-step process. By integrating High-Resolution Mass Spectrometry for elemental formula confirmation, a comprehensive suite of NMR experiments for atomic connectivity, and FTIR for functional group validation, we can achieve an unambiguous and definitive structural assignment. This level of analytical certainty is not merely academic; it is a prerequisite for advancing promising intermediates in the complex and highly regulated pipeline of pharmaceutical development.

References

A Technical Guide to the Spectroscopic Profile of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine (CAS No. 76661-24-0).[1][2] In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a detailed theoretical framework for the structural elucidation of this compound. This guide offers in-depth interpretations of anticipated ¹H NMR, ¹³C NMR, mass fragmentation, and infrared spectra, providing a valuable resource for the identification and characterization of this and structurally related molecules.

Introduction

This compound is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds.[3][4][5] Accurate structural confirmation is paramount in the synthesis and application of such novel compounds. Spectroscopic techniques are indispensable tools for providing unambiguous structural evidence.[3][6] This guide outlines the expected spectroscopic data for the title compound, offering a detailed rationale based on its molecular structure.

Molecular Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 76661-24-0[1][2]

  • Molecular Formula: C₁₀H₅Cl₂N₃O₃[1][2]

  • Molecular Weight: 286.07 g/mol [1][2]

  • Predicted Melting Point: 164-165°C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[7] The predicted spectra for this compound are based on the analysis of its distinct structural fragments: the 2,5-dichloropyrimidine ring and the 3-nitrophenoxy group.

Predicted ¹H NMR Spectrum

The complexity of ¹H NMR spectra for substituted pyrimidines often arises from intricate spin-spin coupling patterns and the influence of substituents on the electronic environment of the protons.[7] The expected ¹H NMR spectrum of the title compound would exhibit signals corresponding to the protons on the pyrimidine ring and the nitrophenoxy group.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.70s1HH-6 (pyrimidine)The lone proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms.
~8.10t, J ≈ 2.2 Hz1HH-2' (nitrophenoxy)This proton is ortho to the nitro group and is expected to appear as a triplet due to coupling with H-4' and H-6'.
~7.95ddd, J ≈ 8.2, 2.2, 1.0 Hz1HH-6' (nitrophenoxy)This proton is ortho to the ether linkage and meta to the nitro group. It will show coupling to H-5' (ortho), H-4' (meta), and H-2' (meta).
~7.70t, J ≈ 8.2 Hz1HH-5' (nitrophenoxy)This proton is meta to both the ether and nitro groups and will appear as a triplet due to coupling with H-4' and H-6'.
~7.55ddd, J ≈ 8.2, 2.2, 1.0 Hz1HH-4' (nitrophenoxy)This proton is para to the ether linkage and meta to the nitro group. It will show coupling to H-5' (ortho), H-6' (meta), and H-2' (meta).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165.0C-4 (pyrimidine)This carbon is attached to the electronegative oxygen and is part of the electron-deficient pyrimidine ring.
~160.0C-2 (pyrimidine)This carbon is flanked by two nitrogen atoms and attached to a chlorine atom, leading to significant deshielding.
~158.0C-6 (pyrimidine)Similar to C-2, this carbon is adjacent to a nitrogen atom and is deshielded.
~155.0C-1' (nitrophenoxy)The carbon atom of the phenoxy group directly attached to the oxygen atom.
~149.0C-3' (nitrophenoxy)The carbon atom bearing the nitro group is expected to be significantly deshielded.
~131.0C-5' (nitrophenoxy)Aromatic CH carbon.
~126.0C-6' (nitrophenoxy)Aromatic CH carbon.
~121.0C-4' (nitrophenoxy)Aromatic CH carbon.
~116.0C-2' (nitrophenoxy)Aromatic CH carbon.
~115.0C-5 (pyrimidine)This carbon is attached to a chlorine atom and is part of the pyrimidine ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and the structure of the compound through fragmentation analysis.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern.

Table 3: Predicted Key Fragments in the Mass Spectrum

m/z (predicted)IonRationale
285/287/289[M]⁺Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
147/149/151[C₄HCl₂N₂]⁺Fragmentation corresponding to the dichloropyrimidine radical cation.
139[C₆H₅NO₃]⁺Fragmentation corresponding to the 3-nitrophenoxy radical cation.
122[C₆H₄NO₂]⁺Loss of a hydroxyl radical from the 3-nitrophenol fragment.
112/114[C₄H₂ClN₂]⁺Loss of a chlorine atom from the dichloropyrimidine fragment.

Fragmentation Pathway Diagram

G M+ (m/z 285/287/289) M+ (m/z 285/287/289) Fragment A (m/z 147/149/151) [C4HCl2N2]+ M+ (m/z 285/287/289)->Fragment A (m/z 147/149/151) Loss of C6H4NO3 Fragment B (m/z 139) [C6H5NO3]+ M+ (m/z 285/287/289)->Fragment B (m/z 139) Loss of C4Cl2N2 Fragment C (m/z 122) [C6H4NO2]+ Fragment B (m/z 139)->Fragment C (m/z 122) Loss of OH

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and key fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the pyrimidine ring, the nitro group, the ether linkage, and the aromatic C-H bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
1600-1580C=N stretchPyrimidine ring
1550-1520Asymmetric NO₂ stretchNitro group
1480-1450C=C stretchAromatic rings
1360-1340Symmetric NO₂ stretchNitro group
1250-1200C-O-C stretchAryl ether
850-750C-Cl stretchChloro group

Experimental Workflow: FT-IR Spectroscopy

G A Sample Preparation (KBr pellet or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Processing (Baseline correction, etc.) C->D E Spectrum Interpretation D->E

Caption: General workflow for acquiring an FT-IR spectrum.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data for this compound. The presented theoretical data and experimental protocols offer a solid foundation for the spectroscopic characterization of this compound. While this guide is based on established spectroscopic principles and data from similar structures, experimental verification is essential for definitive structural confirmation.

References

A Technical Guide to the Synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine: Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the requisite starting materials and the core synthetic strategy for preparing 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine (CAS: 76661-24-0).[1] Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical rationale behind precursor selection, outlines a detailed experimental protocol, and offers insights into the underlying reaction mechanism. The target molecule is a valuable intermediate in medicinal chemistry, often utilized in the development of complex pharmaceutical agents, including kinase inhibitors.[2][3]

Part 1: Core Starting Materials - A Strategic Analysis

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the selection of two primary precursors whose intrinsic chemical properties are perfectly suited for this transformation.

  • The Electrophile: 2,4,5-Trichloropyrimidine

  • The Nucleophile: 3-Nitrophenol

The Pyrimidine Core: 2,4,5-Trichloropyrimidine (CAS: 5750-76-5)

2,4,5-Trichloropyrimidine is the foundational electrophilic component. Its selection is dictated by the reactivity profile of the pyrimidine ring, which is rendered electron-deficient by the two ring nitrogen atoms. This inherent electron deficiency is crucial for facilitating nucleophilic attack.

Causality of Selection:

  • Activation of Halogen Substituents: The chlorine atoms at the C2 and C4 positions are significantly activated towards nucleophilic displacement due to the ortho/para directing influence of the ring nitrogens. The C5 chlorine is substantially less reactive.

  • Regioselectivity: In reactions with nucleophiles, the C4 position of a polychlorinated pyrimidine is often the most reactive site, allowing for a regioselective substitution.[4] This selectivity is key to forming the desired 4-phenoxy bond while retaining the chlorine atoms at the C2 and C5 positions, which are essential for subsequent diversification in multi-step syntheses.

Procurement and Synthesis of 2,4,5-Trichloropyrimidine: While commercially available, 2,4,5-trichloropyrimidine can also be synthesized in the laboratory. A common and well-documented pathway begins with 5-chlorouracil.[2][5] This precursor undergoes exhaustive chlorination using reagents such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), or by using bis(trichloromethyl) carbonate.[2][6] This preparatory step is vital for research groups requiring large quantities or custom purity specifications of the starting material.

The Nucleophilic Partner: 3-Nitrophenol (CAS: 554-84-7)

3-Nitrophenol serves as the precursor to the active nucleophile. Its structure is ideally configured for this reaction.

Causality of Selection:

  • Enhanced Acidity: The potent electron-withdrawing nature of the nitro (-NO₂) group significantly increases the acidity of the phenolic hydroxyl group. This facilitates its deprotonation by a mild base to form the corresponding 3-nitrophenoxide ion.

  • Nucleophile Generation: The generated phenoxide is a potent nucleophile, capable of efficiently attacking the electron-poor C4 position of the trichloropyrimidine ring.

Part 2: The Key Synthetic Transformation: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis is the SNAr reaction, where the 3-nitrophenoxide ion displaces the chloride at the C4 position of 2,4,5-trichloropyrimidine. This reaction requires a base to generate the active nucleophile and an appropriate solvent to facilitate the interaction of the reactants.

Logical Workflow of the SNAr Reaction

G cluster_reactants Starting Materials cluster_reagents Reagents A 2,4,5-Trichloropyrimidine Process Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 60-80°C) A->Process B 3-Nitrophenol B->Process Base Base (e.g., Cs₂CO₃, K₂CO₃) Base->Process Solvent Aprotic Polar Solvent (e.g., DMF, 1,4-Dioxane) Solvent->Process Product This compound Process->Product

References

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine CAS number 76661-24-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine (CAS No. 76661-24-0)

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development, focusing on the chemical intermediate this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a synthesized understanding of this molecule's properties, reactivity, and potential applications. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics.[1][2] This guide is structured to provide both foundational knowledge and actionable insights, from its basic molecular profile to its strategic use in complex synthetic pathways.

Part 1: Core Molecular Profile

Chemical Identity and Structure

This compound is a substituted pyrimidine characterized by two chlorine atoms at the C2 and C5 positions and a 3-nitrophenoxy group at the C4 position. This unique arrangement of substituents dictates its chemical reactivity and potential as a versatile building block in organic synthesis.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 76661-24-0[3][4][5][6]
Molecular Formula C₁₀H₅Cl₂N₃O₃[3]
Molecular Weight 286.07 g/mol [3]

| Synonyms | this compound[5] |

Physicochemical Properties

The physicochemical properties of this compound are essential for designing reaction conditions and purification protocols.

Table 2: Physicochemical Data

Property Value Source
Physical Form Solid[3] A Chemtek
Melting Point 164-165 °C ChemicalBook
Purity Typically >95% A Chemtek[3]

| Storage Conditions | Inert atmosphere, 2-8°C[3] | A Chemtek |

Spectroscopic Characterization (A Predictive Approach)
  • 1.3.1. 1H NMR Spectroscopy: The proton NMR spectrum is expected to be dominated by signals from the aromatic protons. The single proton on the pyrimidine ring (at C6) would likely appear as a singlet in the downfield region. The protons of the 3-nitrophenoxy group will exhibit a complex splitting pattern characteristic of a substituted benzene ring. For a similar compound, 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, the aromatic protons of the nitrophenoxy group appear between δ 7.74 and 8.28 ppm.[7]

  • 1.3.2. 13C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four carbons of the pyrimidine ring and the six carbons of the nitrophenoxy group. The carbons attached to the chlorine atoms (C2 and C5) and the oxygen atom (C4) on the pyrimidine ring will be significantly shifted downfield. Data for the parent 2,4-dichloropyrimidine shows carbon signals at approximately 161, 158, and 118 ppm.[8]

  • 1.3.3. Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Strong bands corresponding to the nitro group (NO₂) stretching are expected around 1530 and 1350 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C-O-C ether linkage will likely show a strong absorption in the 1250-1000 cm⁻¹ region. The C-Cl bonds will have characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹. Vibrational spectra of substituted pyrimidines are known to have ring stretching modes in the 1400-1610 cm⁻¹ region.[9]

  • 1.3.4. Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 286, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks). Fragmentation may involve the loss of the nitro group, the chlorine atoms, and cleavage of the ether bond.

Part 2: Synthesis and Manufacturing Insights

Recommended Synthetic Protocol

The most direct synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4,5-trichloropyrimidine and 3-nitrophenol.

reactant1 2,4,5-Trichloropyrimidine product This compound reactant1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant2 3-Nitrophenol reactant2->product

Caption: Synthesis of this compound.

Experimental Protocol:

  • To a solution of 3-nitrophenol in a suitable polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature to form the corresponding phenoxide salt.

  • Add a solution of 2,4,5-trichloropyrimidine to the reaction mixture.

  • Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, typically by filtration to remove inorganic salts, followed by extraction and washing of the organic layer.

  • The crude product is then purified, for instance, by recrystallization from a suitable solvent system to yield the final product.

Mechanistic Considerations

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the presence of the three chlorine atoms.[10] The 3-nitrophenoxide ion acts as the nucleophile, attacking the C4 position of the 2,4,5-trichloropyrimidine. This position is generally the most reactive towards nucleophilic substitution in dichloropyrimidines.[1][11] The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The subsequent loss of the chloride ion from the C4 position restores the aromaticity of the ring and yields the final product.

Purification and Quality Control

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method for obtaining high-purity solid material. The choice of solvent for recrystallization is critical and should be determined empirically. For quality control, High-Performance Liquid Chromatography (HPLC) is a sensitive technique to assess the purity of the final compound. The structure of the purified product should be confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry, as detailed in Part 1.3.

Part 3: Chemical Reactivity and Derivatization Potential

The Principles of Regioselectivity in Dichloropyrimidines

The reactivity of the two remaining chlorine atoms in this compound is not identical. In general, for dichloropyrimidines, the order of reactivity for SNAr reactions is C4(6) > C2 >> C5.[1] In our target molecule, the C4 position is already substituted. Therefore, subsequent nucleophilic substitutions will primarily occur at the C2 position, as the C5-chloro is significantly less reactive. The electron-withdrawing nature of the pyrimidine ring and the substituents influences the electrophilicity of the carbon atoms, making them susceptible to nucleophilic attack.

Caption: Reactivity of positions on the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions
  • 3.2.1. Reactivity at the C2 Position: The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position, making the title compound a valuable intermediate for creating a library of disubstituted pyrimidines. The reaction conditions for these substitutions (e.g., choice of solvent, base, and temperature) will depend on the nucleophilicity of the incoming group.

  • 3.2.2. Reactivity at the C5 Position: The C5-chloro is generally unreactive towards SNAr. However, under forcing conditions or with highly reactive nucleophiles, substitution at this position might be possible, although likely with lower yields compared to substitution at the C2 position.

Strategic Applications in Multi-step Syntheses

The differential reactivity of the C2 and C5 chlorine atoms can be exploited in multi-step syntheses to build complex molecular architectures. A selective substitution at the C2 position can be performed first, leaving the C5-chloro intact for a subsequent, different chemical transformation. This stepwise functionalization is a powerful strategy in the synthesis of targeted drug molecules.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The Pyrimidine Scaffold in Modern Therapeutics

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic systems contribute to its frequent use in drug design. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

Role as a Key Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two reactive chlorine atoms allows for the sequential introduction of different substituents, enabling the generation of diverse chemical libraries for biological screening. Dichloropyrimidine derivatives are frequently used in the development of kinase inhibitors, a major class of anticancer drugs.[7] While no specific patent was found for the direct use of CAS number 76661-24-0, its structural motifs are common in patented compounds for cancer therapy. For instance, similar 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine derivatives are key intermediates for small molecule anticancer drugs.[7][12]

Part 5: Safety, Handling, and Storage

Hazard Identification and Classification (Inferred)
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Hygiene: Wash hands thoroughly after handling.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) and refrigeration (2-8°C) are recommended to prevent degradation.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Part 6: References

  • Benchchem. (n.d.). Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Retrieved from --INVALID-LINK--

  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Retrieved from IOP Publishing.

  • Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.

  • A Chemtek. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.

  • Schrödinger. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

  • Sigma-Aldrich. (2024). Safety Data Sheet.

  • Fisher Scientific. (2014). Safety Data Sheet.

  • TCI Chemicals. (2025). Safety Data Sheet.

  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from the NIST WebBook.

  • BLDpharm. (n.d.). 76661-24-0|this compound.

  • ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.

  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).

  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

  • Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.

  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from the NIST WebBook.

  • Maina Technology. (n.d.). This compound.

  • ChemUniverse. (n.d.). This compound [P99214].

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

  • ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol.

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts.

References

The Biological Versatility of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring system is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of life itself as a core component of nucleobases.[1][2][3] This privileged structure is not only central to cellular biochemistry but also serves as a versatile template for the design of synthetic therapeutic agents. The inherent drug-like properties and synthetic tractability of the pyrimidine nucleus have led to a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[1][4][5] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities of pyrimidine derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating these activities.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life.[6][7] Its most prominent natural role is as the structural foundation for the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[1][2][3] This fundamental biological role provides a unique advantage for pyrimidine derivatives in drug design; their structural similarity to endogenous molecules allows them to interact with a multitude of biological targets like enzymes and biopolymers.[8][9] Over the decades, strategic chemical modifications to the pyrimidine ring have yielded a plethora of clinically significant drugs, demonstrating its remarkable versatility and establishing it as a "privileged scaffold" in the pursuit of novel therapeutics.[4][10][11] This guide will systematically explore the major therapeutic arenas where pyrimidine derivatives have made a significant impact.

Chapter 1: Anticancer Activity of Pyrimidine Derivatives

The development of pyrimidine-based anticancer agents has been a major focus in medicinal chemistry.[4][12][13] These compounds exert their effects through diverse mechanisms, often targeting the very processes that cancer cells exploit for uncontrolled proliferation.

Mechanisms of Antineoplastic Action

The anticancer activity of pyrimidine derivatives is often achieved through several key mechanisms:

  • Antimetabolite Activity: This is a classic mechanism where the pyrimidine derivative, due to its structural similarity to natural pyrimidines, interferes with nucleic acid synthesis.[14] By mimicking pyrimidine bases, these drugs can be incorporated into DNA and RNA, causing damage and halting replication.[14] They can also inhibit crucial enzymes involved in the nucleotide synthesis pathway. A prime example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.[10][14]

  • Enzyme Inhibition: Many pyrimidine derivatives are designed to inhibit specific enzymes that are overactive in cancer cells. This includes:

    • Kinase Inhibition: Targeting protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Several pyrimidine-based drugs, such as Gefitinib, are known to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[15]

    • Topoisomerase Inhibition: Interfering with topoisomerase enzymes, which are essential for managing DNA topology during replication. Inhibition leads to DNA strand breaks and apoptosis.[13][16]

    • Dihydrofolate Reductase (DHFR) Inhibition: Blocking DHFR disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, thus arresting DNA replication.[4][15]

  • Induction of Apoptosis: Many pyrimidine derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[16][17] This can be a downstream effect of DNA damage or enzyme inhibition, often involving the activation of caspase signaling pathways.[17]

Structure-Activity Relationship (SAR) Insights

The anticancer potential of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[1][2][10] Modifications can significantly alter the molecule's affinity for its target, pharmacokinetic properties, and overall efficacy. For instance, in the development of pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors, the substitution pattern on appended phenyl rings was found to be critical for potent enzymatic inhibition and cellular activity.[10]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against various human cancer cell lines, providing a quantitative comparison of their efficacy.

Compound ClassDerivative ExampleMechanism of ActionHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)Reference
Pyrimidine-Sulfonamide HybridHybrid 33a Hippo Pathway Activation0.821.811.04[15]
Pyrido[2,3-d]pyrimidineCompound 11 EGFR Inhibition--< 1 (Pre-G1 arrest)[17]
Pyrrole[2,3-d]pyrimidin-4-oneCompound 20 USP7 Inhibition>18-fold apoptosis vs control--[17]
Pyrimidine Antimetabolite5-Fluorouracil Thymidylate Synthase Inhibition6.82 - 17.1 (General)6.82 - 17.1 (General)6.82 - 17.1 (General)[15]

Note: IC50 values can vary based on experimental conditions. This table is for illustrative purposes.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[10] It relies on the principle that metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Solubilization: Incubate for another 4 hours. Afterwards, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]

Causality and Validation: This assay's trustworthiness stems from its direct link to cellular metabolic function. A decrease in the purple color formation directly correlates with a reduction in viable, metabolically active cells. The inclusion of vehicle controls ensures that the solvent does not impact cell viability, while a known cytotoxic agent (positive control) validates the assay's responsiveness.

Visualization: Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical & Clinical A Compound Library (Pyrimidine Derivatives) B High-Throughput Screening (HTS) (e.g., Cytotoxicity Assay) A->B C Hit Identification (Active Compounds) B->C D Structure-Activity Relationship (SAR) Studies C->D E In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Lead Compound Selection E->F G In Vivo Animal Models F->G H Clinical Trials G->H I New Drug Approval H->I

Caption: A generalized workflow for anticancer drug discovery.

Chapter 2: Antimicrobial Activity of Pyrimidine Derivatives

The rise of multidrug-resistant pathogens presents a critical global health threat, necessitating the discovery of novel antimicrobial agents.[9] Pyrimidine derivatives have emerged as a promising class of compounds in this area, exhibiting both antibacterial and antifungal properties.[6][8][19]

Mechanisms of Antimicrobial Action

Pyrimidine-containing compounds combat microbial growth through various mechanisms:

  • Inhibition of Essential Enzymes: A key target is dihydrofolate reductase (DHFR) , an enzyme vital for folic acid synthesis, which is required for microbial DNA production. Trimethoprim, a well-known antibacterial pyrimidine derivative, selectively inhibits bacterial DHFR.[4]

  • Disruption of Cell Division: Some novel thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ, a protein essential for bacterial cell division.[8][20] This inhibition disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[20]

  • Interference with Genetic Material: The structural similarity of pyrimidines to nucleic acid bases allows them to interfere with microbial DNA and RNA, disrupting their function.[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Methodology:

  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a specific turbidity, typically corresponding to a concentration of ~5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrimidine test compound in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Causality and Validation: This protocol is self-validating through its controls. The positive control must show clear growth, and the negative control must remain clear. The clear endpoint (no turbidity) provides a reliable measure of the compound's ability to inhibit microbial proliferation.

Visualization: Antimicrobial Screening Workflow

MIC_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate wells with bacteria A->C B Serial Dilution of Pyrimidine Compound in 96-well plate B->C D Incubate for 18-24 hours at 37°C C->D E Observe for Turbidity (Visual Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Chapter 3: Antiviral Activity of Pyrimidine Derivatives

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[21][22] Their mechanism relies on their ability to be recognized by viral enzymes and incorporated into the growing viral DNA or RNA chain, ultimately disrupting the replication process.[23]

Mechanism of Antiviral Action: Chain Termination

The primary mechanism of action for most antiviral pyrimidine nucleosides is chain termination .[23]

  • Activation: The nucleoside analog (a prodrug) enters the host cell and is phosphorylated by host or viral kinases into its active triphosphate form.[23]

  • Incorporation: The viral polymerase (e.g., reverse transcriptase in HIV, DNA polymerase in Herpes Simplex Virus) mistakenly recognizes the analog triphosphate as a natural nucleotide and incorporates it into the growing viral nucleic acid chain.[21][23]

  • Termination: The analog often lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This prevents further elongation of the nucleic acid chain, effectively terminating viral replication.[23]

Zidovudine (AZT) , an analog of thymidine, is a classic example used in HIV therapy. It is converted to AZT-triphosphate and incorporated by HIV's reverse transcriptase, leading to DNA chain termination.[21]

Visualization: Mechanism of Nucleoside Analog Antivirals

Antiviral_Mechanism cluster_0 Host Cell cluster_1 Viral Replication A Pyrimidine Nucleoside Analog (Prodrug) B Phosphorylation (by Kinases) A->B C Active Triphosphate Analog B->C F Incorporation of Analog C->F D Viral Polymerase D->F E Growing Viral DNA/RNA Chain E->F G CHAIN TERMINATION Replication Halted F->G

Caption: Mechanism of action for pyrimidine nucleoside antivirals.

Chapter 4: Other Notable Biological Activities

The structural versatility of the pyrimidine core has enabled its application across various other therapeutic areas.[1][4]

  • Anti-inflammatory Activity: Pyrimidine derivatives can modulate inflammatory responses by inhibiting key enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[11][24] Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for reducing inflammatory symptoms with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][25]

  • Cardiovascular Effects: Certain pyrimidine derivatives exhibit significant cardiovascular activity. Minoxidil, a well-known pyrimidine derivative, is a potent vasodilator used to treat hypertension.

  • Central Nervous System (CNS) Activity: The pyrimidine scaffold is also found in compounds with anticonvulsant and analgesic properties, indicating its potential for developing drugs that target the CNS.[1][2]

Chapter 5: Future Perspectives and Drug Design Strategies

The future of pyrimidine-based drug discovery is promising. Modern drug design strategies are increasingly being employed to enhance the potency and selectivity of these derivatives.

  • Hybrid Molecules: The concept of creating hybrid molecules, which combine the pyrimidine scaffold with other known pharmacophores (e.g., sulfonamides, benzimidazoles), is a promising approach to develop agents with multi-target activity or enhanced efficacy.[10][15]

  • Computational Approaches: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools.[13][16][26] These techniques allow researchers to predict how a pyrimidine derivative will bind to its target protein, helping to rationalize experimental results and guide the design of more potent and selective inhibitors.

Conclusion

The pyrimidine nucleus is a testament to the power of a privileged scaffold in medicinal chemistry. Its fundamental role in biology provides a natural starting point for therapeutic intervention, while its chemical tractability allows for extensive modification and optimization. From foundational anticancer and antimicrobial agents to novel enzyme inhibitors, pyrimidine derivatives continue to be a rich source of new medicines. The integration of rational design, combinatorial chemistry, and computational methods will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system, paving the way for the next generation of treatments for a wide range of human diseases.

References

Reactivity of dichloropyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Dichloropyrimidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Dichloropyrimidines, in particular, serve as highly versatile and reactive intermediates, enabling the systematic construction of complex molecular architectures.[3] Their utility stems from the electron-deficient nature of the pyrimidine ring, which, when combined with two halogen leaving groups, provides a powerful platform for sequential and regioselective functionalization. This guide provides a detailed exploration of the reactivity of the principal dichloropyrimidine isomers—2,4-, 4,6-, and 2,5-dichloropyrimidine. We will dissect the core principles governing their reactions, with a focus on the causality behind observed regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is designed to serve as a practical and authoritative resource, bridging fundamental mechanistic understanding with field-proven experimental protocols.

Core Principles: Understanding Reactivity in the Pyrimidine Ring

The reactivity of dichloropyrimidines is fundamentally dictated by the electronic properties of the parent heterocycle. The pyrimidine ring, containing two nitrogen atoms at the 1 and 3 positions, is π-deficient. This electron deficiency is a consequence of the electronegative nitrogen atoms withdrawing electron density from the ring carbons, making them electrophilic and thus highly susceptible to attack by nucleophiles.[5]

The primary reaction pathway for the functionalization of dichloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) . Unlike nucleophilic substitution on alkyl halides, the SNAr mechanism is a two-step process:

  • Addition: A nucleophile attacks an electron-deficient ring carbon bearing a leaving group (in this case, chlorine), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][7]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[7]

The stability of the Meisenheimer intermediate is the paramount factor determining the rate and regioselectivity of the reaction.[8][9] The negative charge in this intermediate is more effectively stabilized when it can be delocalized onto the electronegative nitrogen atoms through resonance, a scenario that preferentially occurs when attack happens at positions ortho or para to the ring nitrogens (C2, C4, and C6).[8][9]

Figure 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Isomer-Specific Reactivity: A Deep Dive

The Workhorse: 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine (2,4-DCP) is the most widely utilized isomer in synthetic chemistry. The two chlorine atoms are electronically distinct, leading to a predictable and exploitable hierarchy of reactivity.

The General Rule: C4 is More Reactive than C2

In the vast majority of SNAr and palladium-catalyzed cross-coupling reactions, the first substitution occurs preferentially at the C4 position.[5][10][11][12] This regioselectivity can be explained by examining the stability of the respective Meisenheimer intermediates:

  • Attack at C4: The negative charge of the intermediate is delocalized over both ring nitrogens (N1 and N3), leading to a more stable, para-quinoid-like resonance structure.[5]

  • Attack at C2: The negative charge is primarily delocalized onto the adjacent N1 and N3 atoms, resulting in a less stable ortho-quinoid-like structure.[5]

This inherent stability difference means the activation energy for attack at C4 is lower, making it the kinetically favored pathway.[13] This reliable selectivity allows for a stepwise, controlled introduction of two different substituents. The second substitution at the less reactive C2 position typically requires more forcing conditions (e.g., higher temperatures).

Regioselectivity_24DCP cluster_c4 Pathway 1: Attack at C4 (Favored) cluster_c2 Pathway 2: Attack at C2 (Disfavored) Start 2,4-Dichloropyrimidine + Nucleophile (Nu⁻) C4_Attack Nu⁻ attacks C4 Start->C4_Attack Lower Ea C2_Attack Nu⁻ attacks C2 Start->C2_Attack Higher Ea C4_Intermediate More Stable Intermediate (para-quinoid type) Charge delocalized to N1 and N3 C4_Attack->C4_Intermediate C4_Product 4-Substituted-2-chloropyrimidine C4_Intermediate->C4_Product Fast C2_Intermediate Less Stable Intermediate (ortho-quinoid type) C2_Attack->C2_Intermediate C2_Product 2-Substituted-4-chloropyrimidine C2_Intermediate->C2_Product Slow

Figure 2: Causality of C4-Regioselectivity in 2,4-Dichloropyrimidine Reactions.

Overriding the C4 Preference:

While C4 selectivity is the general rule, it is not absolute. The outcome can be influenced or even reversed by several factors:

Factor Influencing SelectivityObservation & Rationale
Electron-Donating Groups (EDGs) at C6 An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse selectivity to favor C2 substitution .[10] The EDG increases electron density at the para C4 position, deactivating it towards nucleophilic attack. This makes the C2 position relatively more electrophilic.
Electron-Withdrawing Groups (EWGs) at C5 An EWG (e.g., -CN, -NO₂) at the C5 position strongly enhances the inherent preference for C4 substitution .[12][14] It further withdraws electron density, making the adjacent C4 position exceptionally electrophilic.
Nature of the Nucleophile While most nucleophiles follow the C4 rule, certain tertiary amines have been shown to exhibit excellent C2 selectivity , particularly when a C5-EWG is present.[12][14] This is a synthetically powerful exception to the conventional wisdom.
Catalyst System (Cross-Coupling) In palladium-catalyzed reactions, while C4 selectivity is common, specific bulky N-heterocyclic carbene (NHC) ligands have been developed that uniquely promote C2-selective C-S cross-coupling , providing access to previously difficult-to-make isomers.[15][16][17]
The Symmetric Case: 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a symmetric molecule, meaning the chlorine atoms at the C4 and C6 positions are chemically equivalent.[18][19]

  • First Substitution: The first nucleophilic substitution can occur at either C4 or C6 without preference, yielding a single mono-substituted product. This reaction is typically facile due to the activation provided by both ring nitrogens.[19]

  • Second Substitution: The introduction of the first substituent breaks the molecule's symmetry. The electronic nature of this new group dictates the reactivity of the remaining chlorine atom. An electron-donating substituent will deactivate the ring, making the second substitution require harsher conditions. Conversely, an electron-withdrawing group will activate the ring, facilitating the second displacement.

4,6-Dichloropyrimidine is an excellent substrate for building symmetrical molecules or for sequences where the first substituent is intended to modulate the reactivity for a subsequent, different reaction at the second chlorine position.[18]

The Alternative Intermediate: 2,5-Dichloropyrimidine

2,5-Dichloropyrimidine presents a different regiochemical challenge. The C2-Cl is activated by both adjacent nitrogens, while the C5-Cl is only weakly activated.

  • Reactivity Order: C2 >> C5: Nucleophilic substitution and palladium-catalyzed cross-coupling reactions occur almost exclusively at the C2 position . The C5 position is meta to both nitrogens and lacks the resonance stabilization for the Meisenheimer intermediate that makes the C2, C4, and C6 positions so reactive.

  • Synthetic Utility: This pronounced difference in reactivity makes 2,5-dichloropyrimidine an ideal substrate for selectively introducing a substituent at C2 while preserving the C5-Cl for a subsequent, different transformation (e.g., lithiation-substitution or more forcing cross-coupling). It is a key building block in the synthesis of various pharmaceutical agents.[20][21][22]

Advanced Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for forming C-C and C-N bonds. Dichloropyrimidines are excellent substrates due to their high reactivity.[5]

General Selectivity Trends:

  • Suzuki-Miyaura & Stille Couplings: These reactions generally show a strong preference for reaction at the C4 position of 2,4-dichloropyrimidine.[5] This allows for the sequential introduction of different aryl or vinyl groups.

  • Sonogashira Coupling: The Sonogashira reaction often exhibits little difference in reactivity between the C2 and C4 positions, sometimes leading to mixtures of products unless other biasing factors are present.[5]

  • Buchwald-Hartwig Amination: While SNAr amination is common, the Buchwald-Hartwig reaction offers a powerful alternative, especially for less nucleophilic amines. Regioselectivity can be catalyst- and substrate-dependent, but protocols have been developed for highly C4-selective aminations.[5]

Coupling ReactionSubstrateTypical SelectivityKey Considerations
Suzuki-Miyaura 2,4-DCPC4 > C2Reliable for sequential, site-selective diarylation.[23][24]
Buchwald-Hartwig 2,4-DCPC4 > C2Highly effective with specific ligand/base combinations; can achieve excellent regioselectivity where SNAr fails.[5][25]
C-S Coupling 2,4-DCPC4 > C2 (Conventional)SNAr with thiols is often C4-selective.[17]
C-S Coupling 2,4-DCPC2 > C4 (Unconventional) Achieved using specialized Pd(II) precatalysts with bulky NHC ligands, inverting the normal reactivity.[15][16]

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the selective functionalization of dichloropyrimidines.

Protocol 1: C4-Selective SNAr Amination of 2,4-Dichloropyrimidine

This protocol describes a typical nucleophilic aromatic substitution using an amine, yielding the C4-substituted product.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4-dichloropyrimidine (1.0 eq.) in a suitable aprotic solvent (e.g., THF, Dioxane, or DMAc).

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 2.0-3.0 eq. or DIPEA, 2.0 eq.).

  • Nucleophile Addition: Add the desired amine (1.0-1.1 eq.) to the stirring suspension. For less reactive amines, the reaction may be performed at elevated temperatures (e.g., 50-100 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-amino-2-chloropyrimidine product.

Protocol 2: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol details a microwave-assisted Suzuki coupling for the efficient C-C bond formation at the C4 position.[23]

Suzuki_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification a Combine in Microwave Vial: - 2,4-Dichloropyrimidine (1.0 eq.) - Arylboronic Acid (1.0-1.2 eq.) - Base: K₂CO₃ (3.0 eq.) - Catalyst: Pd(PPh₃)₄ (5 mol%) b Add Solvents: - 1,4-Dioxane / H₂O mixture a->b c Seal vial and heat in microwave reactor. (e.g., 100-120 °C, 15-30 min) d Monitor reaction by LC-MS c->d e Cool to RT. Dilute with Ethyl Acetate. f Wash with H₂O and Brine. e->f g Dry (Na₂SO₄), filter, and concentrate. f->g h Purify by Flash Column Chromatography. g->h i Isolate pure 4-Aryl-2-chloropyrimidine h->i cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Figure 3: Experimental Workflow for a Microwave-Assisted Suzuki Coupling.

Methodology:

  • Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq.), the desired arylboronic acid (1.0-1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[23]

  • Solvent Addition: Add a degassed mixture of solvents, such as 1,4-dioxane and water.[23]

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

  • Reaction Monitoring: Confirm reaction completion by LC-MS analysis of a small aliquot.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 4-aryl-2-chloropyrimidine.

Conclusion

Dichloropyrimidines are foundational building blocks in synthetic and medicinal chemistry, offering a reliable platform for the construction of diverse and complex molecules. A thorough understanding of the principles governing their reactivity—primarily the stability of the Meisenheimer intermediate in SNAr reactions—is critical for predicting and controlling regiochemical outcomes. While the C4-position of 2,4-dichloropyrimidine is inherently the most reactive site, this guide has highlighted how substituent effects, nucleophile choice, and modern catalytic systems can be strategically employed to override this preference and access alternative isomers. By mastering the distinct reactivity profiles of the 2,4-, 4,6-, and 2,5-isomers, researchers can unlock the full synthetic potential of this privileged heterocyclic scaffold.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine is a small molecule with a chemical structure suggestive of potential biological activity. However, a comprehensive review of the current scientific literature and bioactivity databases reveals a conspicuous absence of direct experimental data elucidating its specific mechanism of action. This guide addresses this critical knowledge gap by proposing a well-reasoned, hypothetical mechanism of action based on the established bioactivities of structurally analogous compounds. We postulate that this compound functions as a kinase inhibitor, a common modality for therapeutic agents possessing the pyrimidine scaffold. This document provides a detailed exploration of this hypothesis, outlining a putative signaling pathway and presenting a comprehensive suite of in silico and in vitro experimental protocols designed to rigorously test this proposed mechanism. The overarching goal is to furnish researchers and drug development professionals with a robust framework to initiate and guide the investigation of this promising, yet uncharacterized, compound.

Introduction to this compound

This compound is a synthetic organic compound featuring a central pyrimidine ring substituted with two chlorine atoms, and a 3-nitrophenoxy group. The pyrimidine core is a prevalent motif in numerous biologically active molecules, including established anticancer and anti-inflammatory drugs.[1][2] The presence of halogen and nitro functional groups further suggests the potential for specific interactions with biological macromolecules.

Table 1: Physicochemical Properties of this compound [3][4][5]

PropertyValue
CAS Number 76661-24-0
Molecular Formula C₁₀H₅Cl₂N₃O₃
Molecular Weight 286.07 g/mol
Appearance Solid
Purity >95%

Despite its commercial availability for research purposes, to date, no published studies have detailed the specific biological targets or mechanism of action of this compound. This guide, therefore, embarks on a reasoned, hypothesis-driven exploration of its potential pharmacological activity.

A Hypothesis-Driven Approach: Postulating a Kinase Inhibitory Mechanism

Given the prevalence of pyrimidine-based kinase inhibitors in oncology and immunology, we hypothesize that this compound exerts its biological effects through the inhibition of one or more protein kinases.[6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. Structurally related phenoxypyrimidine derivatives have been reported as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[7]

Proposed Signaling Pathway: Inhibition of the p38 MAPK Cascade

Based on the activity of analogous compounds, we propose that this compound may target and inhibit p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of inflammatory responses and is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.

Below is a diagram illustrating the hypothesized point of intervention of this compound within the p38 MAPK pathway.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor / Cytokine Receptor Inflammatory_Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MK2->Transcription_Factors activates Compound 2,5-Dichloro-4- (3-nitrophenoxy)pyrimidine Compound->p38_MAPK Putative Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression docking_workflow Start Start Ligand_Prep Prepare Ligand (3D Structure, Energy Minimization) Start->Ligand_Prep Protein_Prep Prepare Protein Target (p38α MAPK from PDB) Start->Protein_Prep Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

References

A Senior Application Scientist's Guide to the Discovery of Novel Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Kinase Challenge and the Pyrimidine Solution

In the intricate signaling networks that govern cellular life, protein kinases stand as master regulators. Their function—catalyzing the transfer of a phosphate group to a substrate protein—is a fundamental switch that controls everything from cell growth and differentiation to metabolism and apoptosis.[1] It is therefore no surprise that dysregulated kinase activity is a hallmark of numerous pathologies, most notably cancer, driving uncontrolled cell division and survival.[1] This has made kinases one of the most critical and intensely pursued classes of drug targets in modern medicine.[2]

The journey to develop kinase inhibitors, however, is fraught with challenges. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets.[1] This structural similarity makes achieving inhibitor selectivity—hitting the desired target without causing off-target effects—a formidable task.[1][3]

This is where the pyrimidine scaffold enters the narrative. As a heterocyclic aromatic ring, pyrimidine is a "privileged" structure in medicinal chemistry.[4] Its derivatives are adept at forming key hydrogen bonds within the hinge region of the kinase ATP-binding site, mimicking the interactions of adenine.[5][6] This inherent binding capability, combined with the versatility for chemical modification at multiple positions, allows for the fine-tuning of potency and selectivity.[7][8] The success of this scaffold is evident in the numerous FDA-approved kinase inhibitors, such as Imatinib, Gefitinib, and Ruxolitinib, that feature a pyrimidine core.[9]

This guide provides a technical, in-depth walkthrough of the modern kinase inhibitor discovery process, viewed through the lens of a senior application scientist. We will move beyond mere protocols to explore the causality behind experimental choices, emphasizing the integration of structural biology, synthetic chemistry, and robust bioassays to develop the next generation of pyrimidine-based therapeutics.

Chapter 1: The Blueprint for Discovery: Strategy and Workflow

The path from a novel concept to a clinical candidate is a multi-stage, iterative process. While specific projects may vary, the core logic remains consistent: identify a target, find a chemical starting point, and systematically refine it into a drug-like molecule.

The Modern Kinase Inhibitor Discovery Cascade

A successful discovery program integrates multiple disciplines in a cyclical workflow. The goal is to make informed decisions at each stage to advance the most promising compounds while efficiently terminating unviable ones.

Discovery_Workflow cluster_0 Phase 1: Lead Generation cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Disease Rationale Hit_Gen Hit Generation (HTS, FBLD, SBDD) Assay_Dev->Hit_Gen Screening Deck Hit_to_Lead Hit-to-Lead (HtL) Hit_Gen->Hit_to_Lead Confirmed Hits SAR SAR & SBDD Cycle Hit_to_Lead->SAR Validated Scaffolds Lead_Opt Lead Optimization (LO) SAR->Lead_Opt Potency, Selectivity Lead_Opt->SAR Iterative Design In_Vivo In Vivo Pharmacology & PK/PD Lead_Opt->In_Vivo Optimized Leads Tox Safety & Toxicology In_Vivo->Tox Efficacy Models Candidate Candidate Selection Tox->Candidate Safety Profile

Caption: High-level workflow for pyrimidine-based kinase inhibitor discovery.

Lead Generation Strategies: Finding the Initial Spark
  • High-Throughput Screening (HTS): HTS involves screening large compound libraries (often >100,000 molecules) against the target kinase in a miniaturized, automated biochemical assay.[10] The goal is to identify "hits"—compounds that show inhibitory activity above a certain threshold.

    • Causality: The choice of an HTS library is critical. A library rich in pyrimidine derivatives and other privileged heterocyclic scaffolds increases the probability of finding high-quality, synthetically tractable hits.

  • Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target kinase is available (from X-ray crystallography or cryo-EM), SBDD becomes a powerful, rational approach.[1] Computational methods like molecular docking can be used to virtually screen libraries or design novel pyrimidine scaffolds that fit precisely into the ATP-binding pocket.[11][12]

    • Causality: SBDD minimizes wasted synthetic effort by prioritizing compounds with a high predicted binding affinity and a favorable interaction profile, guiding chemists to place functional groups in optimal positions for potency and selectivity.[1][11]

  • Fragment-Based Lead Discovery (FBLD): FBLD screens low molecular weight compounds ("fragments," typically <300 Da) at high concentrations. These fragments bind weakly but efficiently. Their binding is detected using sensitive biophysical techniques (e.g., Surface Plasmon Resonance, NMR). Promising fragments are then grown or linked together, guided by structural information, to build a potent lead.

    • Causality: FBLD explores chemical space more efficiently than HTS. A pyrimidine fragment can serve as an excellent starting point, establishing the crucial hinge-binding interactions, which can then be elaborated upon to achieve high potency.

Chapter 2: Building the Arsenal: Synthetic Chemistry of Pyrimidine Inhibitors

The versatility of the pyrimidine scaffold stems from the accessibility of multiple synthetic routes to create diverse libraries of analogs for SAR studies.[7] A common and powerful approach is the construction of a 2,4-disubstituted aminopyrimidine core, a motif present in many clinical inhibitors.

A representative synthetic scheme often involves a sequential nucleophilic aromatic substitution (SNAr) strategy.

Scheme 1: General Synthesis of a 2,4-Disubstituted Aminopyrimidine Library

  • Step A: Hinge-Binder Installation: A commercially available, activated pyrimidine, such as 2,4-dichloropyrimidine, is reacted with a primary or secondary amine (Amine 1). This reaction is typically regioselective for the more reactive C4 position under controlled conditions (e.g., lower temperature). This step installs the crucial "hinge-binding" moiety.

  • Step B: Diversity Introduction: The resulting 2-chloro-4-aminopyrimidine intermediate is then reacted with a second, diverse set of amines (Amine 2) under more forcing conditions (e.g., higher temperature or palladium catalysis). This second reaction at the C2 position allows for the exploration of the solvent-exposed region of the ATP pocket, which is key for tuning selectivity and physicochemical properties.[13]

This modular approach allows for the rapid generation of a matrix of compounds by varying "Amine 1" and "Amine 2," enabling a thorough exploration of the surrounding chemical space.[13]

Chapter 3: The Proving Ground: In Vitro Characterization

Once a library of pyrimidine analogs is synthesized, it must be rigorously tested to quantify potency, selectivity, and cellular activity. This is achieved through a tiered cascade of in vitro assays.

Tier 1: Primary Biochemical Assay

The first step is to determine the direct inhibitory activity of the compounds against the purified target kinase enzyme. This is typically done by measuring the extent of substrate phosphorylation.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This is a robust, high-throughput method for measuring kinase activity.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Eu³⁺ donor and the XL665 acceptor into close proximity. Excitation of the donor results in Förster Resonance Energy Transfer (FRET) to the acceptor, generating a specific signal at 665 nm.

  • Self-Validation:

    • Positive Control: Reaction with no inhibitor (100% activity).

    • Negative Control: Reaction with no kinase or a known potent inhibitor (0% activity).

    • Vehicle Control: Reaction with DMSO only, to account for solvent effects.

  • Step-by-Step Methodology:

    • Prepare a 10-point, 3-fold serial dilution of each pyrimidine compound in DMSO, starting at 10 mM.

    • In a 384-well assay plate, add 2.5 µL of 4x compound dilution (or DMSO control).

    • Add 2.5 µL of 4x kinase/biotinylated-peptide substrate mix prepared in kinase buffer.

    • Initiate the reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of HTRF® detection buffer containing the Eu³⁺-antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Cellular Target Engagement & Potency

A potent biochemical inhibitor is of little value if it cannot enter a cell and inhibit the kinase in its native environment.

Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to determine the effect of the inhibitors on the proliferation of a cancer cell line known to be dependent on the target kinase's signaling pathway.

  • Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the ATP concentration.

  • Self-Validation:

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

    • Negative Control: Untreated cells (100% viability).

    • Vehicle Control: Cells treated with DMSO.

  • Step-by-Step Methodology:

    • Seed cells in a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the pyrimidine compounds in cell culture medium.

    • Treat the cells with the compounds and incubate for 72 hours (a duration that typically covers several cell doubling times).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent viability relative to DMSO-treated controls and plot against compound concentration to determine the GI₅₀ value (the concentration for 50% growth inhibition).

Chapter 4: The Iterative Cycle of Optimization

The data from in vitro assays fuels the engine of lead optimization: the Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) cycle.

Interpreting Data: A Sample SAR Table

The goal is to identify trends that correlate structural changes with changes in potency and other properties.

Compound IDPyrimidine R¹ (C4)Pyrimidine R² (C2)Target Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
PYR-001 4-fluoroaniline4-morpholinoaniline1502.5
PYR-002 4-chloroaniline4-morpholinoaniline851.2
PYR-003 4-methylaniline4-morpholinoaniline2504.8
PYR-004 4-fluoroaniline4-(N-Me-piperazinyl)aniline120.15
PYR-005 4-fluoroaniline3-aminopyrrolidine>1000>10

Analysis & Causality:

  • SAR at R¹: Comparing PYR-001, 002, and 003 suggests that a small, electron-withdrawing group (Cl > F) at the para-position of the C4-aniline is preferred over an electron-donating group (Me). This could be due to favorable interactions in a specific sub-pocket.

  • SAR at R²: The dramatic improvement of PYR-004 over PYR-001 highlights the critical role of the R² group. The basic nitrogen in the N-methylpiperazine likely forms a key salt-bridge interaction with a charged residue (e.g., Aspartate) in the solvent-exposed region, significantly boosting both biochemical and cellular potency. The poor activity of PYR-005 suggests that the specific vector and nature of the R² substituent are crucial.

The SBDD Cycle in Action

SBDD provides the "why" for the observed SAR and guides the "what's next."

SBDD_Cycle Design Design Analog (Virtual Screening) Synthesize Synthesize Compound Design->Synthesize Test Test In Vitro (Biochem, Cell) Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Structure Determine Co-crystal Structure (X-ray) Test->Structure Potent Hit Analyze->Design Hypothesis Structure->Design Rational Design

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

  • Hypothesis: Based on the SAR table, the hypothesis is that a basic nitrogen at R² is key.

  • Design: A medicinal chemist, guided by a co-crystal structure of PYR-004 bound to the kinase, would design new analogs. The structure would confirm the salt bridge and reveal if there are nearby pockets to exploit for improved selectivity or properties.

  • Synthesize & Test: A small, focused set of new compounds is made and tested.

  • Analyze & Iterate: The new data refines the SAR model, and the cycle repeats, progressively improving the compound's profile until a preclinical candidate is identified.

Conclusion and Future Outlook

The discovery of novel pyrimidine-based kinase inhibitors is a testament to the power of integrating rational design with empirical screening. The pyrimidine scaffold remains a cornerstone of kinase medicinal chemistry due to its proven ability to anchor inhibitors in the ATP-binding site and its synthetic tractability.[4][14]

Future advancements will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric or covalent inhibitors, to overcome acquired resistance to traditional ATP-competitive drugs.[15] Furthermore, the application of machine learning and AI in predicting compound properties and designing novel scaffolds will undoubtedly accelerate the discovery timeline. The principles outlined in this guide—a deep understanding of the target, a robust and iterative discovery engine, and a focus on the causality behind experimental design—will remain the foundation of success in bringing these life-changing medicines to patients.

References

Methodological & Application

The Lynchpin Intermediate: A Guide to 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold."[1] Its presence in the fundamental building blocks of DNA and RNA has made it an evolutionarily honed template for interacting with biological systems. This intrinsic biocompatibility, coupled with its versatile chemical reactivity, has rendered pyrimidine derivatives central to the development of targeted therapeutics, particularly in oncology.[2] Many of these agents function as protein kinase inhibitors, competitively binding to the ATP pocket of kinases to modulate aberrant signaling pathways that drive cancer cell proliferation.[2]

This guide focuses on a critical, yet often overlooked, intermediate: 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine . The strategic arrangement of its functional groups—two reactive chlorine atoms at positions 2 and 5, and an electron-withdrawing nitrophenoxy group at position 4—makes it a highly valuable building block. The chlorine atoms serve as tailored handles for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the precise, stepwise construction of complex drug molecules. This document provides an in-depth exploration of this intermediate, from its synthesis and physicochemical properties to its detailed application in the synthesis of a landmark EGFR inhibitor.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of an intermediate is paramount for safe handling and successful process development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 76661-24-0[3][4][5][6]
Molecular Formula C₁₀H₅Cl₂N₃O₃[3][4][5]
Molecular Weight 286.07 g/mol [3][4][5]
Appearance Solid[3]
Purity Typically ≥95%[3][4]
Storage Conditions 2-8°C, Inert atmosphere[3]
Safety & Handling Precautions

As a chlorinated and nitrated aromatic compound, this compound and its precursors like 2,4,5-trichloropyrimidine are hazardous and must be handled with stringent safety protocols.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] Harmful if swallowed.

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[9]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Keep away from heat and sources of ignition.[9]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area under an inert atmosphere.[3]

Synthesis of the Key Intermediate

The synthesis of this compound is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4,5-trichloropyrimidine, possesses three chlorine atoms, but the one at the C4 position is the most activated towards substitution. This is due to the strong electron-withdrawing effect of the two ring nitrogens, which stabilizes the negative charge in the Meisenheimer intermediate more effectively when the attack occurs at the C4 (or C6) position compared to the C2 position.

The workflow for this synthesis is outlined below.

reagents Starting Materials: - 2,4,5-Trichloropyrimidine - 3-Nitrophenol - Cesium Carbonate (Cs₂CO₃) - 1,4-Dioxane (Solvent) reaction Nucleophilic Aromatic Substitution (SNAr) Heat at 60°C reagents->reaction 1. Charge Reactor workup Reaction Workup: 1. Cool to Room Temperature 2. Filter to remove base 3. Concentrate under reduced pressure reaction->workup 2. Monitor by TLC purification Purification: Crystallization or Column Chromatography workup->purification 3. Isolate Crude Product product Final Product: This compound purification->product 4. Obtain Pure Intermediate

Caption: Workflow for the synthesis of the pyrimidine intermediate.

Detailed Synthesis Protocol: this compound

This protocol is based on analogous procedures for SNAr reactions on activated dichloropyrimidines.[10]

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trichloropyrimidine (1.0 eq), 3-nitrophenol (1.2 eq), and cesium carbonate (Cs₂CO₃) (2.5 eq).

    • Causality: 2,4,5-trichloropyrimidine is the electrophile. 3-Nitrophenol is the nucleophile. Cesium carbonate is a strong, non-nucleophilic base used to deprotonate the phenol, generating the more potent phenoxide nucleophile. A slight excess of the phenol ensures complete consumption of the starting pyrimidine.

  • Solvent Addition: Add anhydrous 1,4-dioxane as the solvent to the flask. The volume should be sufficient to ensure good stirring (e.g., 10 mL per gram of trichloropyrimidine).

    • Causality: 1,4-Dioxane is a suitable aprotic polar solvent that can dissolve the reactants and is stable at the required reaction temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 3-5 hours.

    • Causality: Heating provides the necessary activation energy for the SNAr reaction. The C4 chlorine is selectively displaced due to its higher electrophilicity compared to the C2 and C5 positions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4,5-trichloropyrimidine spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the cesium salts. Wash the filter cake with a small amount of 1,4-dioxane.

  • Isolation: Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Application in Drug Synthesis: The Path to a Third-Generation EGFR Inhibitor

The true utility of this compound is demonstrated in its role as a cornerstone intermediate in the synthesis of potent kinase inhibitors, such as the third-generation EGFR inhibitor used in non-small cell lung cancer (NSCLC) therapy.[2] The synthesis involves a series of strategic transformations, each step enabled by the intermediate's unique reactivity.

The overall synthetic pathway from the intermediate is depicted below.

start Intermediate: 2,5-Dichloro-4- (3-nitrophenoxy)pyrimidine snar2 Step 1: Second SNAr Displace C2-Chloro start->snar2 Add key amine sidechain reduction Step 2: Nitro Group Reduction -NO₂ → -NH₂ snar2->reduction Unmask aniline for coupling acylation Step 3: Amide Coupling Acryloylation reduction->acylation Install Michael acceptor final_drug Final API (e.g., Osimertinib) acylation->final_drug Form covalent warhead p1 p2

Caption: Multi-step synthesis of a kinase inhibitor from the key intermediate.

Detailed Protocol: Synthesis of a Triamine Precursor

This protocol outlines the conversion of the intermediate into a key triamine precursor, a crucial step in building the final drug molecule.

  • Step 1: Second Nucleophilic Aromatic Substitution

    • Reaction: The intermediate, this compound, is reacted with a complex amine sidechain (e.g., N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methylbenzene-1,2-diamine). The reaction is typically carried out in a solvent like isopropanol or dioxane at elevated temperatures.

    • Causality: The remaining chlorine at the C2 position is less reactive than the C4 position but will undergo substitution under more forcing conditions. This sequential, regioselective approach is critical for building molecular complexity in a controlled manner. The primary amine of the sidechain acts as the nucleophile, displacing the C2 chlorine.

  • Step 2: Reduction of the Nitro Group

    • Reaction: The resulting nitro-containing compound is suspended in a solvent mixture like ethanol and water. A reducing agent, such as iron powder in the presence of an acid (e.g., ammonium chloride or dilute HCl), is added.[11] The mixture is heated to reflux for several hours.[1]

    • Causality: The nitro group (-NO₂) is reduced to a primary amine (-NH₂).[11] This transformation is crucial as it "unmasks" a nucleophilic site on the phenoxy ring, preparing it for the final fragment coupling step. Iron is a classical, cost-effective reagent for this type of reduction.

  • Workup and Isolation: After the reduction is complete (monitored by TLC or LC-MS), the reaction mixture is cooled and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the triamine precursor. This intermediate is often used in the next step without extensive purification.[1]

Detailed Protocol: Final Acylation to the Active Pharmaceutical Ingredient (API)
  • Reaction Setup: The triamine precursor (1.0 eq) is dissolved in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cooled to 0°C in an ice bath. A non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), is added.

    • Causality: The reaction is performed at low temperature to control the reactivity of the acryloyl chloride and prevent polymerization. The base is required to neutralize the HCl generated during the acylation reaction.

  • Acylation: Acryloyl chloride (1.1 eq) is added dropwise to the cooled solution while maintaining the temperature at 0°C.

    • Causality: The newly formed aniline is the most nucleophilic amine in the precursor and will selectively react with the highly electrophilic acryloyl chloride. This step installs the acrylamide "warhead," which is essential for the drug's mechanism of action (covalent inhibition).

  • Reaction Completion: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-3 hours.

  • Workup and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution (to remove any remaining acid) and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to obtain the final API as a solid.[1]

Conclusion

This compound exemplifies the power of strategic intermediate design in modern pharmaceutical synthesis. Its carefully orchestrated reactivity allows for the efficient and controlled assembly of complex, high-value molecules like third-generation kinase inhibitors. By understanding the underlying principles of its synthesis and the causality behind each subsequent transformation, researchers can leverage this versatile building block to accelerate the development of next-generation therapeutics. The protocols and insights provided herein are intended to equip drug development professionals with the foundational knowledge required to effectively utilize this lynchpin intermediate in their synthetic endeavors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Dichloropyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a remarkable number of FDA-approved drugs, particularly in the realm of kinase inhibitors.[1] The ability to controllably and selectively functionalize the pyrimidine ring is therefore of paramount importance to drug development professionals. Dichloropyrimidines, particularly 2,4-dichloropyrimidine, serve as highly versatile and economically viable starting materials for the synthesis of diverse libraries of substituted pyrimidines.[1] The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr), a powerful and widely employed synthetic transformation.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting nucleophilic substitution reactions on dichloropyrimidines. We will delve into the mechanistic underpinnings of these reactions, explore the critical factors governing regioselectivity, and present detailed, field-proven protocols for the synthesis of mono- and di-substituted pyrimidine derivatives.

Mechanistic Overview: The SNAr Pathway

The nucleophilic aromatic substitution on dichloropyrimidines proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms (typically C2, C4, or C6) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is crucial and is influenced by the ability of the pyrimidine ring's nitrogen atoms and any electron-withdrawing substituents to delocalize the negative charge.[4][5]

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group, yielding the substituted pyrimidine product.

Controlling Regioselectivity: The C4 vs. C2 Dilemma

A critical aspect of nucleophilic substitution on 2,4-dichloropyrimidines is controlling the regioselectivity of the reaction. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[6][7] This preference can be rationalized by considering the stability of the respective Meisenheimer intermediates. Attack at C4 allows for the delocalization of the negative charge onto both ring nitrogens, leading to a more stable intermediate compared to the intermediate formed from attack at C2, where the charge is primarily delocalized by only one nitrogen.[5]

However, this inherent C4 selectivity is not absolute and can be modulated, and even reversed, by several key factors:

  • Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring plays a pivotal role in directing the regioselectivity.

    • Electron-donating groups (EDGs) at the C6 position, such as methoxy (-OCH₃) or amino (-NHCH₃) groups, can reverse the typical selectivity, favoring substitution at the C2 position.[8][9]

    • Electron-withdrawing groups (EWGs) at the C5 position, such as cyano (-CN) or nitro (-NO₂), enhance the inherent preference for C4 substitution.[6]

  • Nature of the Nucleophile: The choice of nucleophile is a powerful tool for controlling regioselectivity. While many nucleophiles preferentially attack the C4 position, certain nucleophiles exhibit a strong preference for the C2 position. For instance, tertiary amines have been shown to selectively react at the C2 position of 5-substituted-2,4-dichloropyrimidines.[10]

  • Reaction Conditions: Solvent, base, and temperature are critical parameters that can be fine-tuned to influence the outcome of the reaction. For example, specific solvent and base combinations can be employed to achieve high selectivity for either the C4 or C2 position.[6]

  • Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting substitution at the C2 position.[1]

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions (temperature, reaction time, stoichiometry) is often necessary for specific substrates and nucleophiles.

Protocol 1: General Procedure for Monosubstitution at the C4 Position (Amination)

This protocol describes a typical procedure for the selective monosubstitution of an amine at the C4 position of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine nucleophile (e.g., aniline, morpholine)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) to the solution, followed by the dropwise addition of the non-nucleophilic base (1.5-2.0 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] The reaction is typically stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-chloropyrimidine.

Protocol 2: General Procedure for Sequential Disubstitution

This protocol outlines the synthesis of a 2,4-disubstituted pyrimidine by a sequential nucleophilic substitution.

Materials:

  • 4-substituted-2-chloropyrimidine (from Protocol 1)

  • Second nucleophile (e.g., an alcohol, thiol, or a different amine)

  • A suitable base (e.g., sodium hydride for alcohols/thiols, or a non-nucleophilic base for amines)

  • Anhydrous polar aprotic solvent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-substituted-2-chloropyrimidine (1.0 eq) in an anhydrous solvent.

  • Addition of Nucleophile and Base: Add the second nucleophile (1.1-1.5 eq) and the appropriate base. For alcohols and thiols, sodium hydride (1.2 eq) is often used to generate the corresponding alkoxide or thiolate in situ. For amines, a non-nucleophilic base like DIPEA can be used.

  • Reaction Conditions: The second substitution often requires more forcing conditions (higher temperatures) than the first. The reaction can be heated to reflux in a suitable solvent (e.g., THF, dioxane) and monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the 2,4-disubstituted pyrimidine.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on dichloropyrimidines with various nucleophiles.

Nucleophile ClassTypical BaseSolventTemperature (°C)General Selectivity
Primary/Secondary AminesDIPEA, K₂CO₃DMF, ACN, THF25 - 80C4 > C2
AnilinesDIPEA, NaHCO₃Dioxane, DMF80 - 120C4 > C2
Alcohols (as alkoxides)NaH, K₂CO₃THF, DMF0 - 60C4 > C2
Thiols (as thiolates)NaH, Cs₂CO₃DMF, THF0 - 50C4 > C2
Tertiary AminesNone or weak baseVariesVariesC2 selective (with C5-EWG)[10]

Visualization of Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Sequential Substitution start 2,4-Dichloropyrimidine step1 Add Nucleophile 1 (e.g., Amine) + Base (e.g., DIPEA) start->step1 intermediate 4-Substituted-2-chloropyrimidine step1->intermediate step2 Add Nucleophile 2 (e.g., Alcohol + NaH) Heat intermediate->step2 product 2,4-Disubstituted Pyrimidine step2->product purification Work-up & Purification product->purification

Caption: A generalized workflow for the sequential nucleophilic substitution on 2,4-dichloropyrimidine.

G cluster_mechanism General Mechanism of SNAr on Dichloropyrimidine pyrimidine Dichloropyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Pyrimidine meisenheimer->product - Cl⁻ leaving_group Chloride (Cl⁻)

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.

Troubleshooting and Self-Validating Systems

A well-designed protocol should be self-validating. Here are some common issues and how to address them, ensuring the integrity of your results:

IssuePotential Cause(s)Recommended Action(s)
Low Yield - Incomplete reaction. - Decomposition of starting material or product. - Inappropriate solvent or base.- Increase reaction time and/or temperature. - Use milder reaction conditions. - Screen different polar aprotic solvents and non-nucleophilic bases.[12]
Formation of Di-substituted Product in Monosubstitution - Excess nucleophile. - Reaction time too long or temperature too high.- Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). - Monitor the reaction closely and quench upon completion of the mono-substitution.[12]
Presence of Hydroxypyrimidine Byproducts - Presence of water in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.[12]
Poor Regioselectivity - Reaction conditions favoring a mixture of isomers.- Carefully control the temperature. - Screen different solvents and bases. - Consider the electronic effects of substituents on the pyrimidine ring.[6]

Analytical Validation:

  • TLC and LC-MS: Routinely monitor reaction progress to determine the optimal reaction time and prevent the formation of byproducts.[11]

  • NMR Spectroscopy: Confirm the structure and regiochemistry of the final product. For 2,4-disubstituted pyrimidines, 1H NMR can often distinguish between isomers based on the coupling patterns of the remaining ring protons.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition of the product.

Conclusion

Nucleophilic aromatic substitution on dichloropyrimidines is a robust and versatile method for the synthesis of a wide array of functionalized pyrimidines. A thorough understanding of the reaction mechanism and the factors governing regioselectivity is crucial for the successful design and execution of these reactions. By carefully selecting the nucleophile, and optimizing the reaction conditions, researchers can achieve high yields and selectivities, enabling the efficient synthesis of novel compounds for drug discovery and development.

References

Application Note: Strategic Functionalization of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine via Palladium-Catalyzed Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of halogenated pyrimidines through cross-coupling reactions is a cornerstone of modern drug discovery, allowing for the rapid generation of molecular diversity.[2] This application note provides a detailed guide for researchers on the strategic application of the Suzuki-Miyaura coupling reaction to 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine, a versatile building block.[3] We present a comprehensive analysis of mechanistic considerations, particularly regioselectivity, and provide two distinct, field-proven protocols to enable selective C-C bond formation at either the C2 or C5 position. These methodologies are designed to empower medicinal chemists to unlock the full synthetic potential of this valuable intermediate.

Introduction: The Challenge of Regioselectivity

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with a boronic acid, is a powerful tool for forming carbon-carbon bonds.[4] When applied to polyhalogenated heterocycles like dichloropyrimidines, the primary challenge is controlling the site of the initial reaction. The intrinsic reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4/C6 > C2 >> C5, a trend governed by the electronic properties of the electron-deficient ring system.[5][6]

For the substrate this compound, the chlorine atoms are at the C2 and C5 positions. Based on established principles, the C2 position, being adjacent to a ring nitrogen, is typically more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst than the C5 position. However, recent advances have demonstrated that this intrinsic selectivity can be modulated or even inverted through the strategic selection of ligands or by employing ligand-free conditions.[7][8] This guide will address both possibilities, providing protocols for achieving either the thermodynamically favored C2-arylation or the kinetically accessible C5-arylation.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is typically the rate-determining step and dictates the regioselectivity.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition r_x Ar-Cl (Pyrimidine) r_x->pd_complex transmetalation_complex Ar-Pd(II)(R)L₂ pd_complex->transmetalation_complex Transmetalation r_b R-B(OR)₂ (Boronic Acid) r_b->transmetalation_complex base Base (e.g., K₂CO₃) base->pd_complex transmetalation_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Design & Protocols

The following section provides detailed protocols for the selective mono-arylation of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and optimal yields.[10]

Materials and Reagents
ReagentSupplierGradeNotes
This compoundA Chemtek[3]>95% PurityStarting Material (SM)
Arylboronic AcidMajor SuppliersSynthesis GradeDried in vacuo before use
Pd(PPh₃)₄ (Tetrakis)Major SuppliersCatalyst GradeSensitive to air/moisture
Pd(OAc)₂ (Palladium(II) Acetate)Major SuppliersCatalyst Grade
Tetrabutylammonium bromide (TBAB)Major SuppliersReagent Grade
Potassium Carbonate (K₂CO₃)Major SuppliersAnhydrousFinely powdered for best results
Sodium Carbonate (Na₂CO₃)Major SuppliersAnhydrous
1,4-DioxaneMajor SuppliersAnhydrousSure/Seal™ or freshly distilled
TolueneMajor SuppliersAnhydrous
WaterIn-houseDegassed, DISparge with Argon for 30 min
Protocol 1: C2-Selective Suzuki Coupling (Standard Conditions)

This protocol leverages a conventional palladium-phosphine catalyst system, which is expected to favor substitution at the more electronically activated C2 position. The use of Pd(PPh₃)₄ in a polar aprotic solvent like 1,4-dioxane is a robust and widely reported method for Suzuki couplings on chloropyrimidines.[10][11]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv., e.g., 286 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv., 414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv., 35 mg, 0.03 mmol).

  • Under a positive flow of Argon, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours). Check for consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C2-arylated product.

Protocol 2: C5-Selective Suzuki Coupling (Ligand-Free "Jeffery" Conditions)

Achieving substitution at the less reactive C5 position requires overcoming the intrinsic electronic preference of the substrate. Ligand-free conditions, often referred to as "Jeffery" conditions, have been shown to enable C5-selective cross-couplings of 2,5-dihalopyrimidines.[7] This method likely involves the formation of palladium nanoparticles as the active catalytic species and uses a phase-transfer catalyst (TBAB) to facilitate the reaction.

Step-by-Step Procedure:

  • To a reaction vial, add this compound (1.0 equiv., e.g., 286 mg, 1.0 mmol), the arylboronic acid (1.5 equiv., 1.5 mmol), and sodium carbonate (Na₂CO₃, 3.0 equiv., 318 mg, 3.0 mmol).

  • Add Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv., 11 mg, 0.05 mmol) and Tetrabutylammonium bromide (TBAB, 1.0 equiv., 322 mg, 1.0 mmol).

  • Add Toluene (5 mL) and degassed water (0.5 mL).

  • Seal the vial tightly and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction closely by LC-MS. These conditions can sometimes lead to di-substitution if left for too long. The typical reaction time is 4-8 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. The C5-arylated product is expected to be the major isomer.

Summary of Recommended Conditions
ParameterProtocol 1 (C2-Selective)Protocol 2 (C5-Selective)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (from catalyst)None
Base K₂CO₃ (3 equiv.)Na₂CO₃ (3 equiv.)
Solvent System 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (10:1)
Additive NoneTetrabutylammonium bromide (TBAB)
Temperature 90 °C110 °C
Expected Outcome Major Isomer: C2-arylated productMajor Isomer: C5-arylated product

Synthetic Strategy Workflow

The choice between these two protocols represents a critical decision point in the synthetic route, allowing for the targeted synthesis of distinct isomer libraries from a single common intermediate.

Workflow cluster_start Starting Material cluster_decision Decision Point: Catalytic System cluster_protocols Protocols cluster_products Selective Mono-Arylation Products start This compound decision Select Suzuki Coupling Conditions start->decision proto1 Protocol 1: Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C decision->proto1 For C2-Selectivity proto2 Protocol 2: Pd(OAc)₂, Na₂CO₃, TBAB Toluene/H₂O, 110°C decision->proto2 For C5-Selectivity prod1 C2-Aryl-5-chloro-4-(3-nitrophenoxy)pyrimidine proto1->prod1 prod2 C5-Aryl-2-chloro-4-(3-nitrophenoxy)pyrimidine proto2->prod2

Caption: Strategic workflow for the selective functionalization of the title compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base.Use a fresh bottle of catalyst or a glovebox. Ensure solvents are dry. Use freshly ground, anhydrous base.
Formation of Boronic Acid Homocoupling Presence of oxygen; Reaction temperature too high.Thoroughly degas the solvent system. Lower the reaction temperature slightly and monitor for longer.
Poor Regioselectivity / Mixture of Isomers Ambiguous conditions; Catalyst degradation.Strictly adhere to the recommended protocol for the desired isomer. Ensure an inert atmosphere is maintained.
Di-substituted Product Formation Reaction time too long; Excess boronic acid.Monitor the reaction carefully by LC-MS and quench once mono-arylation is maximized. Use closer to 1.1 equiv. of boronic acid.

Conclusion

This compound is a highly valuable substrate for building complex molecular architectures. By understanding the underlying principles of the Suzuki-Miyaura reaction and its regiochemical nuances on the pyrimidine core, researchers can strategically control the site of C-C bond formation. The protocols detailed herein provide reliable methods for selectively accessing either C2- or C5-arylated derivatives, thereby enabling the efficient and targeted synthesis of diverse compound libraries for drug discovery and development programs.

References

Synthesis of Potent Kinase Inhibitors from 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] In oncology, pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily targeting the ATP-binding site of various protein kinases that are crucial for cancer cell proliferation and survival.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of inhibitory potency and selectivity against key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[4][5]

This technical guide provides an in-depth exploration of the synthetic utility of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine , a versatile starting material for the generation of potent anticancer agents. We will delve into the chemical principles governing its reactivity and provide detailed, field-proven protocols for its conversion into advanced intermediates and final bioactive compounds. The methodologies described herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Core Synthetic Strategy: Sequential Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C5 positions. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position, being para to a ring nitrogen, is generally the most reactive site on a dichloropyrimidine scaffold. However, in our starting material, this position is already occupied by the 3-nitrophenoxy group. This leaves the C2 and C5 positions for further functionalization.

Generally, in 2,5-disubstituted pyrimidines, the C2 position is more electrophilic than the C5 position and thus more susceptible to nucleophilic attack. This allows for a sequential and regioselective introduction of different substituents, a crucial strategy for building molecular complexity and exploring structure-activity relationships (SAR).[6]

Our general synthetic workflow will exploit this differential reactivity. The first step will involve a nucleophilic aromatic substitution at the C2 position, followed by a subsequent functionalization at the C5 position, often via a palladium-catalyzed cross-coupling reaction.

G start This compound intermediate 2-Amino-5-chloro-4-(3-nitrophenoxy)pyrimidine Intermediate start->intermediate SNA_r_ with R¹-NH₂ (Regioselective at C2) final Final Anticancer Agent (e.g., Kinase Inhibitor) intermediate->final Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) with R²-M

Caption: General synthetic workflow for 2,4,5-trisubstituted pyrimidine inhibitors.

Part 1: Synthesis of the Key Intermediate - 2-Amino-5-chloro-4-(3-nitrophenoxy)pyrimidine

The first critical step is the selective substitution of the chlorine atom at the C2 position with a primary amine. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The choice of the amine is critical as this moiety will often interact with the hinge region of the target kinase.

Protocol 1: Nucleophilic Aromatic Substitution at C2

Objective: To synthesize a 2-amino-5-chloro-4-(3-nitrophenoxy)pyrimidine intermediate.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or aliphatic amine (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or isopropanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to yield the pure 2-amino-5-chloro-4-(3-nitrophenoxy)pyrimidine derivative.[2]

Causality and Experimental Insights:

  • Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction. Isopropanol can also be used, sometimes with the addition of an acid catalyst like trifluoroacetic acid, depending on the nucleophilicity of the amine.[7]

  • Base Selection: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. K₂CO₃ can be used as an alternative inorganic base.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction. 80 °C is a common starting point, but the optimal temperature may vary depending on the reactivity of the amine.

Part 2: Diversification at the C5 Position - Building the Final Bioactive Molecule

With the C2 position functionalized, the remaining chlorine at C5 can be substituted to introduce further diversity and optimize the biological activity of the final compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Objective: To introduce an aryl or heteroaryl moiety at the C5 position.

Materials:

  • 2-Amino-5-chloro-4-(3-nitrophenoxy)pyrimidine intermediate (1.0 eq)

  • Arylboronic acid or heteroarylboronic acid (1.5 - 2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 eq)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 2-amino-5-chloro-4-(3-nitrophenoxy)pyrimidine intermediate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final 2-amino-5-aryl-4-(3-nitrophenoxy)pyrimidine.[8]

Causality and Experimental Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are common and effective palladium catalysts for Suzuki couplings. The choice may depend on the specific substrates.

  • Base and Solvent System: The base is crucial for the transmetalation step of the catalytic cycle. A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

G cluster_0 Part 1: C2-Amination cluster_1 Part 2: C5-Arylation start This compound intermediate 2-(R¹-amino)-5-chloro- 4-(3-nitrophenoxy)pyrimidine start->intermediate SNA_r_ amine R¹-NH₂ amine->intermediate final_product 2-(R¹-amino)-5-(R²-aryl)- 4-(3-nitrophenoxy)pyrimidine (Final Product) intermediate->final_product Suzuki Coupling boronic_acid R²-B(OH)₂ boronic_acid->final_product

Caption: Detailed synthetic workflow from the starting material to the final product.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The described synthetic route allows for the systematic modification of the R¹ and R² substituents, enabling a thorough investigation of the structure-activity relationship. The following table provides a hypothetical summary of how different substituents might affect the inhibitory activity against a target kinase, such as EGFR.

Compound IDR¹ (at C2)R² (at C5)EGFR IC₅₀ (nM)
I-a 4-fluoroanilinephenyl150
I-b 4-fluoroaniline4-methoxyphenyl85
I-c 3-aminopyrrolidinephenyl25
I-d 3-aminopyrrolidine4-methoxyphenyl10

This is illustrative data to demonstrate the impact of substituent changes.

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform for the synthesis of potent anticancer agents, particularly kinase inhibitors. The strategic, sequential functionalization at the C2 and C5 positions, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a robust and versatile approach to generate diverse chemical libraries. The protocols detailed in this guide offer a solid foundation for researchers in drug discovery to synthesize and evaluate novel pyrimidine-based therapeutics. Further exploration of a wider range of amines and boronic acids in these synthetic schemes will undoubtedly lead to the discovery of new and more effective anticancer drug candidates.

References

The Strategic Utility of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, lending its versatile structure to a multitude of therapeutic agents. Among the diverse array of pyrimidine-based intermediates, 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine emerges as a particularly strategic building block. Its unique electronic and steric properties, conferred by the dichlorinated pyrimidine core and the appended 3-nitrophenoxy moiety, render it a highly valuable precursor for the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and discuss the biological significance of the resulting compounds, with a particular focus on their role as inhibitors of key oncogenic kinases.

The Chemical Rationale: A Privileged Scaffold for Kinase Inhibition

The efficacy of this compound as a synthetic intermediate is rooted in the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring is further accentuated by the two electron-withdrawing chlorine atoms, making the C2 and C4 positions susceptible to nucleophilic attack. The 3-nitrophenoxy group at the C4 position not only serves as a key pharmacophoric element in the final drug molecule but also modulates the reactivity of the pyrimidine core.

The chlorine atom at the C2 position is the primary site for derivatization, allowing for the introduction of various amine-containing fragments. This selective reactivity is crucial for building a library of analogues with diverse pharmacological profiles. The 5-chloro substituent, while less reactive, plays a significant role in the final compound's interaction with the target protein, often contributing to enhanced potency and selectivity.

Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A prime example of the utility of a 5-chloropyrimidine scaffold, closely related to our topic compound, is in the synthesis of the potent Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378). ALK is a receptor tyrosine kinase whose aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC). The following workflow illustrates the general synthetic strategy.

G start 2,4,5-Trichloropyrimidine step1 Nucleophilic Substitution with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline start->step1 intermediate1 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl) -N4-chloropyrimidine-2,4-diamine step1->intermediate1 step2 Nucleophilic Substitution with 2-(isopropylsulfonyl)aniline intermediate1->step2 final_product Ceritinib (LDK378) (Potent ALK Inhibitor) step2->final_product

Caption: Synthetic workflow for an ALK inhibitor.

This synthetic route highlights the sequential and regioselective nature of the SNAr reactions on the dichloropyrimidine core, a strategy directly applicable to this compound.

The Role of Pyrimidine Scaffolds in Targeting Oncogenic Kinases

Derivatives of this compound are of significant interest for their potential to inhibit a range of oncogenic kinases beyond ALK. The pyrimidine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase ATP-binding pocket. The substituents at the C2, C4, and C5 positions then project into different regions of the active site, dictating the compound's potency and selectivity.

Two prominent kinase families that are attractive targets for inhibitors derived from this scaffold are the Aurora kinases and the PIM kinases.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature of many human cancers, making them compelling targets for anticancer drug development. Several pyrimidine-based Aurora kinase inhibitors have shown significant promise in clinical trials. The general mechanism involves the pyrimidine core interacting with the hinge region of the kinase, while appended functionalities exploit other binding pockets.

G extracellular Growth Factors, Mitogens receptor Receptor Tyrosine Kinases extracellular->receptor ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway receptor->ras_raf_mek_erk pi3k_akt_mtor PI3K/Akt/mTOR Pathway receptor->pi3k_akt_mtor aurora_kinases Aurora Kinases (A, B, C) ras_raf_mek_erk->aurora_kinases Upregulation pi3k_akt_mtor->aurora_kinases Upregulation mitosis Mitotic Progression (Centrosome separation, Spindle assembly, Cytokinesis) aurora_kinases->mitosis apoptosis Apoptosis aurora_kinases->apoptosis Inhibition of pro-survival signals cell_cycle_arrest Cell Cycle Arrest aurora_kinases->cell_cycle_arrest Disruption of mitotic checkpoints inhibitor Pyrimidine-based Inhibitor inhibitor->aurora_kinases Inhibition

Caption: Aurora Kinase Signaling Pathway Inhibition.

PIM Kinase Inhibition

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of constitutively active serine/threonine kinases that are implicated in the regulation of cell survival, proliferation, and apoptosis. Their expression is often elevated in hematological malignancies and solid tumors. The development of PIM kinase inhibitors is an active area of research, and pyrimidine-based scaffolds have emerged as a promising starting point.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a 2-Amino-5-chloro-4-(3-nitrophenoxy)pyrimidine Derivative

This protocol details a representative nucleophilic aromatic substitution reaction at the C2 position.

Materials:

  • This compound

  • Substituted aminopyrazole (or other amine nucleophile)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add the substituted aminopyrazole (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • DIPEA: A non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • n-Butanol: A high-boiling point solvent suitable for reactions requiring elevated temperatures.

  • Purification: Essential to remove unreacted starting materials and byproducts to obtain a pure compound for biological evaluation.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized pyrimidine derivative (dissolved in DMSO)

  • Recombinant kinase enzyme (e.g., Aurora A, PIM-1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validating System:

  • The inclusion of positive and negative controls ensures the validity of the assay.

  • The dose-response curve generated from the serial dilutions allows for the accurate determination of the IC₅₀ value.

Data Presentation

The following table presents representative biological data for pyrimidine-based kinase inhibitors, illustrating the type of quantitative information that can be generated.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative GI₅₀ (µM)
LDK378 ALK<10Karpas-2990.02
Alisertib Aurora A1.2VariousCell-dependent
AZD1208 PIM-10.4MM.1S0.02

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic application, primarily through nucleophilic aromatic substitution reactions, enables the synthesis of a wide array of potent and selective kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to empower researchers in the rational design and development of novel therapeutics targeting key oncogenic signaling pathways. The continued exploration of this privileged scaffold holds significant promise for the future of cancer treatment.

Application Notes & Protocols: The Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven overview of reliable experimental procedures for synthesizing pyrimidine derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and mechanistic rationale for two robust and versatile synthetic strategies: the Biginelli reaction for 3,4-dihydropyrimidin-2(1H)-ones and the Pinner synthesis for fully aromatic pyrimidines. Each protocol is presented with step-by-step instructions, guidance on reaction setup, monitoring, product isolation, and characterization, as well as troubleshooting advice to navigate common experimental challenges.

Introduction: The Enduring Importance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This structural motif is of immense biological significance, forming the basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[2] Beyond this central role in genetics, the pyrimidine core is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a key feature in drugs targeting a wide array of conditions. Dihydropyrimidinones (DHPMs), the products of the Biginelli reaction, are particularly noteworthy for their use as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1][3]

Given their importance, the development of efficient, reliable, and scalable synthetic routes to substituted pyrimidines is a critical endeavor in organic and medicinal chemistry. This guide focuses on practical, reproducible methods that can be readily implemented in a standard laboratory setting.

Protocol I: The Biginelli Reaction - A Powerful Multicomponent Synthesis

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction elegantly combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] Its enduring appeal lies in its operational simplicity, high atom economy, and the biological relevance of its products.

Principle and Mechanism

The Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid.[1][4] While the precise sequence of events has been a subject of study, the most widely accepted mechanism involves the acid-catalyzed formation of a key N-acyliminium ion intermediate.[3][5]

Mechanistic Rationale:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This is often the rate-determining step and results in the formation of a highly electrophilic N-acyliminium ion.[4][5]

  • Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.[3][4]

  • Cyclization and Dehydration: The final steps involve an intramolecular nucleophilic attack by the terminal amine of the urea moiety onto the ketone carbonyl, followed by dehydration to yield the stable dihydropyrimidine ring.[1][4]

This mechanism explains the critical role of the acid catalyst: it activates both the aldehyde for the initial condensation and facilitates the subsequent dehydration steps.

Biginelli_Mechanism Biginelli Reaction Mechanism Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Iminium Condensation Urea H₂N(C=O)NH₂ Urea->Iminium Condensation Ketoester Ethyl Acetoacetate (Enol form) OpenChain Open-Chain Ureide Ketoester->OpenChain Catalyst H⁺ Catalyst->Iminium Condensation Iminium->OpenChain Nucleophilic Addition DHPM Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization & Dehydration

Caption: Key steps of the acid-catalyzed Biginelli reaction mechanism.

Experimental Protocol: Synthesis of a Model DHPM

This protocol describes the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one as a representative example.

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
4-MethoxybenzaldehydeC₈H₈O₂136.1510.01.36 g
Ethyl AcetoacetateC₆H₁₀O₃130.1410.01.30 g (1.28 mL)
UreaCH₄N₂O60.0615.00.90 g
Ytterbium(III) TriflateYb(CF₃SO₃)₃617.240.5 (5 mol%)0.31 g
EthanolC₂H₅OH46.07-20 mL

Why Ytterbium(III) Triflate? While classic protocols use strong Brønsted acids like HCl, Lewis acids such as Yb(OTf)₃ have emerged as highly efficient, reusable, and environmentally benign catalysts that can significantly shorten reaction times and improve yields.[4]

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (10.0 mmol), ethyl acetoacetate (10.0 mmol), urea (15.0 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add the Ytterbium(III) triflate (5 mol%) to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Rationale: TLC is a crucial technique for determining when the starting materials have been consumed and the product has formed. A suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) should show the disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot.

  • Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product will often precipitate from the solution.

  • Workup: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol.[6]

Characterization and Validation

Confirming the structure of the synthesized DHPM is essential.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals: a singlet for the N1-H (around δ 9.1-9.2 ppm), a singlet for the N3-H (around δ 7.7-7.8 ppm), a doublet for the C4-H (around δ 5.1 ppm), a singlet for the C6-CH₃ (around δ 2.2 ppm), and signals for the aromatic and ester groups.[7][8]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Key signals include the C=O of the urea moiety (around δ 152 ppm), the ester C=O (around δ 165 ppm), and the C4 and C6 carbons of the pyrimidine ring.[8]

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight of the product.

Troubleshooting
ProblemProbable Cause(s)Suggested Solution(s)
Low Yield / No Reaction Inactive catalyst; insufficient heating; impure reactants.Ensure the catalyst is active and dry.[9] Verify the reaction temperature. Use pure, freshly distilled aldehyde if necessary. Monitor by TLC to confirm if the reaction is proceeding, albeit slowly.[9]
Formation of Side Products High reaction temperatures can lead to decomposition of urea into ammonia, favoring a competing Hantzsch-type dihydropyridine synthesis.[9]Run the reaction at a lower temperature for a longer duration.[9] Consider solvent-free conditions, which sometimes improve selectivity.[4][10]
Product is an Oil / Fails to Precipitate The specific substitution pattern on the product may lower its melting point and increase solubility.If precipitation does not occur upon cooling, reduce the solvent volume under reduced pressure. If an oil forms, try triturating with a non-polar solvent like hexane or a hexane/ether mixture to induce solidification.

Protocol II: Pinner Synthesis - The Classic Route to Aromatic Pyrimidines

For the synthesis of fully substituted, aromatic pyrimidine rings, the Pinner synthesis is a foundational method. It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[11][12][13] This approach offers great flexibility in the substitution patterns of the final product.

Principle and Mechanism

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Pinner_Workflow Pinner Synthesis Workflow Start Combine Amidine HCl & 1,3-Dicarbonyl AddBase Add Base (e.g., NaOEt) to Ethanol Start->AddBase Reflux Heat to Reflux (Monitor by TLC) AddBase->Reflux Workup Cool, Neutralize (Acid), & Remove Solvent Reflux->Workup Purify Purify Crude Product (Column Chromatography or Recrystallization) Workup->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the Pinner pyrimidine synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Acetamidine HydrochlorideC₂H₇ClN₂94.54504.73 g
Ethyl AcetoacetateC₆H₁₀O₃130.14506.51 g (6.40 mL)
Sodium EthoxideC₂H₅NaO68.05503.40 g
Ethanol (Absolute)C₂H₅OH46.07-50 mL

Causality of Reagent Choice:

  • Amidine Salt: Amidines are basic and are typically used as their hydrochloride salts for stability.

  • Base: A strong base like sodium ethoxide is required to deprotonate the amidine hydrochloride in situ, generating the free, nucleophilic amidine needed for the reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (50 mmol) in absolute ethanol (50 mL). Caution: Sodium ethoxide is moisture-sensitive and corrosive.

  • Reactant Addition: To the stirred solution, add acetamidine hydrochloride (50 mmol) followed by ethyl acetoacetate (50 mmol).

  • Heating: Heat the reaction mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 7.

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will contain the product and sodium acetate.

  • Purification: Add water to the residue to dissolve the sodium acetate. The less soluble hydroxypyrimidine product can be collected by vacuum filtration, washed with cold water, and dried. If needed, recrystallize from water or an ethanol/water mixture.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The Biginelli and Pinner reactions represent two powerful and versatile strategies for the synthesis of pyrimidine derivatives. The Biginelli reaction offers a rapid, one-pot entry into dihydropyrimidinones, which are of significant pharmaceutical interest. The Pinner synthesis provides a classic and flexible route to fully aromatic pyrimidines, allowing for diverse substitution patterns. By understanding the mechanisms behind these reactions and adhering to careful experimental technique, researchers can reliably access a wide range of these vital heterocyclic compounds for applications in drug discovery and materials science.

References

Application Note: Comprehensive Analytical Characterization of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural features, including a reactive dichloropyrimidine core and a nitrophenoxy moiety, make it a valuable intermediate for synthesizing a diverse range of potentially therapeutic compounds, particularly kinase inhibitors.[1][2][3] The precise characterization of this intermediate is of paramount importance to ensure the identity, purity, and stability of the starting material, which ultimately impacts the quality and reproducibility of downstream synthetic processes and the integrity of biological data.

This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound. The protocols outlined herein are designed to be self-validating, providing orthogonal methods for structural confirmation and purity assessment.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 76661-24-0[4][5][6]
Molecular Formula C₁₀H₅Cl₂N₃O₃[4]
Molecular Weight 286.07 g/mol [4][5]
Appearance Solid[4]
Purity (Typical) ≥95%[4][5]
Storage 2-8°C, under inert atmosphere[4]

Overall Analytical Workflow

A systematic approach is crucial for the complete characterization of this compound. The following diagram illustrates a recommended workflow, ensuring that both structural and purity aspects are thoroughly investigated.

Analytical Workflow cluster_0 Sample Handling & Preparation cluster_1 Chromatographic & Mass Spectrometric Analysis cluster_2 Spectroscopic Structural Elucidation cluster_3 Data Integration & Reporting Sample Sample Receipt & Visual Inspection Solubilization Solubilization in appropriate solvent (e.g., DMSO, Acetonitrile) Sample->Solubilization HPLC HPLC-UV for Purity & Quantification Solubilization->HPLC LCMS LC-MS for Molecular Weight Confirmation & Impurity ID Solubilization->LCMS NMR NMR (¹H, ¹³C) for Structural Confirmation Solubilization->NMR FTIR FTIR for Functional Group Analysis Solubilization->FTIR UVVis UV-Vis for Absorbance Profile Solubilization->UVVis HPLC->LCMS DataAnalysis Comprehensive Data Analysis HPLC->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis UVVis->DataAnalysis Report Certificate of Analysis Generation DataAnalysis->Report

Caption: Overall analytical workflow for the characterization of this compound.

Chromatographic Analysis for Purity Assessment

Chromatographic methods are essential for determining the purity of this compound and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC with UV detection is a robust and widely used technique for separating and quantifying components in a mixture. For the target compound, a reverse-phase method is suitable due to its organic nature.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of acetonitrile or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the UV detector.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm and 310 nm (for nitroaromatics)
  • Data Analysis:

    • The primary peak corresponds to this compound.

    • Calculate purity by the area percentage method, assuming all components have a similar response factor at the chosen wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and providing mass information for any impurities detected by HPLC.[7]

Protocol:

  • Chromatographic Conditions: Utilize the same HPLC conditions as described in section 1.1.

  • Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 100 - 500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
  • Expected Data:

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 286.0.

    • The characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) should be observed, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. This isotopic signature is a key confirmation of the compound's identity.[7]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, splitting patterns, and integration of the signals provide unambiguous structural information.[7][8]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire standard one-dimensional ¹H and ¹³C spectra.[7]

    • If necessary, 2D NMR experiments (e.g., COSY, HSQC) can be performed for more complex assignments.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ)MultiplicityIntegrationAssignment
~8.7 ppms1HPyrimidine H-6
~8.2 ppmt1HNitrophenoxy H-2'
~7.9 ppmd1HNitrophenoxy H-4'
~7.7 ppmt1HNitrophenoxy H-5'
~7.6 ppmd1HNitrophenoxy H-6'

Expected ¹³C NMR Data (in DMSO-d₆):

  • Expect signals in the aromatic region (110-160 ppm) corresponding to the pyrimidine and nitrophenoxy rings.

  • The carbon atoms attached to chlorine and the nitro group will have characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]

Protocol:

  • Sample Preparation:

    • Solid State: Use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Scan the range from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic rings
~1590-1450C=C and C=N stretchAromatic rings
~1530 and ~1350Asymmetric & Symmetric NO₂ stretchNitro group
~1250-1200C-O-C stretchAryl ether
~800-600C-Cl stretchChloro-pyrimidine
UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic systems and the nitro group will result in characteristic absorbance maxima.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the wavelength range from 200 to 400 nm.

Expected Data:

  • Expect strong absorbance bands (λ_max) in the UV region, characteristic of the pyrimidine and nitrophenoxy chromophores.

Conclusion

The combination of chromatographic and spectroscopic techniques described in this application note provides a robust framework for the comprehensive characterization of this compound. By employing these orthogonal methods, researchers can confidently verify the identity, purity, and structural integrity of this important chemical intermediate, ensuring the reliability and reproducibility of their research and development efforts.

References

Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in the development of advanced pharmaceutical agents and other fine chemicals. Its structure, featuring a reactive pyrimidine core with strategically positioned chlorine atoms and a nitrophenoxy moiety, makes it an invaluable intermediate for creating complex molecular architectures. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs, including kinase inhibitors for anti-cancer therapies.[1][2] The controlled, scalable, and reproducible synthesis of this intermediate is therefore of paramount importance for drug discovery pipelines and commercial manufacturing.

This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the underlying chemical principles, a detailed and robust protocol, safety considerations, and analytical validation. The methodology is designed for researchers, chemists, and process development scientists aiming to produce this key intermediate in significant quantities.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by three electron-withdrawing chlorine atoms, makes it highly susceptible to attack by nucleophiles. In this process, the phenoxide ion, generated in-situ from 3-nitrophenol and a suitable base, acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

Mechanism Rationale: The reaction's regioselectivity is a key consideration. The chlorine atom at the C4 position is the most activated site for nucleophilic attack, followed by the C2 position. This is due to the stabilizing effect of the adjacent nitrogen atoms on the negative charge of the Meisenheimer complex, the key intermediate in an SNAr reaction. The chlorine at the C5 position is significantly less reactive. The protocol is thus designed to selectively substitute the C4 chlorine, yielding the desired product. The choice of a non-nucleophilic base and an aprotic polar solvent is crucial to facilitate the formation of the phenoxide and to stabilize the charged intermediate, thereby promoting a high reaction rate and yield.

Overall Reaction Scheme

Caption: Synthesis of the target compound via SNAr reaction.

Health and Safety: A Critical Overview

Handling the reagents involved in this synthesis requires strict adherence to safety protocols. All operations must be performed inside a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

ReagentKey HazardsRecommended PPE
2,4,5-Trichloropyrimidine Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5][6]Safety goggles with side-shields, nitrile gloves, lab coat.
3-Nitrophenol Toxic if swallowed or in contact with skin. Causes skin and eye irritation.Safety goggles, nitrile gloves, lab coat.
Potassium Carbonate (K₂CO₃) Causes serious eye irritation.Safety goggles, gloves.
Dimethylformamide (DMF) Flammable liquid. Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.Chemical safety goggles, chemically resistant gloves (butyl rubber recommended), lab coat, use in a well-ventilated fume hood.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][4][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4][7]

  • Spills: Absorb with inert material (e.g., vermiculite, sand) and place in a suitable container for hazardous waste disposal. Do not let the product enter drains.[3][5]

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100 g scale of the final product. Adjustments may be necessary based on specific equipment and laboratory conditions.

Reagent and Equipment Setup
Reagent/MaterialM.W.Amount (moles)Amount (grams)Volume (mL)Role
2,4,5-Trichloropyrimidine183.420.38470.4-Starting Material
3-Nitrophenol139.110.34948.6-Nucleophile
Potassium Carbonate (K₂CO₃)138.210.52472.4-Base
Dimethylformamide (DMF)73.09--700Solvent
Ethyl Acetate88.11--~1500Extraction Solvent
Saturated Brine Solution---~600Aqueous Wash

Equipment: 2L three-neck round-bottom flask, mechanical stirrer, thermocouple/thermometer, dropping funnel, heating mantle, and a condenser with a nitrogen inlet.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge 3-Nitrophenol, K₂CO₃, and DMF into reactor B Stir to form a slurry under N₂ atmosphere A->B D Add pyrimidine solution dropwise to the reactor at 25°C B->D C Prepare solution of 2,4,5-Trichloropyrimidine in DMF C->D E Heat reaction to 50°C and monitor by TLC/HPLC for ~4-6h D->E F Cool to RT and quench by pouring into ice water E->F G Extract with Ethyl Acetate (3x) F->G H Wash combined organic layers with brine G->H I Dry over anhydrous Na₂SO₄, filter, and concentrate H->I J Recrystallize crude solid from Isopropanol/Heptane I->J K Filter and dry product under vacuum J->K

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure
  • Reactor Charging: In a 2L three-neck flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 3-nitrophenol (48.6 g, 0.349 mol), potassium carbonate (72.4 g, 0.524 mol), and 400 mL of DMF.

    • Expert Insight: Using a fine powder of potassium carbonate increases the surface area and reaction rate. An excess of base ensures full deprotonation of the phenol.

  • Reagent Addition: In a separate flask, dissolve 2,4,5-trichloropyrimidine (70.4 g, 0.384 mol) in 300 mL of DMF. Transfer this solution to a dropping funnel.

  • Controlled Reaction: Begin stirring the slurry in the reactor. Slowly add the 2,4,5-trichloropyrimidine solution dropwise over approximately 60-90 minutes. Maintain the internal temperature below 30°C during the addition using a water bath if necessary.

    • Causality: A slow, controlled addition is critical for large-scale reactions to manage the reaction exotherm and prevent runaway conditions or the formation of side products.

  • Reaction Drive and Monitoring: After the addition is complete, heat the mixture to 50°C. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or HPLC until the starting 3-nitrophenol is consumed (typically 4-6 hours).

  • Quenching and Work-up: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare 2L of ice-cold water. Slowly pour the reaction mixture into the ice water with vigorous stirring. A solid precipitate should form.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with saturated brine (2 x 300 mL) to remove residual DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification Protocol: Recrystallization

Column chromatography is often impractical for large-scale purification. Recrystallization is a more efficient and scalable method.

  • Solvent Selection: Transfer the crude solid to an appropriately sized flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Crystallization: Slowly add heptane to the hot solution until it becomes slightly cloudy (the point of saturation). Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the product in a vacuum oven at 40-50°C to a constant weight.

Expected Yield: 80-90 g (80-90% based on 3-nitrophenol). Appearance: Off-white to light yellow solid.[8] Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[8]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons on both the pyrimidine and nitrophenyl rings.
¹³C NMR Resonances for all 10 carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak corresponding to the product's molecular weight (286.07 g/mol ).[8]
HPLC/UPLC A single major peak indicating high purity (e.g., >98%).

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient extraction; loss during recrystallization.Ensure reaction goes to completion via TLC/HPLC. Perform thorough extractions. Optimize recrystallization solvent ratio.
Incomplete Reaction Insufficient reaction time or temperature; poor quality base.Increase reaction time or temperature slightly (e.g., to 60°C). Use freshly dried, powdered K₂CO₃.
Presence of Impurities Formation of disubstituted byproducts; residual starting materials.Ensure controlled addition and temperature to minimize side reactions. Optimize purification step; a second recrystallization may be needed.
Oily Product after Work-up High levels of residual DMF or other impurities.Ensure thorough washing with brine. Consider a co-evaporation step with a high-boiling solvent like toluene to azeotropically remove DMF before recrystallization.

References

Application Notes and Protocols for the Derivatization of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents and biologically active molecules.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] In medicinal chemistry, pyrimidine derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3] The facile functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr) reactions on halopyrimidines, provides a versatile platform for the generation of diverse chemical libraries for biological screening.[4][5]

This application note provides a comprehensive guide to the derivatization of a specific pyrimidine building block, 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine , for the purpose of generating novel compound libraries for biological evaluation. We will delve into the rationale behind the derivatization strategy, provide detailed, field-proven protocols for the synthesis of a diverse set of derivatives, and outline methodologies for their characterization and subsequent biological screening, with a focus on anticancer and kinase inhibition assays.

Rationale for Derivatization

The starting material, this compound, is a strategically designed scaffold for library synthesis. The rationale for its derivatization is multi-faceted:

  • Differential Reactivity of Chlorine Atoms: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution.[4] The chlorine atoms at the C2 and C5 positions exhibit different reactivity profiles. Generally, in dichloropyrimidines, the C4 (and C6) position is more susceptible to nucleophilic attack than the C2 position.[6] However, in our starting material, the C4 position is already substituted. The remaining chlorine at C2 is activated by the two ring nitrogens, making it a prime site for introducing diversity. The C5 chlorine is typically less reactive towards SNAr.

  • The 4-(3-nitrophenoxy) Moiety: This group is not merely a placeholder. The presence of a nitrophenyl group has been associated with anticancer activity in various heterocyclic compounds.[7][8][9][10] It can participate in crucial interactions with biological targets and serves as a handle for potential future modifications.

  • The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the C5 position further activates the pyrimidine ring towards nucleophilic attack at the C2 position. This substituent can also provide steric and electronic contributions to the binding of the final compounds to their biological targets.

  • Introduction of Diverse Functional Groups: By reacting the C2 chlorine with a variety of nucleophiles, such as primary and secondary amines, hydrazines, and thiols, a library of compounds with a wide range of physicochemical properties can be generated. This diversity is essential for exploring the structure-activity relationship (SAR) and identifying promising lead compounds.

Experimental Section: Synthesis and Characterization

Synthesis of the Starting Material: this compound

The synthesis of the starting material can be achieved by analogy to the synthesis of similar 4-phenoxypyrimidine compounds.[11] A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 2,4,5-trichloropyrimidine This can be achieved through the chlorination of 5-chlorouracil using a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Aromatic Substitution with 3-nitrophenol 2,4,5-trichloropyrimidine is then reacted with 3-nitrophenol in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (ACN). The reaction is regioselective for the more reactive C4 position.

General Protocol for the Derivatization of this compound at the C2-Position

The following protocols describe the general procedure for the nucleophilic aromatic substitution at the C2 position.

dot

Derivatization_Workflow Start This compound Reaction SNAr Reaction (Heat) Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R2NH, N2H4) Nucleophile->Reaction Solvent_Base Solvent (e.g., DMF, EtOH) Base (e.g., DIPEA, K2CO3) Solvent_Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Substituted-5-chloro-4- (3-nitrophenoxy)pyrimidine Purification->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: General workflow for the derivatization of the pyrimidine scaffold.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the synthesis of 2-amino-5-chloro-4-(3-nitrophenoxy)pyrimidine derivatives.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF (5-10 mL per mmol of starting material), add the desired primary or secondary amine (1.1-1.5 eq).

  • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq). The choice of base depends on the amine salt form and solvent.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-amino derivative.

Protocol 2: Hydrazinolysis

This protocol details the synthesis of 2-hydrazinyl-5-chloro-4-(3-nitrophenoxy)pyrimidine, a versatile intermediate for further derivatization.

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or tetrahydrofuran (THF) (10-20 mL per mmol).

  • Add hydrazine hydrate (2.0-5.0 eq) dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, a precipitate of the product may form. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization if necessary.

Characterization of the Synthesized Derivatives

The synthesized compounds must be thoroughly characterized to confirm their identity and purity.[3]

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the introduced nucleophile. Aromatic protons of the pyrimidine and phenoxy rings will show characteristic shifts.
¹³C NMR Appearance of new carbon signals from the nucleophilic moiety. Shifts in the pyrimidine ring carbons, particularly C2, will be observed.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the derivatized product should be observed. Fragmentation patterns can provide further structural information.[12]
HPLC A single major peak indicating the purity of the compound.

Predicted ¹H NMR shifts: The single proton on the pyrimidine ring (H6) is expected to appear as a singlet in the aromatic region. The protons of the 3-nitrophenoxy group will exhibit characteristic splitting patterns. New signals corresponding to the introduced amine or hydrazine moiety will be present in the aliphatic or aromatic regions.

Predicted Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.[13]

Biological Screening Protocols

The derivatized library is now ready for biological evaluation. Based on the known activities of pyrimidine and nitrophenyl-containing compounds, primary screening should focus on anticancer and kinase inhibitory activities.[9][14][15][16][17]

Anticancer Activity Screening

A common method to assess the anticancer potential of new compounds is the MTT assay, which measures cell viability.

Protocol 3: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and then in culture media. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Kinase Inhibition Screening

Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[18] A primary screen against a panel of kinases is a valuable approach to identify potential targets.

dot

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Substrate->Phosphorylation Phospho_Substrate Phosphorylated Substrate Phosphorylation->Phospho_Substrate Inhibitor Pyrimidine Derivative (Test Compound) Inhibitor->Kinase Binds to ATP-binding site

Caption: Mechanism of action for ATP-competitive kinase inhibitors.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This commercially available assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

  • Reagents: Recombinant human kinases (a panel of representative kinases such as EGFR, VEGFR, CDK2, etc.), kinase-specific substrates, ATP, and the ADP-Glo™ reagent.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the test compound at various concentrations, and the kinase.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Summary and Interpretation

The results from the synthesis and biological screening should be tabulated for clear comparison and interpretation.

Table 1: Synthetic Yields and Characterization Data of Representative Derivatives

Compound IDNucleophileYield (%)Molecular FormulaM+H⁺ (Calc.)M+H⁺ (Found)
PD-01 Morpholine85C₁₅H₁₃ClN₄O₄348.06348.05
PD-02 Aniline78C₁₇H₁₁ClN₄O₃366.05366.04
PD-03 Hydrazine92C₁₁H₈ClN₅O₃305.03305.02

Table 2: Biological Activity Data of Representative Derivatives

Compound IDHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Kinase X IC₅₀ (µM)Kinase Y IC₅₀ (µM)
PD-01 12.525.1>508.7
PD-02 5.28.91.52.3
PD-03 35.842.3>50>50
Doxorubicin 0.50.8N/AN/A
Staurosporine N/AN/A0.010.005

The data presented in these tables will allow for the initial elucidation of structure-activity relationships, guiding the next steps in the drug discovery process, such as lead optimization.

Conclusion

The derivatization of this compound offers a robust and efficient strategy for the generation of novel pyrimidine-based compound libraries. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and biological evaluation of these compounds. The subsequent screening for anticancer and kinase inhibitory activities has the potential to identify promising lead molecules for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical assistance, troubleshoot common experimental challenges, and offer a robust, optimized protocol to enhance the yield and purity of this valuable synthetic intermediate.

I. Introduction to the Synthesis

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2,4,5-trichloropyrimidine with 3-nitrophenol in the presence of a base. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. The chlorine atom at the C4 position is the most electrophilic and, therefore, the most likely site for substitution.

II. Optimized Experimental Protocol

This protocol is designed to be a self-validating system, incorporating best practices to maximize yield and minimize the formation of byproducts.

Reagents and Materials:

  • 2,4,5-Trichloropyrimidine (≥98% purity)

  • 3-Nitrophenol (≥99% purity)

  • Cesium Carbonate (Cs₂CO₃, ≥99% purity)

  • Anhydrous 1,4-Dioxane (≤50 ppm H₂O)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Thermometer/temperature probe

  • Inert gas (Nitrogen or Argon) supply

  • Addition funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

    • Allow the flask to cool to room temperature under a stream of inert gas.

    • To the flask, add 2,4,5-trichloropyrimidine (1.0 eq) and anhydrous 1,4-dioxane. Stir until the starting material is fully dissolved.

  • Reagent Preparation and Addition:

    • In a separate flask, dissolve 3-nitrophenol (1.05 eq) in anhydrous 1,4-dioxane.

    • Add cesium carbonate (1.5 eq) to the 3-nitrophenol solution. Stir the suspension for 10-15 minutes at room temperature to form the phenoxide salt.

    • Transfer the 3-nitrophenoxide suspension to an addition funnel and add it dropwise to the solution of 2,4,5-trichloropyrimidine over 30-45 minutes at room temperature.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to 60 °C.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,4,5-Trichloropyrimidine in anhydrous 1,4-Dioxane reagent_prep Prepare 3-Nitrophenoxide suspension (3-Nitrophenol + Cs₂CO₃ in 1,4-Dioxane) addition Slowly add 3-Nitrophenoxide suspension to the pyrimidine solution reagent_prep->addition heating Heat reaction mixture to 60°C and monitor by TLC addition->heating workup Cool, filter, concentrate, dissolve in EtOAc, wash, dry heating->workup purification Purify by flash column chromatography workup->purification end Pure this compound purification->end

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Presence of moisture or impurities in starting materials or solvent. 3. Ineffective base: The base may not be strong enough to fully deprotonate the phenol.1. Optimize reaction conditions: Increase the reaction time and monitor by TLC until the starting material is consumed. A modest increase in temperature (e.g., to 70-80°C) can be attempted, but be mindful of potential side reactions. 2. Ensure anhydrous conditions: Use freshly dried solvents and reagents. Flame-dry all glassware and conduct the reaction under an inert atmosphere.[1] 3. Base selection: While cesium carbonate is effective, other bases like potassium carbonate or sodium hydride can be screened.
Formation of Multiple Products (Poor Regioselectivity) 1. Substitution at C2 or C6: Nucleophilic attack at other positions on the pyrimidine ring. 2. Di- or tri-substitution: Reaction of the product with excess nucleophile.1. Control regioselectivity: Lowering the reaction temperature can favor the kinetically controlled C4 substitution.[2] Slow, dropwise addition of the nucleophile is also recommended. 2. Stoichiometric control: Use a slight excess (1.05-1.1 eq) of the 3-nitrophenol. Avoid using a large excess of the nucleophile. Monitor the reaction closely and stop it once the starting 2,4,5-trichloropyrimidine is consumed.
Presence of a Hydrolysis Byproduct (e.g., 2,5-dichloro-4-hydroxypyrimidine) Presence of water: Moisture in the reaction flask, solvents, or reagents.Maintain rigorous anhydrous conditions: Dry all solvents and reagents thoroughly before use. Use flame-dried glassware and conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[1][2]
Difficult Purification 1. Co-elution of impurities: Byproducts with similar polarity to the desired product. 2. Streaking on TLC/column: Highly polar impurities or residual base.1. Optimize chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution may be necessary to separate closely eluting compounds. 2. Pre-purification work-up: Ensure the aqueous work-up is thorough to remove all inorganic salts. A pre-adsorption of the crude material onto a small amount of silica gel before loading onto the column can also improve separation.

G cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn regioselectivity Poor Regioselectivity? start->regioselectivity check_reagents Reagent Quality/Anhydrous Conditions? incomplete_rxn->check_reagents optimize_cond Increase time/temp incomplete_rxn->optimize_cond anhydrous Use dry reagents/solvents check_reagents->anhydrous polysubstitution Di-/Tri-substitution? hydrolysis Hydrolysis Byproduct? control_temp Lower reaction temp regioselectivity->control_temp control_stoich Control stoichiometry polysubstitution->control_stoich hydrolysis->anhydrous inert_atm Use inert atmosphere hydrolysis->inert_atm

IV. Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 2,4,5-trichloropyrimidine preferentially substituted?

A1: The chlorine atom at the C4 position is the most electrophilic site on the 2,4,5-trichloropyrimidine ring. This is due to the electron-withdrawing effects of the two adjacent nitrogen atoms in the pyrimidine ring, which makes the C4 carbon more susceptible to nucleophilic attack compared to the C2 and C5 positions.

Q2: Can other bases be used instead of cesium carbonate?

A2: Yes, other inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used. Stronger bases like sodium hydride (NaH) can also be employed to deprotonate the 3-nitrophenol, but care must be taken as they can promote side reactions if not used under strictly controlled conditions.

Q3: What is the role of the nitro group on the 3-nitrophenol?

A3: The electron-withdrawing nitro group increases the acidity of the phenolic proton, making it easier to deprotonate and form the nucleophilic phenoxide. It also electronically modifies the final product, which may be desirable for subsequent reactions or biological activity.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q5: What are the typical yields for this reaction?

A5: While yields can vary depending on the specific reaction conditions and scale, a well-optimized synthesis following the protocol outlined above can be expected to produce yields in the range of 70-85%.

V. Data Summary

ParameterRecommended Condition/ValueRationale
Starting Material Purity ≥98%High purity starting materials are crucial to prevent side reactions and ensure high conversion.
Solvent Anhydrous 1,4-DioxaneA polar aprotic solvent that effectively dissolves the reactants and is stable under the reaction conditions.[2]
Base Cesium Carbonate (Cs₂CO₃)An effective base for deprotonating phenols that is generally easy to handle and remove during work-up.
Stoichiometry (3-Nitrophenol:2,4,5-Trichloropyrimidine) 1.05:1.0A slight excess of the nucleophile ensures complete consumption of the pyrimidine starting material without promoting significant di-substitution.
Reaction Temperature 60 °CA moderate temperature that allows for a reasonable reaction rate while minimizing the formation of regioisomers and other byproducts.
Typical Yield 70-85%Based on analogous reactions and optimization of conditions to favor mono-substitution at the C4 position.
Appearance of Product Off-white to pale yellow solidAs reported by commercial suppliers.[3][4]

VI. References

  • Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine - Benchchem. Available from: --INVALID-LINK--

  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. Available from: --INVALID-LINK--

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. Available from: --INVALID-LINK--

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available from: --INVALID-LINK--

  • This compound [P99214] - ChemUniverse. Available from: --INVALID-LINK--

  • Understanding the Synthesis and Applications of 2,4,5-Trichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: --INVALID-LINK--

  • This compound - A Chemtek. Available from: --INVALID-LINK--

References

Technical Support Center: Purification of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine (CAS 76661-24-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis workup and purification of this important chemical intermediate. The guidance herein is tailored for researchers, chemists, and drug development professionals aiming to achieve high purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and common impurities of synthesized this compound?

Pure this compound is typically a solid.[1] Key identifiers include its molecular formula, C₁₀H₅Cl₂N₃O₃, and molecular weight of 286.07 g/mol .[1] For optimal stability, it should be stored under an inert atmosphere at 2-8°C.[1]

The synthesis, typically a nucleophilic aromatic substitution (SNAr) reaction between a trichloropyrimidine derivative and 3-nitrophenol, can lead to several common impurities:

  • Unreacted Starting Materials: Residual 2,4,5-trichloropyrimidine and 3-nitrophenol.

  • Regioisomers: Depending on the starting pyrimidine, substitution could potentially occur at other positions, leading to isomeric impurities.

  • Di-substitution Products: Reaction of a second molecule of 3-nitrophenol with the product.

  • Hydrolysis Products: Reaction with trace water can lead to the formation of corresponding hydroxypyrimidines, which can be difficult to remove.

  • Residual Base and Salts: Inorganic salts (e.g., cesium or potassium carbonate) and organic bases (e.g., triethylamine) used to facilitate the reaction.[2]

  • Residual Solvents: High-boiling point solvents such as DMF or 1,4-dioxane are often used and can be challenging to remove completely.[2]

Q2: Which analytical techniques are recommended for purity assessment during purification?

A multi-technique approach is essential for accurately determining the purity of your compound and identifying specific impurities.

Technique Purpose & Key Observations Typical Parameters
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.[2][3] Look for the disappearance of starting materials and the appearance of a single major product spot.Stationary Phase: Silica gel plates (GF254).[2] Mobile Phase: Hexane/Ethyl Acetate gradients (e.g., 9:1, 4:1, 2:1 v/v). Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis. Provides accurate percentage purity and reveals low-level impurities not visible on TLC. Reverse-phase methods are common for this class of compounds.Column: C18 reverse-phase column.[4] Mobile Phase: Acetonitrile/Water gradient.[4] An acid modifier like formic or phosphoric acid may be needed, but should be replaced with a mass-spec compatible one if using LC-MS.[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation and identification of impurities. The ¹H NMR spectrum provides definitive structural information.[2][3] Check for the absence of signals corresponding to starting materials and the presence of the correct aromatic proton signals with appropriate splitting patterns and integration.Solvent: DMSO-d₆ or CDCl₃.[2][5] Internal Standard: Tetramethylsilane (TMS).[2]
Mass Spectrometry (MS) Confirmation of molecular weight. Typically coupled with LC (LC-MS) to identify the mass of the parent compound and impurity peaks.Ionization Mode: Electrospray Ionization (ESI) is common for this type of molecule.[2]
Q3: What is the standard initial workup procedure for the reaction mixture?

A robust aqueous workup is the first and most critical step to remove the bulk of inorganic salts, residual base, and water-soluble starting materials. A typical procedure involves quenching the reaction mixture in ice-water, followed by extraction. The choice of extraction solvent is critical; ethyl acetate or dichloromethane (DCM) are commonly used.[2] A patent for a related dichloropyrimidine synthesis highlights a carefully controlled quench into a toluene/water mixture at low temperatures to avoid decomposition.[6]

Troubleshooting Guide: From Crude Oil to Pure Solid

This section addresses specific problems you may encounter during the purification process.

Problem: My crude product is a dark, intractable oil or tar after solvent evaporation.

Primary Causes:

  • Residual High-Boiling Solvent: Solvents like DMF or DMSO are difficult to remove under standard rotary evaporation and can trap the product, preventing crystallization.

  • Product Decomposition: Dichloro-nitropyrimidine compounds can be thermally labile or sensitive to aqueous conditions, especially if the workup is not properly controlled, leading to the formation of polymeric tars.[6][7]

  • Excess Phosphorus Oxychloride (POCl₃): If POCl₃ was used in a preceding chlorination step, its incomplete removal can lead to a viscous, acidic residue that hydrolyzes violently.[8]

Solutions & Protocol:

  • Step 1: Controlled Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker of ice-water. This dissipates heat and precipitates the crude product while dissolving many inorganic byproducts. A patent for a similar compound purification suggests this method is superior to direct hydrolysis which can be violent.[8]

  • Step 2: Solvent Extraction: Transfer the aqueous slurry to a separatory funnel and extract several times with a suitable organic solvent like ethyl acetate or DCM.

  • Step 3: Sequential Washing: Wash the combined organic layers sequentially with:

    • Water (2x) to remove water-soluble impurities.

    • Saturated aqueous NaHCO₃ solution (2x) to remove acidic impurities like residual 3-nitrophenol.

    • Saturated aqueous NaCl (Brine) (1x) to break emulsions and remove excess water.

  • Step 4: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. If you suspect residual DMF, a high-vacuum pump (e.g., a Schlenk line) may be necessary for complete removal.

Problem: TLC analysis shows a persistent spot corresponding to 3-nitrophenol (starting material).

Primary Cause:

  • 3-nitrophenol is acidic and can be difficult to remove with water alone, especially if an organic base like triethylamine was used, forming a salt that is partially soluble in the organic phase.

Solution Workflow:

The most effective way to remove acidic impurities is a liquid-liquid extraction with a mild aqueous base.

Caption: Decision workflow for removing acidic impurities.

Problem: My product contains persistent, closely-eluting impurities on TLC/HPLC.

Primary Cause:

  • Formation of regioisomers or other structurally similar byproducts that have polarity very close to the desired product. Extensive chromatographic separation is often required for such cases.[9]

Solution: Column Chromatography

Flash column chromatography is the method of choice for separating compounds with similar polarities.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). Pour this into a column and allow it to pack under light pressure.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the product in a minimal amount of a volatile solvent (like DCM), add the silica, and evaporate the solvent until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation than loading the sample as a concentrated solution.

  • Elution: Place the dry-loaded sample atop the packed column. Carefully add the mobile phase and begin elution. Collect fractions and monitor them by TLC.

  • Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). This will first elute non-polar impurities, followed by the product, and finally the more polar impurities.

Table of Recommended Solvent Systems:

Application Stationary Phase Mobile Phase (Eluent) Comments
TLC Analysis Silica Gel GF254Hexane / Ethyl Acetate (4:1 v/v)Good starting point for assessing separation. Adjust ratio as needed.
Column Chromatography Silica Gel (60 Å, 230-400 mesh)Gradient: Hexane to Hexane / Ethyl Acetate (85:15 v/v)A shallow gradient is key to separating closely-eluting spots.
Problem: The product obtained after chromatography is pure by TLC/NMR but fails to crystallize.

Primary Cause:

  • The presence of minor "greasy" impurities that inhibit crystal lattice formation.

  • The compound may be polymorphic or exist as an amorphous solid under these conditions.

Solution: Recrystallization

Recrystallization is a powerful technique for final polishing of the product to obtain a high-purity, crystalline solid.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates to screen include isopropanol, ethanol, toluene, or a mixed solvent system like Dichloromethane/Hexane or DMF/Dichloromethane.[10] A successful crystallization from a DMF/DCM mixture has been reported for a similarly challenging pyrimidine derivative.[10]

  • Dissolution: Place the solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

  • Inducing Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize yield. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Quench, Extract, Wash) Crude->Workup Concentrate Concentrate Organic Phase Workup->Concentrate Analysis1 Purity Check (TLC/HPLC) Concentrate->Analysis1 Column Column Chromatography Analysis1->Column Impurities Present Recrystallize Recrystallization Analysis1->Recrystallize Purity >90%, Crude Solid Analysis2 Purity Check (TLC/HPLC) Column->Analysis2 Analysis2->Recrystallize Purity >90%, Amorphous/Oily Final Pure Crystalline Product (>95%) Analysis2->Final Purity >95%, Solid Recrystallize->Final

Caption: General workflow for the purification of the target compound.

References

Common side reactions in the synthesis of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dichloropyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common challenges encountered during the synthesis of dichloropyrimidines. As your virtual Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your syntheses effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side reactions in dichloropyrimidine synthesis?

    • Why is my chlorination reaction incomplete, yielding monochloropyrimidine?

    • What is the source of the dark color and tar-like substances in my reaction?

    • How can I prevent the hydrolysis of my dichloropyrimidine product during workup?

    • I'm observing over-chlorination of my pyrimidine ring. How can I control this?

  • Troubleshooting Guides

    • Low Yield of Dichloropyrimidine

    • Formation of Insoluble/Slimy Byproducts

    • Issues with Product Purification

  • Experimental Protocols

    • Protocol 1: General Procedure for Chlorination of Uracil using POCl₃

    • Protocol 2: Optimized Aqueous Workup to Minimize Hydrolysis

    • Protocol 3: Purification by Column Chromatography to Remove Monochloropyrimidine

  • Analytical Methods for Purity Assessment

  • References

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of dichloropyrimidines, providing concise answers and links to more detailed explanations.

Q1: What are the most common side reactions in dichloropyrimidine synthesis?

A1: The synthesis of dichloropyrimidines, typically via chlorination of precursors like uracil, barbituric acid, or dihydroxypyrimidines with reagents such as phosphorus oxychloride (POCl₃), is often accompanied by several side reactions. The most prevalent include:

  • Incomplete Chlorination: Formation of monochlorohydroxypyrimidine or monochloropyrimidine as a significant byproduct.

  • Hydrolysis: The dichloropyrimidine product is susceptible to hydrolysis, reverting to monochlorohydroxypyrimidine or the dihydroxy starting material, especially during aqueous workup.[1][2]

  • Over-chlorination: Introduction of a third or even fourth chlorine atom onto the pyrimidine ring, leading to trichloro- or tetrachloropyrimidines, particularly when starting with highly activated precursors like barbituric acid.[3][4]

  • Polymerization/Formation of "Slimy" Byproducts: Under harsh conditions, especially with excess POCl₃ at high temperatures, complex, often insoluble, polymeric materials or pyrophosphate esters can form.[1] These are often described as "flocculent and slimy byproducts" and can complicate purification.

  • Side Reactions of Tertiary Amines: When tertiary amines like N,N-dimethylaniline are used as catalysts or acid scavengers, they can undergo reactions with POCl₃, leading to colored impurities or other byproducts.[5][6][7]

Q2: Why is my chlorination reaction incomplete, yielding monochloropyrimidine?

A2: The formation of monochloropyrimidine is a common issue stemming from insufficient reactivity or incomplete conversion. The conversion of a dihydroxypyrimidine to a dichloropyrimidine is a stepwise process. The first chlorination is generally faster than the second. Several factors can lead to the stalling of the reaction at the monochloro stage:

  • Insufficient Reagent Stoichiometry: An inadequate amount of the chlorinating agent (e.g., POCl₃) will naturally lead to incomplete reaction. While using POCl₃ as both reagent and solvent is common, modern, more sustainable methods use near-stoichiometric amounts, which require careful optimization.[8]

  • Low Reaction Temperature: The second chlorination step often requires a higher activation energy. If the reaction temperature is too low or not maintained for a sufficient duration, the reaction may not proceed to completion.[9]

  • Deactivation of the Intermediate: The monochlorinated intermediate is less electron-rich than the starting dihydroxypyrimidine, making the second electrophilic substitution by the chlorinating agent more difficult.

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized areas of low reagent concentration, resulting in incomplete conversion.

To drive the reaction to completion, consider increasing the reaction time, raising the temperature, or ensuring a slight excess of the chlorinating agent is present.

Q3: What is the source of the dark color and tar-like substances in my reaction?

A3: The formation of dark, often intractable, materials is a sign of product or reagent decomposition. The primary causes are:

  • High Temperatures: Prolonged heating at high temperatures (e.g., refluxing in POCl₃ at >110°C) can lead to the thermal decomposition of the pyrimidine ring or side reactions with the solvent/reagents.[1]

  • Vilsmeier-Haack Related Side Reactions: When DMF is used as a catalyst, it forms the Vilsmeier reagent with POCl₃.[10][11] While this facilitates the reaction, this highly reactive species can also promote side reactions, including formylation of activated positions or polymerization, leading to colored byproducts.

  • Reactions of Tertiary Amines: Tertiary amines like N,N-dimethylaniline can form colored complexes and byproducts upon reaction with POCl₃, especially at elevated temperatures.[6]

  • "Slimy" Polymeric Byproducts: The "flocculent and slimy byproducts" mentioned in some literature are likely complex polymeric phosphate esters formed from the reaction of POCl₃ with the hydroxyl groups of the pyrimidine starting material or intermediates under harsh conditions.[1] These materials are often difficult to characterize and remove.

To mitigate this, use the minimum necessary temperature and reaction time, and ensure that all reagents are of high purity.

Q4: How can I prevent the hydrolysis of my dichloropyrimidine product during workup?

A4: Dichloropyrimidines are sensitive to hydrolysis, especially in neutral or basic aqueous solutions.[1] The workup procedure is critical for preserving the product.

  • Mechanism of Hydrolysis: The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water. This reaction is often catalyzed by acid or base. The resulting chlorohydroxypyrimidine is generally less reactive towards further hydrolysis.

  • Troubleshooting Workflow for Hydrolysis:

    G cluster_hydrolysis Hydrolysis Risk Zone start Reaction Complete quench Quench Reaction Mixture start->quench extract Extract with Organic Solvent quench->extract Use ice-cold water Maintain low temperature wash Wash Organic Layer extract->wash Avoid basic washes (e.g., NaHCO3) Use brine instead dry Dry and Concentrate wash->dry product Pure Dichloropyrimidine dry->product

    Caption: Workflow to minimize hydrolysis during workup.

  • Key Prevention Strategies:

    • Cold Quench: Always pour the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of excess POCl₃.[12]

    • Avoid Strong Bases: Do not use strong aqueous bases like sodium hydroxide for neutralization if possible. If a basic wash is necessary to remove acidic impurities, use a weak base like cold, dilute sodium bicarbonate solution quickly, and immediately proceed to the next step.

    • Use of Organic Solvents: Some protocols recommend diluting the reaction mixture with an inert organic solvent (e.g., dichloromethane, toluene) before the aqueous quench. This can help control the exotherm and improve extraction efficiency.[13]

    • Rapid Extraction: Perform extractions quickly and minimize the contact time between the organic layer containing the product and any aqueous phase.

Q5: I'm observing over-chlorination of my pyrimidine ring. How can I control this?

A5: Over-chlorination, the introduction of more than two chlorine atoms, is a common issue when the pyrimidine ring is highly activated or when harsh reaction conditions are employed. For instance, the synthesis of 2,4,5-trichloropyrimidine can occur from uracil under certain conditions.[3][4][14]

  • Mechanism of Over-chlorination: The C-5 position of the pyrimidine ring can be susceptible to electrophilic chlorination, especially if it is unsubstituted and the reaction conditions are forcing (high temperature, long reaction times, strong chlorinating systems like POCl₃/PCl₅).

  • Control Strategies:

    • Milder Reagents: If over-chlorination is a significant problem, consider using a milder chlorinating agent than POCl₃, such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene), which may offer better selectivity.[14][15]

    • Temperature Control: Operate at the lowest temperature that allows for the desired dichlorination to proceed at a reasonable rate. Avoid prolonged heating.

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a large excess of POCl₃ increases the likelihood of side reactions, including over-chlorination.

    • Substrate Choice: If possible, start with a precursor that already has a substituent at the 5-position to block this site from electrophilic attack.

Troubleshooting Guides

Issue 1: Low Yield of Dichloropyrimidine
Symptom Potential Cause Recommended Solution
Significant amount of starting material remains (TLC/GC-MS analysis) Incomplete reaction due to insufficient time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC to determine optimal conditions.[9]
Inadequate amount of chlorinating agent.Ensure the correct molar ratio of the chlorinating agent is used. For less reactive substrates, a larger excess may be needed.
Product is formed but lost during workup Hydrolysis of the dichloropyrimidine product.Follow the optimized aqueous workup protocol (Protocol 2). Use ice-cold water for quenching and avoid strong bases.[1][12]
Inefficient extraction.Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery of the product.
Formation of multiple byproducts Reaction temperature is too high, causing decomposition.Optimize temperature control to avoid overheating. Run the reaction at the lowest effective temperature.
Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. POCl₃ reacts violently with water, which can also lead to byproduct formation.[16]
Issue 2: Formation of Insoluble/Slimy Byproducts

The appearance of insoluble, often polymeric or tar-like materials, can significantly complicate product isolation and purification.

Caption: Logic diagram for the formation and mitigation of polymeric byproducts.

  • Causality: The hydroxyl groups of the pyrimidine starting material or intermediates can react with POCl₃ to form phosphate esters.[17] At high temperatures and with a large excess of POCl₃, these can further react to form complex, high-molecular-weight pyrophosphate networks. These are often insoluble in both the reaction medium and common organic solvents, presenting as "slimy" or "flocculent" precipitates.[1]

  • Troubleshooting Steps:

    • Reduce POCl₃ Concentration: Move away from using POCl₃ as the solvent. Modern protocols favor using an inert, high-boiling solvent (e.g., toluene, dichloroethane) and a near-stoichiometric amount of POCl₃.[8]

    • Temperature Management: Maintain the lowest possible reaction temperature that affords a reasonable reaction rate.

    • Filtration of Hot Reaction Mixture: In some cases, these byproducts are less soluble at higher temperatures. If feasible and safe, filtering the hot reaction mixture through a pad of Celite® can remove some of these insoluble materials before workup.

    • Solvent Screening for Purification: If the byproducts are carried through the workup, screen different solvent systems for recrystallization or chromatography. Highly polar solvents may be required to solubilize the desired product away from the less polar polymeric material, or vice-versa.

Issue 3: Issues with Product Purification
Problem Probable Cause Suggested Solution
Difficulty separating dichloropyrimidine from monochloropyrimidine Similar polarities of the two compounds.Utilize column chromatography with a carefully selected eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often resolve these compounds. See Protocol 3 for a general method.
Co-crystallization during recrystallization.Attempt recrystallization from a different solvent system. Seeding the solution with pure dichloropyrimidine crystals may help.
Colored impurities in the final product Byproducts from the reaction of tertiary amine catalysts or thermal degradation.Treat a solution of the crude product with activated carbon before recrystallization to adsorb colored impurities.[18]
Consider purification by sublimation for volatile dichloropyrimidines.[12]

Experimental Protocols

Protocol 1: General Procedure for Chlorination of Uracil using POCl₃

Disclaimer: This is a generalized protocol and requires optimization for specific substrates and scales. All operations should be performed in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add uracil (1.0 eq) and N,N-dimethylaniline (1.2 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with cold water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloropyrimidine.

Protocol 2: Optimized Aqueous Workup to Minimize Hydrolysis

  • Cooling: After the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Pre-dilution (Optional): Dilute the cold reaction mixture with an equal volume of a cold, inert solvent like toluene or dichloromethane.

  • Quenching: Prepare a separate beaker with a large amount of crushed ice and water. With vigorous stirring, add the cold reaction mixture dropwise via an addition funnel. Monitor the temperature of the quenching mixture, ensuring it does not rise above 10 °C.

  • Extraction: Once the addition is complete, immediately extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic phase with ice-cold brine only. Avoid any bicarbonate or other basic washes.

  • Drying and Concentration: Proceed immediately to dry the organic layer with Na₂SO₄, filter, and remove the solvent under reduced pressure at low temperature.

Protocol 3: Purification by Column Chromatography to Remove Monochloropyrimidine

  • Column Preparation: Pack a silica gel column using a non-polar solvent such as hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate in small increments (e.g., 1%, 2%, 5%, 10%). The less polar dichloropyrimidine will elute before the more polar monochlorohydroxypyrimidine intermediate.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Purity Assessment

Ensuring the purity of the synthesized dichloropyrimidine is crucial for subsequent steps. A combination of analytical techniques is recommended for a comprehensive assessment.

Technique Purpose Typical Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, identification of volatile impurities (e.g., monochloropyrimidine, residual solvents).The dichloropyrimidine will have a characteristic retention time and mass spectrum. The presence of chlorine is indicated by the isotopic pattern of the molecular ion peak (M, M+2, etc.).[19][20]
High-Performance Liquid Chromatography (HPLC) Quantification of purity and separation of non-volatile impurities.A reverse-phase C18 column is typically used. Purity is determined by the area percentage of the main peak.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural confirmation and identification of impurities.The number of signals, chemical shifts, and coupling patterns in the ¹H NMR spectrum will confirm the structure. ¹³C NMR will show the expected number of carbon signals.
Infrared (IR) Spectroscopy Functional group analysis.Absence of O-H and C=O stretches confirms the complete conversion of the dihydroxy precursor.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and optimize your reaction conditions for higher yields and purity.

Introduction to Pyrimidine Synthesis

Pyrimidines are fundamental heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast array of pharmaceuticals and biologically active molecules.[1] The synthesis of the pyrimidine core is a cornerstone of medicinal chemistry, and various methods have been developed to construct this essential scaffold. This guide focuses on some of the most prevalent and versatile synthetic strategies.

I. The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidinones

The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] These DHPMs are valuable intermediates and have shown a wide range of biological activities.

A. Reaction Mechanism

The currently accepted mechanism for the Biginelli reaction involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[3]

graph Biginelli_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Aldehyde [label="Aldehyde"]; Urea [label="Urea"]; Acyliminium [label="N-Acyliminium Ion\nIntermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_Ketoester [label="β-Ketoester"]; Enol [label="Enol Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Open_Chain [label="Open-Chain Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DHPM [label="Dihydropyrimidinone\n(DHPM)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aldehyde -> Acyliminium [label="+ Urea, H+"]; beta_Ketoester -> Enol [label="Tautomerization"]; Acyliminium -> Open_Chain [label="+ Enol"]; Open_Chain -> DHPM [label="Cyclization &\n-H2O"]; }

Biginelli Reaction Mechanism
B. Troubleshooting Guide & FAQs

Q1: My Biginelli reaction has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic methods use Brønsted acids like HCl, modern approaches often employ Lewis acids for better yields and milder conditions.[4]

  • Side Reactions: Competing reactions, such as the Hantzsch dihydropyridine synthesis, can consume starting materials and reduce the yield of the desired DHPM.[3]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential.[3]

Troubleshooting Steps:

  • Catalyst Optimization: Screen a variety of Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) and optimize the catalyst loading.[4] In many cases, a catalytic amount is sufficient.

  • Temperature Control: While refluxing in ethanol is common, some substrates may benefit from lower or higher temperatures. For instance, higher temperatures can sometimes favor the formation of Hantzsch byproducts.[3]

  • Solvent Selection: The polarity of the solvent can influence reaction rates and yields. Experiment with different solvents such as acetonitrile or even solvent-free conditions.[4]

  • Reactant Purity: Ensure all starting materials, especially the aldehyde, are free of impurities that could inhibit the reaction.[3]

Q2: I am observing a fluorescent byproduct in my reaction. What is it and how can I avoid it?

A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures).[3]

Mitigation Strategies:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]

  • Catalyst Choice: Certain catalysts may show higher selectivity for the Biginelli pathway over the Hantzsch pathway.

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition.

C. Optimization of Reaction Conditions

The yield of the Biginelli reaction is highly dependent on the catalyst, solvent, and temperature. The following table provides a summary of representative conditions for the synthesis of a model DHPM.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl (20)Water900.5High[2]
Yb(OTf)₃ (10)AcetonitrileReflux292[5]
FeCl₃·6H₂O (10)EthanolReflux485[4]
InCl₃ (10)THFReflux390[5]
Bi(NO₃)₃·5H₂O (5)AcetonitrileRoom Temp288[6]
D. Experimental Protocol: Microwave-Assisted Biginelli Synthesis

Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., FeCl₃, 10 mol%)

  • Ethanol (2 mL)

Procedure:

  • In a microwave-safe vessel, combine the aldehyde, ethyl acetoacetate, urea, and catalyst in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100 °C) for a short period (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If necessary, purify the product by recrystallization from ethanol.[8]

II. The Pinner Pyrimidine Synthesis

The Pinner synthesis is a versatile method for preparing substituted pyrimidines by condensing a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[9][10] This method is particularly useful for accessing pyrimidines with various substitution patterns.

A. Reaction Mechanism

The Pinner synthesis typically proceeds via the formation of a vinylogous amidine intermediate, followed by intramolecular cyclization and dehydration to afford the pyrimidine ring. The reaction can be catalyzed by either acid or base.[9]

graph Pinner_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Dicarbonyl [label="1,3-Dicarbonyl\nCompound"]; Amidine [label="Amidine"]; Vinylogous_Amidine [label="Vinylogous Amidine\nIntermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclized_Intermediate [label="Cyclized Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidine [label="Pyrimidine", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Dicarbonyl -> Vinylogous_Amidine [label="+ Amidine"]; Vinylogous_Amidine -> Cyclized_Intermediate [label="Intramolecular\nCyclization"]; Cyclized_Intermediate -> Pyrimidine [label="Dehydration (-H2O)"]; }

Pinner Synthesis Mechanism
B. Troubleshooting Guide & FAQs

Q1: My Pinner synthesis is giving a low yield and a complex mixture of byproducts. What could be the problem?

A1: The Pinner synthesis can be sensitive to reaction conditions. Common issues include:

  • Amidine Quality: Amidines can be hygroscopic and may hydrolyze over time, leading to side reactions. Using freshly prepared or purified amidine hydrochloride is crucial.[3]

  • Anhydrous Conditions: Water can hydrolyze intermediates and starting materials, significantly reducing the yield. Strictly anhydrous conditions are recommended.[3]

  • Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions like the self-condensation of the dicarbonyl compound.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Amidine Purity: Use high-purity amidine hydrochloride or prepare the free base immediately before use.

  • Optimize Base: If using a base-catalyzed procedure, screen different bases (e.g., sodium ethoxide, potassium carbonate) and optimize the stoichiometry.

Q2: The final cyclization step of my Pinner reaction is not going to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.

Mitigation Strategies:

  • Add a Catalyst: If not already using one, a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]

  • Increase Reaction Time/Temperature: Some cyclizations are slow and may require extended reaction times or higher temperatures. Monitor the reaction by TLC to find the optimal conditions and avoid decomposition.[3]

  • Use a More Reactive Substrate: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.

C. Experimental Protocol: General Pinner Synthesis

This protocol provides a general framework for the synthesis of a substituted pyrimidine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the amidine hydrochloride in anhydrous ethanol.

  • Add the base portion-wise at room temperature and stir for 30 minutes.

  • To this mixture, add the 1,3-dicarbonyl compound dropwise.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]

III. Other Notable Pyrimidine Syntheses

A. Principal Synthesis from β-Dicarbonyl Compounds

A general and widely used method for pyrimidine synthesis involves the cyclization of β-dicarbonyl compounds with N-C-N building blocks like urea, thiourea, or guanidine.[11] This approach offers a straightforward route to a variety of substituted pyrimidines.

graph Principal_Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mix [label="Mix β-Dicarbonyl\nand N-C-N Reagent"]; Condense [label="Condensation/\nCyclization"]; Purify [label="Purification"]; Product [label="Pyrimidine Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Mix; Mix -> Condense; Condense -> Purify; Purify -> Product; }

General Workflow for Principal Synthesis

Common Issues and Solutions:

  • Low Yields: Can be due to side reactions of the dicarbonyl compound or incomplete cyclization. Optimization of the base or acid catalyst and reaction temperature is key.

  • Purification Challenges: The polarity of the resulting pyrimidine can make purification difficult. A combination of chromatography and recrystallization may be necessary.[6]

B. Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[12] While primarily known for forming six-membered rings in carbocyclic systems, it can be adapted for the synthesis of fused pyrimidine systems. The reaction typically involves an α,β-unsaturated ketone and an enolate.[13]

Key Considerations:

  • The success of the Robinson annulation is highly dependent on the choice of base and reaction conditions to favor the desired intramolecular cyclization.

  • Side reactions can include polymerization of the α,β-unsaturated ketone or intermolecular aldol reactions.

C. von Braun Reaction

The von Braun reaction involves the reaction of a tertiary amine with cyanogen bromide to yield a cyanamide and an alkyl bromide.[11] While not a direct pyrimidine synthesis, the resulting cyanamide can be a useful intermediate for the construction of substituted aminopyrimidines.

Limitations:

  • The von Braun reaction uses the highly toxic reagent cyanogen bromide.

  • The reaction may not be suitable for complex molecules with multiple reactive functional groups.

IV. Purification of Pyrimidine Derivatives

The purification of pyrimidine derivatives can be challenging due to their often-polar nature.

A. Recrystallization

Recrystallization is a common and effective technique for purifying solid pyrimidine compounds.[14]

General Guidance for Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Common solvents for pyrimidines include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[15]

  • For highly polar pyrimidines, a polar solvent like ethanol or a mixture such as ethanol/water is often effective.

graph Recrystallization_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve in\nHot Solvent"]; Cool [label="Cool Slowly"]; Crystals [label="Crystals Form", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoCrystals [label="No Crystals Form\n(Oiling Out)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Filter and Dry"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> Cool; Cool -> Crystals; Cool -> NoCrystals [label="Troubleshoot"]; Crystals -> Filter; Filter -> Pure; }

Recrystallization Troubleshooting Flow
B. Column Chromatography

For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful tool.

Stationary and Mobile Phase Selection:

  • Normal Phase: Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Reverse Phase: For very polar pyrimidines, reverse-phase chromatography using a C18 stationary phase and a mobile phase of water and acetonitrile or methanol may be more effective.

References

Technical Support Center: Overcoming Challenges in Dichloropyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichloropyrimidine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the dichloropyrimidine scaffold. The inherent reactivity differences between the C2 and C4 positions, coupled with the influence of various reaction parameters, often present significant challenges. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes with confidence and precision.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and functionalization of 2,4-dichloropyrimidines.

Q1: Which position on the 2,4-dichloropyrimidine ring is generally more reactive?

A1: In most instances, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3] This preference is observed in both classical Nucleophilic Aromatic Substitution (SNAr) and many palladium-catalyzed cross-coupling reactions.[1][4] The underlying reason for this is the greater electrophilicity of the C4 position, which can be attributed to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at this site.[2] However, this inherent selectivity is not absolute and can be modulated or even reversed by several factors.[1]

Q2: What are the key factors that influence whether a reaction occurs at the C2 or C4 position?

A2: The regioselectivity of reactions with 2,4-dichloropyrimidines is highly sensitive and can be controlled by a combination of factors:

  • Electronic Effects of Ring Substituents: The electronic nature of other groups on the pyrimidine ring has a profound impact. Electron-donating groups (EDGs) like -OMe or -NHMe at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][5] Conversely, electron-withdrawing groups (EWGs) such as -CN, -NO₂, or -CF₃ at the C5 position enhance the inherent preference for C4 substitution.[1][6][7]

  • Nature of the Nucleophile/Reagent: The choice of nucleophile is critical. While many nucleophiles favor the C4 position, some exhibit a preference for C2. For instance, tertiary amines have been shown to provide excellent selectivity for the C2 position, especially when an EWG is present at C5.[1][6][7]

  • Catalyst System in Cross-Coupling Reactions: In palladium-catalyzed reactions, the choice of ligand can override the substrate's intrinsic reactivity. For example, bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S cross-coupling.[8][9][10]

  • Reaction Conditions: Parameters such as solvent, base, and temperature play a crucial role.[2][4] For example, a n-butanol/DIPEA system has been reported to yield a single C4-substituted product in SNAr reactions.[11]

graph TD {
    A[Factors Influencing Regioselectivity] --> B{Ring Substituents};
    A --> C{Nucleophile Nature};
    A --> D{Reaction Conditions};
    A --> E{Catalyst/Ligand};

}

Decision workflow for optimizing regioselectivity.
Problem 3: Low or No Conversion in SNAr Reaction

Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine, but I am observing very low conversion of my starting material. What can I do to improve the yield?

Answer: Low conversion in SNAr reactions with dichloropyrimidines typically points to issues with reactivity, which can be overcome by adjusting several key parameters.

Potential Causes & Solutions:

  • Insufficient Reactivity: The nucleophile may not be strong enough, or the pyrimidine ring may be deactivated by other substituents.

    • Solution: If possible, use a stronger nucleophile. For example, using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase reactivity and selectivity for the C4 position.[7] Alternatively, consider if a different synthetic route is necessary if the ring is heavily deactivated.[2]

  • Inappropriate Reaction Conditions: Temperature, solvent, and base are critical for driving SNAr reactions to completion.

    • Solution 1 (Temperature): These reactions often require forcing conditions. Gradually increase the reaction temperature and monitor for product formation and decomposition.[2][4] For catalyst-free aminations, temperatures as high as 140 °C in DMF may be necessary.[12]

    • Solution 2 (Solvent/Base): The choice of solvent and base can dramatically affect the reaction rate. Screen a range of polar aprotic solvents like DMF or DMSO, which are effective for SNAr reactions.[4] Ensure the base is appropriate for the chosen nucleophile and reaction conditions.[2]

  • Solvolysis as a Side Reaction: When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can compete as a nucleophile, leading to undesired alkoxy-substituted pyrimidines.[12]

    • Solution: If solvolysis is suspected, switch to a non-nucleophilic, polar aprotic solvent such as dioxane, toluene, or DMF.[12]

Key Experimental Protocols

Protocol 1: Highly C4-Selective Suzuki-Miyaura Coupling via Microwave

This protocol is adapted from a procedure optimized for high regioselectivity and efficiency.[13]

  • Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane and deionized water (4:1 ratio).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: One-Pot Regioselective Double Suzuki Coupling

This protocol allows for the sequential, regioselective installation of two different aryl groups.[14]

  • First Coupling (C4-Selective):

    • In a reaction vial, dissolve 2,4-dichloropyrimidine (1.0 equiv.) in a mixture of toluene, ethanol, and water.

    • Degas the solution with argon for 5 minutes.

    • Add the first arylboronic acid (1.0 equiv.), Pd(PPh₃)₄ (e.g., 0.027 equiv.), and K₂CO₃ (3.0 equiv.).

    • Seal the vial and heat at 55 °C for 12 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

  • Second Coupling (C2-Selective):

    • To the same vial, add the second arylboronic acid (1.1 equiv.), an additional portion of Pd(PPh₃)₄ (e.g., 0.013 equiv.), and more K₂CO₃ (3.0 equiv.).

    • Reseal the vial and increase the temperature to 90 °C for an additional 12 hours.

  • Work-up: After cooling, partition the mixture between water and ethyl acetate. Dry the organic layer, concentrate, and purify the diarylated product by column chromatography.

References

Technical Support Center: Purification of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key intermediate in high purity.

Introduction

This compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring, activated by two chlorine atoms, facilitates the displacement of one of the chlorides by the nucleophilic 3-nitrophenoxide. However, this reaction can lead to a variety of impurities that complicate downstream applications. This guide will address the common challenges encountered during the purification of this compound and provide robust protocols to ensure the high purity required for subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The primary impurities in the synthesis of this compound typically include:

  • Unreacted Starting Materials: Residual 2,5-dichloropyrimidine and 3-nitrophenol.

  • Isomeric Byproducts: The formation of 2-(3-nitrophenoxy)-4,5-dichloropyrimidine can occur, although substitution at the C4 position is generally favored.[1]

  • Di-substituted Byproducts: If the reaction is not carefully controlled, a second substitution can occur, leading to 2,5-bis(3-nitrophenoxy)pyrimidine.

  • Hydrolysis Products: Reaction with any residual water can lead to the formation of the corresponding pyrimidinone.

Q2: My purified product has a persistent yellow or brownish color. What is the cause and how can I remove it?

A2: Colored impurities often arise from degradation products or highly conjugated side-products. These can typically be removed by treating a solution of the crude product with activated charcoal. However, use charcoal sparingly, as excessive amounts can lead to a loss of your desired product.

Q3: I'm having trouble separating the C2 and C4 isomers by column chromatography. What can I do?

A3: Isomeric dichloropyrimidine derivatives can be challenging to separate due to their similar polarities. Here are some strategies:

  • Optimize your solvent system: Use thin-layer chromatography (TLC) to screen a variety of solvent systems. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from impurities.[2]

  • Use a high-performance stationary phase: Consider using a column with a smaller particle size for better resolution.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, alumina (neutral or acidic) could be an alternative.[3]

Q4: How can I best monitor the progress of my column chromatography?

A4: Thin-layer chromatography (TLC) is the most effective way to monitor your column. Collect fractions and spot them on a TLC plate alongside your crude starting material and a pure standard if available. Visualize the spots using a UV lamp (254 nm), as the aromatic rings in the compounds should be UV-active.[4] Staining with iodine can also be used.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield after purification Product is too soluble in the recrystallization solvent. Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold. Ethanol or a mixture of hexane and ethyl acetate are good starting points.[6]
Product is co-eluting with impurities during column chromatography. Optimize the eluent system using TLC to achieve better separation. A shallower gradient during elution can also improve resolution. The target Rf on the TLC plate should be around 0.35 for optimal separation on a column.[7]
Product "oils out" during recrystallization The solution is cooling too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
The chosen solvent is too "good" for the compound. Add a "poor" solvent dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[6]
Multiple spots on TLC after purification Incomplete separation of isomers or other byproducts. Re-purify using column chromatography with a more optimized solvent system. Consider using a different stationary phase if necessary.
Degradation of the product on the silica gel column. If your compound is acid-sensitive, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column.
No crystals form upon cooling during recrystallization The solution is not saturated. Re-heat the solution and evaporate some of the solvent to increase the concentration.
Nucleation is inhibited. Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude material that is relatively pure and needs removal of minor impurities.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate). A good solvent will dissolve the compound when heated but result in poor solubility at room temperature or upon cooling in an ice bath.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating mixtures with multiple components, such as isomeric byproducts and unreacted starting materials.

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent will give an Rf value of ~0.35 for the desired product and show good separation from all impurities.[7]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Wet-pack the column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Impurity Profile and Purification Strategy

crude Crude Product (Mixture of Components) product This compound (Desired Product) isomer 2-(3-nitrophenoxy)-4,5-dichloropyrimidine (Isomeric Impurity) sm1 2,5-Dichloropyrimidine (Unreacted Starting Material) sm2 3-Nitrophenol (Unreacted Starting Material) di_sub Di-substituted Byproduct purification Purification Method crude->purification recrystallization Recrystallization purification->recrystallization Minor Impurities column Column Chromatography purification->column Complex Mixture pure_product Pure Product (>95% Purity) recrystallization->pure_product column->pure_product

Caption: Purification workflow for this compound.

Troubleshooting Logic for Column Chromatography

start Poor Separation in Column Chromatography check_tlc Was TLC optimization performed? start->check_tlc optimize_tlc Optimize TLC with different solvent ratios and systems. check_tlc->optimize_tlc No check_rf Is the target Rf ~0.35? check_tlc->check_rf Yes optimize_tlc->check_tlc adjust_polarity Adjust eluent polarity to achieve target Rf. check_rf->adjust_polarity No check_loading Was the column overloaded? check_rf->check_loading Yes adjust_polarity->check_rf reduce_load Reduce the amount of crude material or use a larger column. check_loading->reduce_load Yes check_gradient Was a gradient elution used? check_loading->check_gradient No success Successful Separation reduce_load->success use_gradient Employ a shallow gradient elution. check_gradient->use_gradient No check_gradient->success Yes use_gradient->success

Caption: Decision tree for troubleshooting poor column chromatography separation.

References

Stability issues of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine (CAS 76661-24-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive intermediate. Here, we address common stability issues encountered under typical reaction conditions, offering troubleshooting advice and optimized protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with this compound?

A1: The molecule possesses several reactive sites that can be susceptible to degradation under suboptimal conditions. The primary concerns are:

  • Hydrolytic Instability: The chloro-substituents on the electron-deficient pyrimidine ring are prone to hydrolysis, particularly under basic or strongly acidic aqueous conditions during reaction or workup.[1] The ether linkage, while more stable, can also be at risk under harsh acidic conditions.

  • Thermal Sensitivity: The presence of a nitro group on the phenoxy moiety and the highly substituted pyrimidine ring can lead to decomposition at elevated temperatures. Nitroaromatic compounds can undergo decomposition at high temperatures, and 2,4-dichloro-5-nitropyrimidine, a related structure, is known to be sensitive to heat.[2][3] Prolonged heating should be avoided.

  • Nucleophilic Attack at Multiple Sites: The compound has two reactive chlorine atoms at the C2 and C4 positions. While reactions often favor one site, conditions can be difficult to control, leading to mixtures of products or undesired side reactions.[4][5][6]

Q2: What is the expected order of reactivity for the two chlorine atoms in nucleophilic substitution reactions?

A2: For dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[4][6][7][8] This is due to the greater electron deficiency and stabilization of the Meisenheimer intermediate formed during attack at C4. However, this selectivity is not absolute and can be influenced by several factors, including the steric bulk of the nucleophile and the electronic effects of other ring substituents.[6][9] The presence of the electron-withdrawing chloro group at C5 is expected to further activate both C2 and C4 positions.

Q3: How should I properly store this compound?

A3: Based on supplier recommendations and the compound's reactive nature, it should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[10][11] This minimizes exposure to atmospheric moisture, which can cause hydrolysis, and prevents thermal degradation.

Q4: My reaction is not proceeding to completion. What are the likely causes?

A4: Incomplete conversion can stem from several factors. The nucleophile may be insufficiently reactive, or the base used may not be strong enough to deprotonate it effectively. Reaction temperature could be too low, or the solvent may not be appropriate for the specific SNAr reaction.[6] Finally, the starting material itself may have degraded due to improper storage or handling, leading to lower active concentration.

Troubleshooting Guide: Common Experimental Issues

This section provides a detailed, cause-and-effect analysis of common problems encountered during reactions involving this compound.

Issue 1: Low Yield and/or Formation of Multiple Products

You observe a complex mixture in your reaction analysis (TLC/LC-MS) with low conversion to the desired product.

Possible Cause Scientific Explanation & Recommended Solution
Lack of Regioselectivity The intrinsic reactivity difference between C2-Cl and C4-Cl is often moderate.[5] Neutral nucleophiles, in particular, can yield mixtures.[6] Solution: Modulate reaction conditions to enhance selectivity. Lowering the temperature may favor the more kinetically accessible C4 position. The choice of base and solvent is also critical; for instance, using nBuOH/DIPEA has been reported to favor C4 substitution in some 2,4-dichloropyrimidine systems.[4]
Product Scrambling/Disubstitution If the reaction is run for too long, at too high a temperature, or with a large excess of the nucleophile, the initially formed mono-substituted product can react further, leading to disubstitution.[6] Solution: Carefully monitor the reaction progress by TLC or LC-MS. Use a controlled stoichiometry of the nucleophile (e.g., 1.05-1.1 equivalents for mono-substitution). Stop the reaction as soon as the starting material is consumed to prevent subsequent reactions.
Hydrolysis of Chloro Group(s) The presence of water in solvents or reagents can lead to the hydrolysis of the reactive C-Cl bonds, forming hydroxyl-pyrimidine byproducts. This is exacerbated by basic conditions.[1] Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. If an aqueous workup is necessary, keep the temperature low and minimize contact time. Consider a non-aqueous workup if the product is highly sensitive.
Issue 2: Significant Product Decomposition, Especially During Workup

The reaction appears clean by in-process controls, but the isolated yield is low, and decomposition products are observed after purification.

Possible Cause Scientific Explanation & Recommended Solution
Hydrolysis During Aqueous Workup As mentioned, the C-Cl bonds are labile. Quenching the reaction with water or aqueous base can hydrolyze the remaining chloro group or even the starting material. 2,4-dichloro-5-nitropyrimidine is noted to be particularly unstable in water.[2] Solution: Quench the reaction by pouring it into a cold, saturated solution of a mild buffer like ammonium chloride (NH₄Cl) instead of plain water or strong base. Extract the product swiftly into an organic solvent. If possible, perform a direct filtration of any salts and concentrate the reaction mixture for purification without an aqueous wash.
Thermal Degradation The nitro group and the chlorinated pyrimidine ring contribute to thermal sensitivity. High temperatures during solvent removal (rotary evaporation) or purification (distillation) can cause decomposition, often visible as the material turning dark.[2][3] Solution: Concentrate all solutions at reduced pressure and moderate temperatures (<40°C). For purification, prioritize flash column chromatography over distillation. If the product is a solid, recrystallization from a suitable solvent system is often a milder alternative.
Photodegradation The pyrimidine core is a chromophore that can be susceptible to photolytic decomposition upon exposure to UV light.[12] Solution: While less common for in-lab synthesis, it is good practice to protect the reaction from direct light, especially if it is running for an extended period. Use amber glassware or wrap the reaction vessel in aluminum foil.
Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues.

troubleshooting_workflow cluster_outcome Reaction Outcome Analysis cluster_solutions_1 Troubleshooting: Low Conversion cluster_solutions_2 Troubleshooting: Poor Selectivity cluster_solutions_3 Troubleshooting: Post-Reaction start Reaction Start: This compound + Nucleophile check_conversion Monitor Reaction (TLC/LC-MS) start->check_conversion no_reaction Problem: Low or No Conversion check_conversion->no_reaction Incomplete after expected time complex_mixture Problem: Complex Mixture / Multiple Products check_conversion->complex_mixture Multiple spots/ peaks observed clean_rxn Reaction Complete: Proceed to Workup check_conversion->clean_rxn Clean conversion cause1a Cause: Insufficiently reactive nucleophile/base no_reaction->cause1a cause1b Cause: Reagent Degradation no_reaction->cause1b cause2a Cause: Lack of Regioselectivity (C2 vs C4 attack) complex_mixture->cause2a cause2b Cause: Hydrolysis byproducts complex_mixture->cause2b workup Workup & Purification clean_rxn->workup solution1a Solution: Use stronger base (e.g., NaH, K₂CO₃). Increase Temperature. cause1a->solution1a solution1b Solution: Use fresh, anhydrous reagents. Store starting material properly (2-8°C, inert atm). cause1b->solution1b solution2a Solution: Lower reaction temp. Screen solvents/bases. Control nucleophile stoichiometry. cause2a->solution2a solution2b Solution: Ensure anhydrous conditions. Use inert atmosphere. cause2b->solution2b check_yield Analyze Isolated Product (NMR, LC-MS, Yield) workup->check_yield low_yield Problem: Low Isolated Yield / Decomposition check_yield->low_yield < Expected Yield or Impure Product success Successful Synthesis check_yield->success Good Yield & Purity cause3a Cause: Hydrolysis during aqueous workup low_yield->cause3a cause3b Cause: Thermal degradation during concentration/purification low_yield->cause3b solution3a Solution: Use mild quench (aq. NH₄Cl). Minimize contact time. Consider non-aqueous workup. cause3a->solution3a solution3b Solution: Concentrate at <40°C. Use column chromatography instead of distillation. cause3b->solution3b

Caption: A decision tree for troubleshooting common experimental issues.

Recommended Experimental Protocol

This section provides a generalized, step-by-step protocol for a regioselective SNAr reaction at the C4 position, designed to minimize degradation and side product formation.

Objective: Selective Mono-substitution at C4 with an Amine Nucleophile

This protocol is a starting point and should be optimized for the specific nucleophile being used.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine Nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.5 eq). Seal the flask with a septum and purge with an inert atmosphere for 10-15 minutes.

  • Reagent Addition:

    • Add this compound (1.0 eq) to the flask, followed by anhydrous solvent (e.g., ACN) to create a stirrable suspension.

    • In a separate vial, dissolve the secondary amine nucleophile (1.1 eq) in a small amount of the anhydrous solvent.

  • Reaction Execution:

    • Cool the pyrimidine suspension to 0°C using an ice bath. This helps control the initial exotherm and improves selectivity.

    • Add the nucleophile solution dropwise to the cooled, stirring suspension over 15-20 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time.

  • Reaction Monitoring:

    • Monitor the reaction progress closely every 1-2 hours using TLC or LC-MS. The goal is to stop the reaction upon complete consumption of the starting material to avoid disubstitution.

  • Workup and Isolation (Optimized for Stability):

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Filter the reaction mixture through a pad of Celite® to remove the inorganic base (K₂CO₃). Wash the filter cake with a small amount of cold solvent.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

    • The crude residue can then be purified by flash column chromatography on silica gel to isolate the desired C4-substituted product.

Visual Representation of Key Molecular Features

The diagram below highlights the structural features of the molecule relevant to its reactivity and stability.

molecule_features cluster_mol This compound mol label_C4 C4-Cl: Most reactive site for SNAr. Prone to hydrolysis. label_C2 C2-Cl: Secondary site for SNAr. Less reactive than C4-Cl. label_C5 C5-Cl: Electron-withdrawing group. Activates C2 and C4 positions. label_Ether Ether Linkage: Generally stable but can be cleaved under harsh acidic conditions. label_Nitro Nitro Group: Strongly electron-withdrawing. Contributes to thermal instability.

Caption: Key reactive and stability-influencing sites on the molecule.

References

Technical Support Center: A Troubleshooting Guide for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrimidine derivatives. Pyrimidines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and nucleic acids.[1] Their efficient synthesis is, therefore, a critical aspect of drug discovery and development.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The focus is not just on providing solutions, but on explaining the underlying chemical principles to empower you to make informed decisions in your research.

Part 1: General Troubleshooting in Pyrimidine Synthesis

This section addresses overarching issues that can arise in various pyrimidine synthesis reactions.

FAQ 1: My pyrimidine synthesis reaction has a very low yield. What are the primary factors to investigate?

Low conversion is a frequent challenge in pyrimidine synthesis and can often be traced back to a few key areas.[2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Answer: Low yields in pyrimidine synthesis can be attributed to several factors, including suboptimal catalyst activity, inappropriate reaction conditions, and impure reactants.[2][3]

  • Catalyst Inefficiency: The choice and activity of the catalyst are paramount. For acid-catalyzed reactions like the Biginelli synthesis, traditional Brønsted acids (e.g., HCl) may not be optimal for all substrates and can sometimes promote side reactions.[4][5] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[4]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated.[2][3] For acid catalysts, confirm the concentration is accurate.

      • Catalyst Screening: If yields remain low, consider screening a panel of different Lewis or Brønsted acid catalysts to find the most effective one for your specific substrates.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that must be optimized.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[3] This will help determine the optimal reaction time and prevent potential product degradation from prolonged heating.

      • Adjust Temperature: Some reactions may require higher temperatures to proceed to completion, while others may benefit from milder conditions to minimize side reactions.[5] Consider solvent-free conditions or microwave irradiation, which can sometimes dramatically shorten reaction times and improve yields.[6][7]

  • Reactant Purity: The purity of your starting materials cannot be overstated. Impurities can inhibit the catalyst or lead to the formation of unwanted byproducts.[2]

    • Troubleshooting Steps:

      • Ensure High Purity: Use reactants of the highest possible purity. If necessary, purify starting materials before use. For instance, in the Pinner synthesis, using freshly prepared or purified amidine hydrochloride is critical as amidines can be hygroscopic and prone to hydrolysis.[3]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Troubleshooting Steps:

      • Solvent Screening: The polarity of the solvent can significantly impact the outcome.[4] Experiment with different solvents, such as ethanol, acetonitrile, or even solvent-free conditions, to find the optimal medium for your reaction.[4]

Part 2: Troubleshooting Specific Pyrimidine Syntheses

This section delves into the nuances of troubleshooting some of the most common and powerful reactions used to construct the pyrimidine core.

The Biginelli Reaction: A Workhorse for Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[3][8]

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.

  • Causality: The formation of the DHP byproduct is favored by conditions that promote the decomposition of urea to ammonia and isocyanic acid. High temperatures and prolonged reaction times can exacerbate this issue.

  • Prevention Strategies:

    • Temperature Control: Carefully control the reaction temperature to minimize urea decomposition.

    • Use of Pre-formed Imines: An alternative approach is to pre-form the imine from the aldehyde and urea before adding the β-ketoester. This can help to favor the desired reaction pathway.

    • Catalyst Choice: The choice of catalyst can also influence the product distribution. Some Lewis acids may favor the Biginelli product over the Hantzsch product.

Answer: N-acylureas can form as byproducts in the Biginelli reaction, complicating purification. These arise from a competing reaction between the β-ketoester and urea.[2]

  • Identification:

    • Spectroscopic Analysis: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]

  • Prevention and Removal:

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.[2]

    • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[2]

The following diagram outlines a logical workflow for troubleshooting common issues in the Biginelli reaction.

Biginelli_Troubleshooting start Low Yield or Byproduct Formation check_purity Check Reactant Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst start->check_catalyst analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts optimize_catalyst Screen Catalysts (Lewis/Brønsted) check_purity->optimize_catalyst If pure optimize_temp Optimize Temperature and Time check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent check_catalyst->optimize_catalyst optimize_conditions optimize_conditions analyze_byproducts->optimize_conditions Identify side-reactions purify Purification (Recrystallization/ Chromatography) optimize_temp->purify optimize_solvent->purify optimize_catalyst->purify success Improved Yield/ Purity purify->success

Caption: Troubleshooting workflow for the Biginelli reaction.

The Pinner Synthesis: A Route to Substituted Pyrimidines

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically as its hydrochloride salt.[1][3]

Answer: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[2][3] The purity of the amidine salt is also critical.[3]

  • Troubleshooting Steps:

    • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[3]

    • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]

    • Reaction Conditions: Anhydrous conditions are often necessary to prevent hydrolysis of the amidine.

Answer: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[3]

  • Troubleshooting Steps:

    • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]

    • Reaction Time: Some cyclizations are slow and may require extended reaction times.[3] Monitor the reaction by TLC.

    • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[3]

Cross-Coupling Reactions for Pyrimidine Functionalization

Modern synthetic strategies often employ cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, to introduce diverse substituents onto the pyrimidine ring.

Answer: Low or no conversion in a Suzuki coupling with a bromopyrimidine can stem from catalyst inhibition by the basic nitrogen atoms of the pyrimidine ring.[9]

  • Troubleshooting Steps:

    • Ligand Selection: Switch to a more electron-rich and sterically hindered phosphine ligand, such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the catalytic species.[9]

    • Catalyst Choice: Consider using a pre-formed Pd(0) catalyst.

    • Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction outcome. A systematic screening of these parameters is often necessary.[9]

Answer: The Ullmann condensation is a copper-promoted reaction that typically requires high temperatures and polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[10]

  • Key Considerations:

    • Reaction Conditions: Ullmann reactions often require temperatures in excess of 210 °C.[10]

    • Copper Source: Traditional Ullmann reactions used "activated" copper powder. Modern variations may use soluble copper catalysts with specific ligands.[10]

    • Substrate Activation: The aryl halide may need to be activated by electron-withdrawing groups for the reaction to proceed efficiently.[10]

Part 3: Purification and Analysis

Proper purification and analysis are critical for obtaining pure pyrimidine products and for diagnosing issues in your synthesis.

Purification Techniques

The primary methods for purifying pyrimidine derivatives are recrystallization and column chromatography.[11]

Technique Principle Best Suited For General Protocol
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[12]Purifying solid compounds to a high degree of purity.[12]1. Select a solvent where the compound is soluble at high temperatures and insoluble at low temperatures. 2. Dissolve the crude product in a minimal amount of hot solvent. 3. If necessary, perform a hot filtration to remove insoluble impurities. 4. Allow the solution to cool slowly to promote crystal formation. 5. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. 6. Dry the crystals under vacuum.[11][12]
Flash Column Chromatography Separation of compounds based on their differential polarity as they pass through a stationary phase.[12]Purifying complex mixtures or when impurities have similar polarities to the product.[11]1. Select an appropriate solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound. 2. Pack a column with silica gel. 3. Load the crude product onto the column. 4. Elute the compounds with the chosen solvent system, collecting fractions. 5. Analyze the fractions by TLC and combine those containing the pure product. 6. Evaporate the solvent to obtain the purified compound.[12]
Analytical Techniques
  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress, identifying the number of components in a mixture, and determining the appropriate solvent system for column chromatography.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to detect and quantify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and provides further structural information.

Part 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 4.1: General Procedure for the Biginelli Reaction
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).[4]

  • Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., 1-10 mol% of a Lewis or Brønsted acid).[4]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.[1]

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[3]

Protocol 4.2: General Procedure for the Pinner Synthesis
  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol).[1]

  • Heat the solution to reflux and monitor the reaction by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

References

Technical Support Center: Column Chromatography of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable N-heterocyclic compounds. Pyrimidine derivatives, central to numerous pharmaceutical agents, often present unique purification challenges due to their polarity, basicity, and potential for strong interactions with standard stationary phases.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during column chromatography. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the planning and execution of pyrimidine purifications.

Q1: How do I select the optimal mobile phase (solvent system) for my pyrimidine derivative?

A: Mobile phase selection is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.[1] The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.2-0.4, ensuring good separation from impurities.[1]

  • For moderately polar pyrimidines: Start with a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • For highly polar pyrimidines: A more polar system, such as dichloromethane (DCM)/methanol or ethyl acetate/methanol, is often necessary.[2]

  • Systematic Approach: Begin with 100% of the less polar solvent and gradually increase the percentage of the more polar solvent during TLC screening until the desired Rf is achieved. This systematic approach helps pinpoint the ideal starting conditions for your column.

Q2: My pyrimidine derivative is streaking or "tailing" on the TLC plate and the column. What's happening and how do I fix it?

A: Tailing is a classic sign of undesirable secondary interactions between your basic pyrimidine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This interaction is often an acid-base reaction, causing a portion of your compound to bind too tightly, leading to poor peak shape and low recovery.

The Solution: Add a small amount of a basic modifier to your mobile phase to "mask" or "deactivate" the acidic silanol groups.[3][4]

  • Triethylamine (TEA): The most common choice. Add 0.1-1% (v/v) TEA to your eluent. The TEA, being a stronger base, will preferentially interact with the silanol groups, allowing your pyrimidine derivative to elute symmetrically.[2][5]

  • Ammonia in Methanol: For highly polar systems using methanol, a 2M or 7M solution of ammonia in methanol can be used as the polar component. However, be cautious with high concentrations of base, as it can start to dissolve the silica gel.[2]

Q3: My compound won't elute from the column, even with a highly polar solvent system like 20% methanol in DCM. What should I do?

A: This indicates a very strong interaction with the stationary phase. Several factors could be at play:

  • Extreme Basicity: Your compound may be so basic that it has essentially become irreversibly bound to the acidic silica.

  • Inadequate Mobile Phase Polarity: While 20% methanol is polar, it may not be sufficient for extremely polar pyrimidines (e.g., those with multiple hydroxyl or amino groups).

Troubleshooting Steps:

  • Introduce a Base: If you haven't already, add 1% triethylamine or a few drops of ammonium hydroxide to your mobile phase. This is often the most effective solution.[2]

  • Switch Stationary Phase: If adding a base doesn't work, the interaction is too strong for silica. Consider switching to a more inert stationary phase like neutral or basic alumina, or even considering reverse-phase chromatography.[6]

Q4: Is reverse-phase chromatography a good option for purifying pyrimidine derivatives?

A: Yes, reverse-phase (RP) chromatography is an excellent and increasingly common technique for purifying polar molecules like pyrimidines.[7][8][9] In RP, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol).

  • Advantages: It's ideal for very polar pyrimidines that have poor retention on normal-phase silica. It can also offer different selectivity, potentially separating impurities that co-elute in normal-phase.

  • Mobile Phase Modifiers: In RP, acidic modifiers are often used. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the pyrimidine nitrogens.[8] This ensures a single ionic species, leading to sharper peaks and more reproducible retention times.[10][11][12]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving more complex purification problems.

Guide 1: Poor Separation & Co-elution of Impurities

Symptom: Your collected fractions are not pure. TLC or other analysis shows the desired product is mixed with a starting material or a byproduct of similar polarity.

Causality Analysis: This issue stems from insufficient selectivity (ΔRf) between your compound and the impurity. The mobile phase is eluting both compounds at nearly the same rate.

Step-by-Step Resolution Protocol:

  • Re-evaluate the Solvent System: The initial choice of solvents is the most likely culprit. If you are using a hexane/ethyl acetate system, try switching the polar component to acetone or the non-polar component to dichloromethane. Different solvents can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds, thereby changing the relative separation.[13]

  • Employ a Gradient Elution: If a single (isocratic) solvent system doesn't provide adequate separation, a gradient elution is the next logical step.[14][15]

    • Start with a less polar mobile phase where your target compound has an Rf < 0.1.

    • Gradually and slowly increase the percentage of the more polar solvent.

    • This technique keeps the bands narrow and can often resolve closely eluting spots.

  • Check for Column Overloading: Loading too much crude material onto the column is a common mistake. It leads to broad bands that overlap. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improve Loading Technique: For compounds with poor solubility in the mobile phase, use the "dry loading" method.[16] Dissolve your crude product in a suitable solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column, which prevents band broadening at the origin.[16]

G cluster_0 Troubleshooting Poor Separation Start Poor Separation (Co-elution) CheckTLC Analyze TLC Separation (ΔRf < 0.2?) Start->CheckTLC OptimizeSolvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) CheckTLC->OptimizeSolvent Yes UseGradient Implement Gradient Elution? OptimizeSolvent->UseGradient Isocratic Fine-tune Isocratic System (Adjust Solvent Ratio) UseGradient->Isocratic No GradientProtocol Run Slow, Shallow Gradient UseGradient->GradientProtocol Yes CheckLoading Column Overloaded? Isocratic->CheckLoading GradientProtocol->CheckLoading ReduceLoad Reduce Sample Load (1-5% of Silica Mass) CheckLoading->ReduceLoad Yes DryLoad Use Dry Loading Technique CheckLoading->DryLoad No Success Separation Achieved ReduceLoad->Success DryLoad->Success G cluster_1 Mechanism of Pyrimidine Tailing on Silica Pyrimidine Basic Pyrimidine (R-Py) ProtonatedPyrimidine Protonated Pyrimidine (R-Py-H+) Pyrimidine->ProtonatedPyrimidine Proton Transfer Silanol Acidic Silanol Group (Si-OH) Silanoate Silanoate Anion (Si-O-) Silanol->Silanoate Donates H+ TEA Triethylamine (Et3N) ProtonatedPyrimidine->Silanoate Strong Ionic Interaction (Causes Tailing/Binding) ProtonatedTEA Protonated TEA (Et3N-H+) TEA->ProtonatedTEA Preferential Protonation ProtonatedTEA->Silanoate Masks Silanol Site

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine analogs, a scaffold with significant potential in the development of targeted kinase inhibitors. While direct, extensive SAR studies on this specific analog series are not widely published, this document synthesizes data from closely related 2,5-dichloropyrimidine and 4-phenoxypyrimidine series to build a predictive SAR model. We will explore the synthesis, biological evaluation, and comparison with alternative kinase inhibitor scaffolds, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its structural resemblance to the purine bases of ATP allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2,5-dichloro-4-phenoxypyrimidine core combines the kinase-hinge binding potential of the pyrimidine with a customizable phenoxy group that can be modified to achieve potency and selectivity against specific kinase targets.

Synthesis of this compound Analogs

The synthesis of the this compound scaffold and its analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyrimidine ring are activated towards substitution, with the C4 position being generally more reactive than the C2 position.

General Synthetic Workflow:

A common synthetic route involves the reaction of 2,4,5-trichloropyrimidine with a substituted phenol. The choice of base and solvent is critical for controlling regioselectivity and reaction yield.

G start 2,4,5-Trichloropyrimidine product 2,5-Dichloro-4-(substituted-phenoxy)pyrimidine start->product SNA r phenol Substituted Phenol (e.g., 3-Nitrophenol) phenol->product reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) reagents->product SAR_Summary cluster_phenoxy Phenoxy Ring Modifications cluster_pyrimidine Pyrimidine Core Modifications Core 2,5-Dichloro-4-phenoxypyrimidine Core Phenoxy_Substituents Substituent Type: - Electron-withdrawing - Electron-donating - H-bond donors/acceptors Core:f0->Phenoxy_Substituents Potency & Selectivity Phenoxy_Position Substituent Position: - Ortho - Meta - Para Core:f0->Phenoxy_Position Steric Fit Pos5 Position 5: - Halogens - Small alkyl groups Core:f0->Pos5 Steric Interactions Pos2 Position 2: - Amines - Alkyl/Alkoxy groups Core:f0->Pos2 Hinge Binding Kinase_Assay_Workflow A Compound Dilution B Add Compound & Kinase to Plate A->B C Initiate Kinase Reaction (add Substrate/ATP) B->C D Incubate C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Luminescence (Kinase Detection Reagent) E->F G Read Luminescence F->G H Data Analysis (IC50) G->H

A Researcher's Guide to In-Silico Docking: Evaluating 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone scaffold, lauded for their vast pharmacological activities, including potent anticancer, antiviral, and antimicrobial properties.[1][2] Their structural adaptability makes them prime candidates for the rational design of targeted therapeutics. This guide provides an in-depth, comparative framework for conducting in-silico molecular docking studies of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine derivatives, with a particular focus on their potential as kinase inhibitors. We will navigate through the essential protocols, from ligand and protein preparation to the critical analysis of docking results, all while grounding our methodology in scientific integrity and validated practices.

The Rationale: Why In-Silico Docking for Pyrimidine Derivatives?

Molecular docking is a powerful computational tool that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger molecule, typically a protein target.[3] For pyrimidine derivatives, which are known to target a variety of enzymes, in-silico docking offers a rapid and cost-effective method to:

  • Prioritize lead compounds: By comparing the predicted binding energies of a series of derivatives, researchers can identify the most promising candidates for synthesis and in-vitro testing.

  • Elucidate Structure-Activity Relationships (SAR): Docking studies reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is crucial for understanding how structural modifications to the pyrimidine scaffold impact its biological activity.[3]

  • Hypothesize mechanisms of action: By identifying the most likely protein targets and their corresponding binding modes, in-silico docking can provide valuable insights into the potential pharmacological effects of a compound.

This guide will use Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) as exemplary protein kinase targets, as they are frequently implicated in cancer and are known to be modulated by pyrimidine-based inhibitors.[1][4][5][6][7][8][9]

A Validated Workflow for Molecular Docking

The trustworthiness of any in-silico study hinges on a robust and validated methodology. The following protocol, centered around the widely-used AutoDock Vina software, provides a self-validating system for the docking of this compound derivatives.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Protein Selection & Retrieval (e.g., EGFR from PDB) Clean 2. Protein Clean-up (Remove water, co-ligands) PDB->Clean Hydrogens 3. Add Polar Hydrogens Clean->Hydrogens Charges 4. Assign Kollman Charges Hydrogens->Charges PDBQT_P 5. Save as Protein.pdbqt Charges->PDBQT_P Grid 10. Grid Box Generation (Define active site) PDBQT_P->Grid Ligand 6. Ligand 3D Structure Generation (e.g., this compound) EnergyMin 7. Energy Minimization (e.g., MMFF94 force field) Ligand->EnergyMin Torsions 8. Define Rotatable Bonds EnergyMin->Torsions PDBQT_L 9. Save as Ligand.pdbqt Torsions->PDBQT_L PDBQT_L->Grid Config 11. Create Configuration File (Specify input files and parameters) Grid->Config Vina 12. Run AutoDock Vina (Lamarckian Genetic Algorithm) Config->Vina Validation 13. Protocol Validation (Crucial Step) Re-dock co-crystallized ligand Vina->Validation Results 15. Analyze Docking Results (Binding affinity, poses) Vina->Results RMSD 14. Calculate RMSD (< 2.0 Å is a successful validation) Validation->RMSD Visualize 16. Visualize Interactions (PyMOL, Chimera) Results->Visualize Compare 17. Comparative Analysis (Table of derivatives vs. scores) Visualize->Compare

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Step-by-Step Methodology

I. Protein Preparation

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein, for instance, the Epidermal Growth Factor Receptor (EGFR) kinase domain, from the Protein Data Bank (PDB).[1]

  • Protein Clean-up: Using molecular visualization software such as AutoDockTools (ADT), remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[3]

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as these are critical for forming hydrogen bonds with the ligand.[3]

  • Assign Charges: Compute and add Kollman charges to the protein atoms.

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[3]

II. Ligand Preparation

  • Obtain Ligand Structures: The 2D structure of this compound and its derivatives can be drawn using chemical drawing software.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[1]

  • Define Rotatable Bonds: In ADT, define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process. The number of rotatable bonds influences the complexity of the conformational search.[3]

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format.[3]

III. Docking Simulation

  • Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein. For protein kinases, this is typically the ATP-binding pocket. The center and dimensions of the grid box should be carefully chosen to cover the entire binding site.[1]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and other docking parameters.

  • Run AutoDock Vina: Execute the docking simulation. AutoDock Vina employs a Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.[1] The exhaustiveness parameter, which controls the thoroughness of the search, should be set appropriately; higher values increase the likelihood of finding the optimal binding pose but also increase computation time.[1][10]

IV. Protocol Validation: The Cornerstone of Trustworthiness

To ensure the docking protocol is reliable, it is imperative to perform a validation step.[11][12][13] This involves re-docking the co-crystallized ligand (if available in the original PDB file) into the protein's active site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12]

Comparative Analysis of Docking Performance

The primary output of a docking study is the binding affinity, typically reported in kcal/mol.[3] More negative values indicate stronger predicted binding. The following tables provide a comparative summary of docking data for various pyrimidine derivatives against EGFR and CDK2, collated from multiple in-silico studies. This data serves as a benchmark against which the performance of this compound derivatives can be compared.

Table 1: Comparative Docking Scores of Pyrimidine Derivatives against EGFR Kinase

Derivative ClassSpecific Compound/ModificationTarget ProteinBinding Energy (kcal/mol)
Thieno[2,3-d]pyrimidineCompound 5bEGFRWT-8.9
Thieno[2,3-d]pyrimidineCompound 5bEGFRT790M-8.1
Pyrimidine DerivativesCompound 7EGFR Kinase Domain-8.8
Pyrimidine DerivativesErlotinib (Standard)EGFR (1M17)-8.1
Designed PyrimidineCompound 5EGFR (1M17)-9.2
Chalcone-Pyrimidines-EGFR (3POZ)-10.91 to -7.32

Data compiled from multiple sources.[1][3][4]

Table 2: Comparative Docking Scores of Pyrimidine Derivatives against CDK2

Derivative ClassSpecific Compound/ModificationTarget Protein (PDB ID)Binding Energy (kcal/mol)
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amineCompound 4c (p-Fluoro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.9
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amineCompound 4a (p-Chloro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.7
Imidazol-5-onesCompound eCDK2 (6GUE)-11.0
Imidazol-5-onesCompound hCDK2 (6GUE)-11.0

Data compiled from multiple sources.[1][7]

Visualizing and Interpreting the Results

Post-docking analysis involves more than just comparing binding energies. Molecular visualization tools like PyMOL or UCSF Chimera are essential for inspecting the predicted binding poses and analyzing the specific interactions between the ligand and the amino acid residues in the protein's active site.[3][14][15][16]

Key interactions to look for include:

  • Hydrogen Bonds: These are crucial for ligand recognition and binding specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding affinity.

  • Pi-Pi Stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein.

G cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway and the point of inhibition by pyrimidine-based kinase inhibitors.

By systematically applying this validated in-silico docking workflow, researchers can confidently evaluate the potential of this compound derivatives as kinase inhibitors. The comparative data presented here serves as a valuable reference point for assessing the predicted binding affinities and guiding the subsequent stages of the drug discovery process.

References

A Comparative Guide to the Validation of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the identification and validation of novel chemical scaffolds that can be developed into potent and selective therapeutics is of paramount importance. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, especially those targeting protein kinases.[1] This guide provides a comprehensive framework for the validation of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine , a compound with structural motifs suggestive of kinase inhibitory activity.

While specific experimental data for this compound is not yet publicly available, this guide will establish a robust validation workflow. We will present a hypothetical performance evaluation by comparing it against established kinase inhibitors targeting plausible biological targets: Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A. Detailed experimental protocols are provided to enable researchers to conduct a thorough and objective assessment of this promising scaffold.

The Pyrimidine Scaffold in Kinase Inhibition: A Foundation of Success

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer.[1] The pyrimidine ring is a key structural element in many successful kinase inhibitors due to its ability to mimic the adenine base of ATP and form crucial hydrogen bonds with the hinge region of the kinase active site. This interaction provides a strong anchoring point for the inhibitor, allowing for the exploration of various substituents to achieve potency and selectivity.

This compound incorporates several features that make it an intriguing candidate for a kinase inhibitor scaffold:

  • Dichloropyrimidine Core: The two chlorine atoms provide reactive handles for synthetic modification, allowing for the facile introduction of different functional groups to probe the kinase active site and optimize pharmacological properties. Dichloropyrimidine derivatives have been successfully utilized in the development of covalent kinase inhibitors.

  • Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, which can be advantageous for optimal positioning within the binding pocket.

  • Nitro Group: The electron-withdrawing nitro group can influence the electronic properties of the molecule and may participate in specific interactions with the target protein.

Given the prevalence of dichlorophenyl and nitrophenyl moieties in known kinase inhibitors, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against kinases implicated in cancer, such as EGFR and Aurora kinases.

Hypothetical Performance Evaluation: Benchmarking Against Established Inhibitors

To provide a tangible framework for what constitutes a promising kinase inhibitor, we present the performance of well-characterized drugs targeting EGFR and Aurora Kinase A. The data presented here serves as a benchmark against which this compound could be compared once experimental data is generated.

Potential Target 1: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various solid tumors. Several pyrimidine-based inhibitors targeting EGFR are in clinical use.[2]

Potential Target 2: Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is common in many cancers, making it an attractive therapeutic target.[3][4]

Table 1: Comparative Efficacy of Established Kinase Inhibitors

Scaffold/DrugTarget KinaseBiochemical Potency (IC50, nM)Cellular Potency (GI50/IC50)Cell LineReference(s)
Gefitinib EGFR2.83 (EGFR)13.06 nMHCC827[5][6]
77.26 nMPC-9[6]
19.77 µMA431[7]
Alisertib (MLN8237) Aurora A1.261 nM (median)Various[3][8]
Aurora B396.5[4]
Tozasertib (VX-680) Aurora A0.625-150 nMVarious ATC cells[9][10]
Aurora B18[10]
Aurora C4.6[10]

A Roadmap for Validation: Experimental Protocols

The following section provides detailed, step-by-step protocols for the essential assays required to validate this compound as a drug scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of the target kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound add_inhibitor Add inhibitor/DMSO to wells prep_compound->add_inhibitor prep_kinase Prepare kinase, substrate, and ATP solutions add_kinase Add kinase to wells (pre-incubation) prep_kinase->add_kinase add_inhibitor->add_kinase start_reaction Initiate reaction with substrate/ATP mix add_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubation->stop_reaction generate_signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) stop_reaction->generate_signal read_plate Measure luminescence generate_signal->read_plate analyze_data Plot data and calculate IC50 read_plate->analyze_data

Caption: Workflow for the in vitro luminescence-based kinase assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., recombinant human EGFR or Aurora A) in kinase assay buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the kinase's peptide substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence in each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines.

Workflow for Cell Proliferation (MTT) Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout seed_cells Seed cancer cells in a 96-well plate incubate_overnight Incubate overnight to allow cell adherence seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of This compound incubate_overnight->prepare_dilutions add_compound Add compound dilutions to cells prepare_dilutions->add_compound incubate_treatment Incubate for 72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_gi50 Calculate % viability and GI50 read_absorbance->calculate_gi50 G cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection treat_cells Treat cells with varying concentrations of the inhibitor lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by size using SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block_membrane Block non-specific binding sites transfer->block_membrane primary_ab Incubate with primary antibody (e.g., anti-phospho-EGFR) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Detect signal using ECL substrate secondary_ab->detect_signal

References

A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Analysis of Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The efficient construction of this privileged scaffold is therefore a critical endeavor. This guide provides an in-depth, objective comparison of traditional and contemporary pyrimidine synthesis methods, supported by experimental data, to empower you in selecting the most effective route for your research and development needs. We will move beyond a simple recitation of protocols to explore the underlying chemical principles and practical considerations that govern each method's utility.

At a Glance: Benchmarking Pyrimidine Synthesis Routes

The landscape of pyrimidine synthesis has evolved significantly from classical condensation reactions to highly efficient, modern catalytic systems. Here, we compare four key methodologies: the traditional Pinner synthesis and Biginelli reaction, alongside two contemporary approaches—microwave-assisted synthesis and a sustainable iridium-catalyzed multicomponent reaction.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Amidine hydrochloride, 1,3-Dicarbonyl compoundStrong Base (e.g., Sodium Ethoxide)Anhydrous Ethanol2-4 hoursReflux~90%[1]
Biginelli Reaction Aryl aldehyde, β-ketoester, Urea/ThioureaBrønsted or Lewis Acid (e.g., HCl, Yb(OTf)₃)Ethanol or Solvent-free30 min - 5 hours80°C - Reflux75-95%[2][3]
Microwave-Assisted Synthesis Aldehyde, Ethyl acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%[2]
Iridium-Catalyzed Multicomponent Synthesis Amidine, AlcoholsPN₅P-Ir pincer complexTolueneNot Specified150°CUp to 93%[2][4]

The Pillars of Pyrimidine Synthesis: A Mechanistic and Practical Exploration

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of any synthetic protocol. In this section, we dissect the mechanistic underpinnings of our four selected methods, providing a rationale for the experimental choices.

The Pinner Synthesis: A Classic Condensation Approach

The Pinner synthesis, first reported in 1884, is a robust method for the preparation of substituted pyrimidines from the condensation of an amidine with a 1,3-dicarbonyl compound.[5][6] The reaction is typically promoted by a strong base.

Mechanism: The reaction proceeds through a series of nucleophilic addition and condensation steps. The base deprotonates the 1,3-dicarbonyl compound to form an enolate, which then attacks the amidine. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrimidine ring.[7] The use of anhydrous conditions is critical to prevent hydrolysis of the amidine and other reaction intermediates.[1]

A simplified workflow for the traditional Pinner synthesis of a pyrimidine derivative.
The Biginelli Reaction: A Versatile Multicomponent Condensation

The Biginelli reaction, discovered in 1891, is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester, and urea or thiourea.[3] This acid-catalyzed reaction is prized for its operational simplicity and the biological relevance of its products.

Mechanism: The currently accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[8] This electrophilic intermediate is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the DHPM product.[8][9] The choice of acid catalyst can significantly influence the reaction rate and yield.

Microwave-Assisted Synthesis: Accelerating Pyrimidine Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of pyrimidine synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[10][11]

Causality of Enhancement: The rapid heating and localized superheating effects of microwave irradiation are responsible for the observed rate enhancements.[11] The efficient energy transfer directly to the polar reaction mixture leads to a rapid increase in temperature, overcoming the activation energy barrier of the reaction more effectively than conventional heating methods. This is particularly advantageous for multicomponent reactions like the Biginelli synthesis.

Iridium-Catalyzed Multicomponent Synthesis: A Sustainable and Regioselective Approach

Modern organometallic catalysis offers highly efficient and selective methods for the construction of complex molecules. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules.[4] This method is highly atom-economical and offers excellent regioselectivity.

Mechanism: The reaction is proposed to proceed through a sequence of iridium-catalyzed dehydrogenation of the alcohols to form aldehydes in situ. These aldehydes then participate in a series of condensation reactions with the amidine, ultimately leading to the formation of the pyrimidine ring through further dehydrogenation and aromatization steps. The PN₅P-Ir pincer complex is a particularly effective catalyst for this transformation.[4]

A generalized workflow for the iridium-catalyzed multicomponent synthesis of pyrimidines.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of the information presented, this section provides detailed, step-by-step methodologies for the synthesis of representative pyrimidine derivatives using the discussed methods.

Protocol 1: Classical Pinner Synthesis of a Trisubstituted Pyrimidine

This protocol is based on the classical Pinner condensation and emphasizes the need for anhydrous conditions to maximize yield.[1]

  • Reagents:

    • β-Diketone (e.g., Acetylacetone): 1 equivalent

    • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

    • Sodium Ethoxide (or other strong base): 1.1 equivalents

    • Anhydrous Ethanol

  • Procedure:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

    • In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.

    • Add the sodium ethoxide to the solution and stir for 15 minutes at room temperature.

    • To this mixture, add the β-diketone dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.

Protocol 2: Microwave-Assisted Biginelli Reaction

This protocol highlights the significant reduction in reaction time achieved through microwave irradiation.[3]

  • Materials:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea (1.5 mmol)

    • Sulfamic acid (20 mol%)

  • Procedure:

    • Combine benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid in a 10 mL microwave-safe vessel equipped with a magnetic stir bar.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 300 watts. The reaction is typically complete within 3-4 minutes.

    • After irradiation, cool the vessel to room temperature.

    • Add ice-cold water to the reaction mixture to precipitate the product.

    • Filter the solid product, wash thoroughly with water to remove any unreacted urea, and recrystallize from ethanol to afford the pure product.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of a pyrimidine synthesis method is a multifactorial decision that depends on the desired substitution pattern, available starting materials, required scale, and the importance of factors such as reaction time and environmental impact.

  • Traditional methods like the Pinner synthesis and Biginelli reaction remain valuable for their simplicity and the accessibility of their starting materials. They are particularly well-suited for the synthesis of specific classes of pyrimidines and their dihydro-analogs.

  • Microwave-assisted synthesis offers a significant advantage in terms of speed and efficiency, making it an excellent choice for rapid library synthesis and high-throughput screening applications.[10]

  • Iridium-catalyzed multicomponent synthesis represents a state-of-the-art approach that excels in terms of atom economy, regioselectivity, and sustainability, particularly when utilizing biomass-derived alcohols.[4]

By understanding the strengths and limitations of each method, researchers can make informed decisions to accelerate their drug discovery and development programs. This guide serves as a starting point for navigating the rich and evolving field of pyrimidine synthesis.

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Imperative of Early-Stage Profiling

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] Its versatile structure, capable of participating in multiple hydrogen bonds and other non-covalent interactions, makes it an ideal framework for designing potent and selective modulators of biological targets. The compound class of interest, 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine, represents a promising starting point for novel drug discovery programs. The dichloro-substitution offers two reactive sites for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[3][4]

However, biological potency alone is a poor predictor of clinical success. A significant percentage of drug candidates fail during development due to unfavorable pharmacokinetic and safety profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5][6] Therefore, a rigorous assessment of "drug-likeness" in the earliest stages of research is not merely advantageous; it is a critical strategy to mitigate risk, conserve resources, and increase the probability of advancing a truly viable therapeutic candidate.[7][8]

This guide provides a comprehensive framework for evaluating the drug-likeness of this compound and its derivatives. We will merge computational (in silico) predictions with foundational experimental (in vitro) validation, offering a self-validating system that provides a holistic view of the molecule's potential. This dual approach allows for rapid, cost-effective initial screening, followed by targeted experiments to confirm or refute the computational hypotheses, embodying the "fail early, fail cheap" paradigm of modern drug discovery.[5]

Part 1: In Silico Assessment - The Predictive Power of Cheminformatics

The first pass in any drug-likeness assessment should be computational. Modern in silico tools, many of which are freely accessible, leverage vast datasets of known drugs to build robust predictive models for key physicochemical and pharmacokinetic properties.[9][10] This allows us to flag potential liabilities before a single analog is synthesized.

Foundational Physicochemical Properties: Beyond the Rule of Five

Christopher Lipinski's "Rule of Five" (Ro5) was a landmark publication that analyzed the physicochemical properties of orally administered drugs, establishing a set of simple guidelines to predict poor absorption or permeability.[11][12][13] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While foundational, these rules are guidelines, not absolute laws; many successful drugs, particularly biologics and natural products, fall outside these ranges.[14] Therefore, we use these rules as a first-pass filter and supplement them with other critical parameters like Topological Polar Surface Area (TPSA), which is a strong predictor of membrane permeability.

Workflow: Computational Property Prediction

The following workflow outlines the process for generating key drug-likeness descriptors using a freely available web tool.

G cluster_input Input cluster_tool Cheminformatics Tool (e.g., SwissADME) cluster_output Output & Analysis A Obtain SMILES String of Target Molecule B Paste SMILES into Web Server A->B Input Structure C Execute Calculation B->C Initiate D Physicochemical Properties (MW, LogP, TPSA, etc.) C->D Generate Predictions E Lipinski's Rule of Five Violations C->E Generate Predictions F Pharmacokinetic Predictions (ADME) C->F Generate Predictions G Drug-Likeness Flags (PAINS, Brenk, etc.) C->G Generate Predictions H Compile Data into Scorecard D->H Synthesize E->H Synthesize F->H Synthesize G->H Synthesize

Caption: General workflow for in silico drug-likeness assessment.

Protocol 1: Physicochemical and ADMET Prediction using SwissADME

The SwissADME web tool provides free and robust predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[10][15][16][17]

  • Obtain the SMILES String: The structure for this compound is converted into its SMILES (Simplified Molecular Input Line Entry System) notation: O=N(=O)c1cccc(Oc2nccc(Cl)c2Cl)c1.

  • Access the Tool: Navigate to the SwissADME website (--INVALID-LINK--]">www.swissadme.ch).[10]

  • Input the Molecule: Paste the SMILES string into the input box. For comparison, we will also analyze Tofacitinib , an approved pyrimidine-based drug, with SMILES: CC(C)N(C(=O)C#N)C1CCN(C)C1c2ncn(c3ncc(C)c(N)n3)c2=O (This is a different pyrimidine scaffold but serves as a useful benchmark).

  • Run the Analysis: Click the "Run" button to execute the calculations.

  • Collect Data: Systematically collect the predicted values for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness rules.

Comparative In Silico Data

The table below compares the computationally predicted properties of our lead compound with the established drug, Tofacitinib.

PropertyThis compoundTofacitinib (Reference Drug)Ideal Range / Interpretation
Physicochemical Properties
Molecular FormulaC₁₀H₅Cl₂N₃O₃C₁₆H₂₀N₆O
Molecular Weight ( g/mol )286.07312.37< 500 (Lipinski)[12]
H-Bond Acceptors66≤ 10 (Lipinski)[12]
H-Bond Donors01≤ 5 (Lipinski)[12]
Molar Refractivity65.5087.0040-130
TPSA (Ų)85.0495.99< 140 for good permeability
Lipophilicity
Consensus LogP3.151.19< 5 (Lipinski)[12]
Water Solubility
ESOL LogS-3.88-2.67> -4 (Soluble to Moderately Soluble)
Solubility (mg/ml)0.0180.29Higher is better
Pharmacokinetics
GI AbsorptionHighHighHigh is desirable for oral drugs
BBB PermeantNoNoTarget-dependent (No is often safer)
P-gp SubstrateNoNoNo is desirable (avoids efflux)
CYP1A2 InhibitorYesNoNo is desirable (low drug-drug int.)
CYP2C19 InhibitorNoNoNo is desirable
CYP2C9 InhibitorYesNoNo is desirable
CYP2D6 InhibitorNoNoNo is desirable
CYP3A4 InhibitorYesNoNo is desirable
Drug-Likeness
Lipinski Violations000 is ideal, ≤ 1 acceptable[12]
Bioavailability Score0.550.55Higher is better

Interpretation of In Silico Results: The parent compound, this compound, shows a promising initial profile. It has zero Lipinski violations, indicating it resides in a favorable physicochemical space for oral bioavailability.[11][12] Its predicted high gastrointestinal (GI) absorption is a significant asset. However, several potential liabilities are immediately flagged:

  • Poor Water Solubility: The predicted solubility is low (0.018 mg/ml), which can be a major hurdle for formulation and absorption, despite the high GI absorption prediction.

  • CYP450 Inhibition: The molecule is predicted to inhibit three major cytochrome P450 drug-metabolizing enzymes (CYP1A2, CYP2C9, and CYP3A4). This is a significant red flag for potential drug-drug interactions.

Part 2: In Vitro Experimental Validation - Grounding Predictions in Reality

Computational models are powerful but are ultimately predictions.[5] Key parameters, especially solubility and permeability, must be validated through physical experiments to build confidence in a chemical series. The following protocols describe standard, high-throughput assays suitable for early-stage drug discovery.

Workflow: Experimental Validation

G cluster_prep Preparation cluster_sol Kinetic Solubility Assay cluster_perm PAMPA Permeability Assay A Synthesize or Procure Test Compound B Prepare High-Concentration DMSO Stock Solution (e.g., 10 mM) A->B S1 Dilute DMSO Stock into Aqueous Buffer B->S1 P2 Add Compound to Donor Wells B->P2 S2 Incubate and Allow Precipitation to Equilibrate S1->S2 S3 Measure Turbidity (Nephelometry/Absorbance) S2->S3 S4 Calculate Solubility vs. Standard Curve S3->S4 P1 Prepare Artificial Membrane on Donor Plate P1->P2 P3 Incubate Acceptor Plate on Donor Plate P2->P3 P4 Quantify Compound in Both Plates (LC-MS/UV-Vis) P3->P4 P5 Calculate Permeability Coefficient (Pe) P4->P5

Caption: Experimental workflows for solubility and permeability assessment.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol determines the solubility of a compound when added from a DMSO stock to an aqueous buffer, mimicking the conditions of many biological assays.

  • Materials: Test compound, DMSO, Phosphate Buffered Saline (PBS) pH 7.4, 96-well microplates, nephelometer or plate reader capable of measuring absorbance at ~620 nm.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations for a standard curve.

  • Assay Plate Preparation: Add 198 µL of PBS pH 7.4 to the wells of a new 96-well plate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the PBS-containing wells (final concentration of 100 µM, 1% DMSO). Mix thoroughly.

  • Incubation: Cover the plate and incubate at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, measure absorbance at 620 nm.

  • Data Analysis: Compare the turbidity of the test compound to a standard curve of known concentrations to determine the kinetic solubility limit.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.[18]

  • Materials: PAMPA plate system (e.g., Millipore MultiScreen™), lipid solution (e.g., 2% lecithin in dodecane), PBS pH 7.4, test compound, 96-well microplates (donor and acceptor), UV-Vis plate reader or LC-MS.

  • Membrane Coating: Add 5 µL of the lipid solution to the filter of each well in the donor plate. Allow it to impregnate for 5 minutes.

  • Acceptor Plate: Fill the wells of the acceptor plate with 200 µL of PBS pH 7.4.

  • Donor Plate: Prepare the test compound in PBS at a known concentration (e.g., 200 µM) and add 200 µL to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or LC-MS for higher sensitivity and specificity).

  • Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * V_A / (Area * time) Where concentrations are determined from the assay, V_A is the volume of the acceptor well, and Area is the surface area of the filter.

Part 3: Integrated Assessment and Path Forward

By combining the predictive power of in silico tools with the empirical evidence from in vitro assays, we can construct a holistic "Drug-Likeness Scorecard."

Drug-Likeness Scorecard: this compound
ParameterIn Silico PredictionIn Vitro TargetInterpretation & Recommendation
Lipinski Compliance 0 Violations≤ 1 ViolationPASS. The core scaffold is in a favorable physicochemical space.
Solubility Low (LogS = -3.88)> 10 µMLIABILITY. Experimental validation is critical. If confirmed low, this is a primary focus for medicinal chemistry optimization. Consider formulation strategies or structural modifications to introduce polar groups.
Permeability High (PAMPA model)Pe > 1 x 10⁻⁶ cm/sSTRENGTH. Predicted high passive permeability is a major advantage. Experimental PAMPA data should be generated to confirm this.
Metabolic Stability High CYP InhibitionLow InhibitionMAJOR LIABILITY. The predicted inhibition of multiple CYP enzymes is a significant risk for drug-drug interactions. This must be addressed through structural modification to reduce affinity for CYP active sites.
Safety No PAINS/Brenk alertsN/APASS. No obvious flags for promiscuous activity or toxicity based on structural alerts. In vitro cytotoxicity assays would be the next step.
Diagram: The Drug-Likeness Decision Matrix

This diagram illustrates the logical flow from initial assessment to a strategic decision.

G cluster_assess Multi-Parameter Assessment cluster_decision Strategic Decision cluster_actions Next Steps A Initial Compound: This compound B Physicochemical Profile (Lipinski, TPSA) A->B C Solubility (In Silico & In Vitro) A->C D Permeability (In Silico & In Vitro) A->D E Metabolic Profile (CYP Inhibition) A->E F Decision Point: Proceed, Optimize, or Terminate? B->F C->F D->F E->F G OPTIMIZE Address Solubility and CYP Inhibition via Medicinal Chemistry F->G Key Liabilities Identified H TERMINATE Liabilities are deemed insurmountable F->H Multiple Critical Failures I PROCEED Profile is acceptable for initial biological screening F->I Favorable Profile

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for trained laboratory personnel and serves as a comprehensive framework for handling 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine. It is synthesized from data on structurally similar compounds and general best practices for halogenated aromatic compounds. Before beginning any work, you are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical you are using.[1]

Introduction: Understanding the Compound, Understanding the Risk

This compound is a molecule of interest for researchers in medicinal chemistry and materials science. Its structure, featuring a dichloropyrimidine core linked to a nitrophenoxy moiety, suggests its potential utility as a versatile building block. However, these same functional groups are toxophoric, necessitating a rigorous and proactive approach to safety. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to handle this and similar reagents with the highest degree of confidence and protection.

The fundamental principle of our approach is risk mitigation through a complete understanding of the molecule's potential hazards. The recommendations that follow are based on the known reactivity and toxicity profiles of chlorinated pyrimidines and nitrated aromatic compounds.

Chemical Properties: this compound
CAS Number 76661-24-0[2]
Molecular Formula C10H5Cl2N3O3[2]
Molecular Weight 286.07 g/mol [2]
Physical Form Solid[2]
Storage Conditions 2-8°C under an inert atmosphere[2]

Hazard Assessment: A Structurally-Informed Approach

The selection of appropriate Personal Protective Equipment (PPE) is dictated by a thorough assessment of the compound's potential hazards. For this compound, we must consider the risks posed by its constituent parts.

  • Dichloropyrimidine Core: Chlorinated heterocyclic compounds, such as dichloropyrimidines, are often classified as skin and eye irritants.[3] Some are corrosive and can cause severe burns upon contact.[4] Inhalation of dusts can lead to respiratory tract irritation.[3][5]

  • Nitrophenoxy Group: Nitroaromatic compounds are known for their potential toxicity. The primary risks include skin irritation, allergic skin reactions, and potential systemic toxicity if absorbed or ingested.

  • Solid Form: As a solid, the primary route of exposure during handling is through the inhalation of fine dust or through direct skin and eye contact with the powder.

Based on analogous compounds, the primary hazards are summarized below:

Hazard ClassPotential EffectJustification based on Analogous Compounds
Acute Toxicity Harmful if swallowed.[6]The molecular structure presents potential for systemic effects.
Skin Corrosion/Irritation Causes skin irritation; may cause severe skin burns.[3][4]Halogenated aromatics are known skin irritants.
Eye Damage/Irritation Causes serious eye irritation or severe eye damage.[3][5]Particulate matter can cause mechanical irritation; the chemical nature can cause severe damage.
Sensitization May cause an allergic skin reaction.A common hazard for functionalized aromatic compounds.
Specific Target Organ Toxicity May cause respiratory irritation upon single exposure.[3][5]Inhalation of fine dust can irritate the respiratory system.

Core Directive: Personal Protective Equipment (PPE) Protocol

Given the high potential for skin, eye, and respiratory irritation, a comprehensive PPE protocol is mandatory. Standard laboratory attire (e.g., a single pair of nitrile gloves, a cotton lab coat, and basic safety glasses) is insufficient.

Hand Protection: The First Line of Defense

Requirement: Double-gloving with nitrile gloves.

Causality: A single glove can fail or be accidentally contaminated. Double-gloving provides a critical barrier. The outer glove absorbs the initial contamination, while the inner glove protects the skin during the careful removal (doffing) of the outer pair. Certain solvents used to make slurries or to clean glassware can penetrate standard nitrile gloves, making double-gloving an essential precaution.[7]

Body Protection: Shielding Against Particulates and Splashes

Requirement: A chemical-resistant lab coat or apron worn over a standard lab coat.

Causality: This compound is a solid. Weighing and transfer operations can generate fine dust that can settle on clothing and later expose the skin. A standard cotton lab coat is permeable to dust and offers minimal protection. A chemical-resistant outer layer prevents this penetration.

Eye and Face Protection: A Non-Negotiable Mandate

Requirement: Chemical splash goggles that form a seal around the eyes, worn in conjunction with a full-face shield.[8]

Causality: Standard safety glasses do not protect against fine airborne particulates that can circulate around the lenses.[8] Chemical splash goggles provide the necessary seal.[9] A face shield is crucial during any operation where there is a risk of splashing, such as when adding solvents or performing a quench, protecting the entire face from contact.[9]

Respiratory Protection: Mitigating Inhalation Risk

Requirement: A NIOSH-approved respirator (e.g., an N95-rated mask) is required when handling the solid outside of a certified chemical fume hood.

Causality: The primary inhalation risk comes from aerosolized fine powder during weighing and transfer.[9] While all handling of the solid should ideally occur within a fume hood, any open-bench manipulation necessitates respiratory protection to prevent particles from entering the respiratory tract.[4][10]

Operational and Disposal Plans: From Preparation to Waste Management

A successful safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from initial setup to final disposal.

Pre-Operation Safety Workflow

The following diagram outlines the mandatory steps to be taken before the compound is handled. This systematic approach ensures all safety measures are in place before any potential exposure can occur.

Pre_Operation_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Phase A Verify Fume Hood Certification & Flow B Clear Work Area of Clutter C Assemble All Glassware, Reagents, and Equipment D Locate Emergency Equipment (Shower, Eyewash, Spill Kit) E Don Inner Nitrile Gloves D->E Proceed to PPE Donning F Don Lab Coat & Chemical-Resistant Apron G Don Chemical Splash Goggles H Don Face Shield I Don Outer Nitrile Gloves J Proceed to Chemical Handling inside Fume Hood I->J Ready for Compound Handling

Caption: Pre-Operation Safety and PPE Workflow.

Step-by-Step Handling Protocol
  • Designation: Conduct all work in a designated area within a certified chemical fume hood to minimize contamination of the general lab space.[1]

  • Weighing: Weigh the solid compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a sealed container for transport.

  • Transfer: Use appropriate tools like spatulas to handle the solid. Avoid actions that could generate dust, such as dropping or pouring from a height.

  • Post-Handling: After transfer, immediately cap the source container and decontaminate the spatula and any surfaces with a suitable solvent (e.g., acetone). Collect this cleaning solvent as halogenated waste.[1]

Disposal Plan: Managing Halogenated Waste

Proper disposal is critical to ensure laboratory and environmental safety.[1] As a halogenated organic compound, all waste associated with this compound must be treated as hazardous.

Waste Segregation is Paramount:

  • Solid Waste: Contaminated PPE (outer gloves, disposable lab coats), weighing papers, and any unreacted chemical must be placed in a designated, sealed hazardous waste container labeled "Halogenated Organic Solid Waste".[11]

  • Liquid Waste: All solvents used for reaction, workup, or cleaning of glassware must be collected in a separate container labeled "Halogenated Organic Liquid Waste".[1][11]

  • NEVER mix halogenated waste with non-halogenated waste streams.[1][11] This is critical for proper disposal via incineration.[12]

The following diagram illustrates the correct waste disposal workflow.

Disposal_Workflow cluster_decon Decontamination cluster_waste Waste Segregation cluster_doff PPE Doffing Start Experiment Complete A Rinse Glassware with Appropriate Solvent Start->A B Wipe Down Fume Hood Surfaces A->B C Collect Rinsate in 'Halogenated Liquid Waste' A->C D Dispose of Contaminated Wipes, Outer Gloves, etc. in 'Halogenated Solid Waste' B->D E Remove Face Shield & Goggles B->E F Remove Outer Garments E->F G Remove Inner Gloves F->G H Wash Hands Thoroughly G->H End Exit Work Area H->End

Caption: Decontamination and Waste Disposal Workflow.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms develop, seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.